Physicochemical Profiling and Mechanistic Applications of 5,5-Difluoro-piperidin-3-one Hydrochloride
Executive Summary In the landscape of modern Fragment-Based Drug Discovery (FBDD), the piperidine ring is a ubiquitous structural motif. However, native piperidines often suffer from high basicity, leading to suboptimal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern Fragment-Based Drug Discovery (FBDD), the piperidine ring is a ubiquitous structural motif. However, native piperidines often suffer from high basicity, leading to suboptimal pharmacokinetics and hERG-mediated cardiotoxicity. 5,5-Difluoro-piperidin-3-one hydrochloride (CAS: 1303973-33-2) represents a highly engineered 3D fragment designed to overcome these liabilities[1]. By strategically positioning a geminal difluoro group β to both the amine and the ketone, this molecule leverages profound stereoelectronic effects to modulate pKa, enforce conformational rigidity, and enhance metabolic stability.
This technical guide provides an in-depth analysis of the physicochemical properties of 5,5-difluoro-piperidin-3-one hydrochloride, detailing the causality behind its structural advantages and providing self-validating experimental workflows for its characterization.
The dual β-relationship of the gem-difluoro group to both the nitrogen (N1) and the ketone (C3) creates a unique electronic environment. The data below summarizes the core physicochemical parameters of the hydrochloride salt[1],[2].
Property
Value
Chemical Name
5,5-Difluoro-piperidin-3-one hydrochloride
CAS Number
1303973-33-2
Molecular Formula
C₅H₈ClF₂NO (Free base: C₅H₇F₂NO)
Molecular Weight
171.57 g/mol
Physical State
Solid (White to off-white powder)
Predicted pKa (Amine)
~6.0 - 6.5 (Calculated shift from native piperidine)
Structural Features
β-gem-difluoro amine; β-gem-difluoro ketone
Primary Application
3D Fragment for Fragment-Based Drug Discovery (FBDD)
The Mechanistic Impact of β-Geminal Difluorination
As a Senior Application Scientist evaluating fragments for library synthesis, it is critical to understand why the 5,5-difluoro substitution is transformative. The modifications go far beyond simple steric bulk; they fundamentally rewire the molecule's electrostatics and thermodynamics.
Amine Basicity and pKa Modulation
The native piperidine ring possesses a highly basic secondary amine (pKa ~10.0–10.5). At physiological pH (7.4), this results in >99% protonation, which severely restricts passive membrane permeability and increases the liability for binding the hERG potassium channel—a primary driver of clinical cardiotoxicity [3].
The strategic placement of a geminal difluoro group at the 5-position—exactly β to the nitrogen (N1-C6-C5F2)—exerts a powerful inductive electron-withdrawing (-I) effect through the sigma framework. Empirical chemoinformatic studies demonstrate that β-gem-difluorination reduces the piperidine pKa by approximately 3.9 to 4.0 units [4]. This shifts the pKa of 5,5-difluoro-piperidin-3-one to the ~6.0–6.5 range. Consequently, a significant fraction of the molecule remains unprotonated at pH 7.4, directly enhancing lipophilicity (LogD) and mitigating hERG-related toxicity [3].
Conformational Bias and the Gauche Effect
Beyond electrostatics, fluorine substitution is a premier tool for dictating conformational bias. In saturated heterocycles, the highly polarized C–F bonds engage in charge-dipole interactions and hyperconjugation (the gauche effect) [5].
In 5,5-difluoro-piperidin-3-one, the fluorine atoms orient themselves to minimize dipole-dipole repulsion with the adjacent C–N and C=O bonds. This stereoelectronic locking forces the piperidine ring into a highly rigid chair conformation [5]. For FBDD, this pre-organization is critical: it minimizes the entropic penalty typically incurred when a flexible ligand binds to a target protein, thereby improving intrinsic binding affinity [4]. Furthermore, the β-gem-difluoro group increases the electrophilicity of the C3 ketone, making it highly reactive for downstream reductive aminations[6].
Logical Workflow: Pharmacokinetic Optimization
The following diagram illustrates the causal relationship between the structural modification of the piperidinone ring and the resulting improvements in drug-like properties.
Mechanistic pathways of 5,5-difluoro substitution improving pharmacokinetic profiles.
Standardized Experimental Protocols
To ensure rigorous scientific integrity, the characterization of fluorinated fragments requires specialized methodologies. The following protocols are designed as self-validating systems to accurately profile 5,5-difluoro-piperidin-3-one.
Thermodynamic pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality: Direct aqueous titration of fluorinated fragments often fails due to localized precipitation of the unprotonated free base at higher pH values. By utilizing a methanol/water cosolvent system and extrapolating to 0% organic modifier, we ensure the thermodynamic accuracy of the aqueous pKa without phase separation artifacts.
Step-by-Step Methodology:
Preparation: Standardize 0.1 M HCl and 0.1 M KOH titrants. Prepare 1.0 mM solutions of 5,5-Difluoro-piperidin-3-one HCl in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% wt/wt).
Environmental Control: Place the titration vessel in a water-jacketed cell maintained at 25.0 ± 0.1 °C. Purge the system with Argon gas to prevent CO₂ absorption, which would artificially lower the pH.
Titration: Titrate the solutions with 0.1 M KOH, recording the pH after each 0.01 mL addition.
Data Extraction: Identify the inflection point (first derivative maximum) to determine the apparent pKa (psKa) in each specific solvent mixture.
Self-Validation & Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant (
1/ϵ
) of the respective solvent mixtures (Yasuda-Shedlovsky plot).
Validation Check: The plot must yield a linear regression with
R2>0.99
. A lower
R2
indicates specific solvent-solute hydrogen bonding anomalies, invalidating the run.
Calculation: Extrapolate the linear fit to the dielectric constant of pure water (
1/ϵ=0.0127
at 25 °C) to derive the true aqueous pKa.
Conformational Rigidity Profiling via VT-NMR
Causality: To quantify the conformational locking induced by the fluorine gauche effect, Variable-Temperature NMR (VT-NMR) is employed. Lowering the temperature slows the rate of ring inversion, allowing for the observation of distinct axial and equatorial conformers.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of 5,5-Difluoro-piperidin-3-one HCl in 0.6 mL of D₂O (or CD₂Cl₂ if the free base is utilized for lower freezing points) in a standard 5 mm NMR tube.
Baseline Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K to establish baseline peak assignments. At this temperature, the ¹⁹F signals will likely appear as a time-averaged coalesced peak due to rapid ring flipping.
Thermal Cycling: Cool the NMR probe in 10 K increments from 298 K down to 213 K. Allow 5 minutes of equilibration time at each step.
Decoalescence Monitoring: Monitor the ¹⁹F NMR spectrum for the decoalescence point—the temperature at which the broad averaged signal splits into distinct axial and equatorial fluorine resonances.
Self-Validation & Analysis: Extract the coupling constants (³J_HF and ³J_FF) from the fully resolved low-temperature spectra to calculate the exact mole fraction of the chair conformers.
Validation Check: The sum of the integrals of the separated axial and equatorial ¹⁹F signals at 213 K must exactly equal the integral of the coalesced peak at 298 K, confirming no thermal degradation occurred during the experiment.
Kinetic Calculation: Apply the Eyring equation to the exchange rates derived from line-shape analysis to determine the activation energy barrier (
ΔG‡
) of the piperidine ring inversion.
References
Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities
Source: ChemMedChem
URL: [Link]
Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference
Source: Angewandte Chemie International Edition
URL: [Link]
CAS 1303973-33-2 molecular weight and exact structural formula
An In-Depth Technical Guide to Fenebrutinib (CAS 1303973-33-2): A Noncovalent BTK Inhibitor Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Fenebrutinib (also known as...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Fenebrutinib (CAS 1303973-33-2): A Noncovalent BTK Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Fenebrutinib (also known as GDC-0853), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and therapeutic potential of this compound.
Introduction to Fenebrutinib (GDC-0853)
Fenebrutinib is an orally bioavailable, noncovalent inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway[1][2]. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Fenebrutinib's unique noncovalent binding mode and high selectivity offer a promising therapeutic approach, potentially overcoming the resistance mechanisms associated with covalent BTK inhibitors. This compound has been investigated in clinical trials for the treatment of autoimmune disorders such as rheumatoid arthritis, systemic lupus erythematosus, and chronic spontaneous urticaria[3][4].
Chemical and Physical Properties
Fenebrutinib is a complex heterocyclic molecule. Its chemical properties are summarized in the table below.
Property
Value
Source
CAS Number
1303973-33-2 (Reported for GDC-0853, synonym for Fenebrutinib)
Caption: 2D Chemical Structure of Fenebrutinib (GDC-0853)
Mechanism of Action: Noncovalent BTK Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[4] Fenebrutinib acts as a potent and selective inhibitor of BTK. Unlike first-generation BTK inhibitors that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, Fenebrutinib binds noncovalently. This reversible binding is significant as it allows for inhibition of both wild-type BTK and BTK with the C481S mutation, a common mechanism of acquired resistance to covalent inhibitors.
The binding of Fenebrutinib to BTK blocks the downstream signaling cascade initiated by the B-cell receptor. This ultimately inhibits B-cell proliferation and survival, as well as the production of pro-inflammatory cytokines.
Caption: Simplified BTK Signaling Pathway and the inhibitory action of Fenebrutinib.
Synthesis of Fenebrutinib
A practical synthesis of Fenebrutinib (referred to as GDC-0853 in the publication) has been described. The key steps involve a highly regioselective palladium-catalyzed C-N coupling reaction followed by a Suzuki-Miyaura cross-coupling.
The general synthetic workflow can be outlined as follows:
Caption: Key steps in the synthesis of Fenebrutinib.
Pharmacokinetics and Pharmacodynamics
Preclinical studies have provided insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Fenebrutinib.
Parameter
Species
Value
Source
In Vitro Potency (IC50)
Human B-cells (anti-IgM induced BTK Y223 phosphorylation)
Fenebrutinib has demonstrated dose-dependent activity in in-vivo models of inflammatory arthritis.[3][4] It effectively suppresses both B-cell and myeloid cell-mediated components of the disease.[3][4]
Clinical Development and Therapeutic Applications
Fenebrutinib has been evaluated in Phase I and Phase II clinical trials for several autoimmune diseases.[3] Formulations of Fenebrutinib were reported to be well-tolerated in Phase I clinical trials.[8] The primary areas of investigation include:
Rheumatoid Arthritis: A chronic inflammatory disorder affecting joints.
Systemic Lupus Erythematosus (SLE): A systemic autoimmune disease that can affect multiple organs.
Chronic Spontaneous Urticaria: A condition characterized by recurrent hives.
The development of Fenebrutinib was discontinued for Non-Hodgkin's lymphoma and Chronic lymphocytic leukemia after Phase I trials.[8]
Conclusion
Fenebrutinib (CAS 1303973-33-2) is a highly potent and selective, noncovalent inhibitor of Bruton's tyrosine kinase. Its distinct mechanism of action offers the potential to treat a range of autoimmune diseases and to overcome resistance to covalent BTK inhibitors. The favorable preclinical pharmacokinetic and pharmacodynamic profiles have supported its advancement into clinical trials. Further investigation will continue to elucidate the full therapeutic potential of this promising compound.
References
New Drug Approvals. (2016, March 30). GDC 0853, Fenebrutinib. [Link]
Crawford, J. J., et al. (2018). Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. [Link]
19F NMR chemical shifts for 5,5-Difluoro-piperidin-3-one hydrochloride
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 5,5-Difluoro-piperidin-3-one hydrochloride For Researchers, Scientists, and Drug Development Professionals Part 1: The Strategic Advantage of ¹⁹F NMR in Pharm...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 5,5-Difluoro-piperidin-3-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Strategic Advantage of ¹⁹F NMR in Pharmaceutical Research
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerhouse in modern drug discovery and development. The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—grant it an intrinsic sensitivity comparable to that of proton (¹H) NMR.[1][2][3] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which spans over 800 ppm, providing exquisite sensitivity to the local electronic environment.[4] This, combined with the virtual absence of fluorine in biological systems, eliminates background signals and allows for the clear detection of fluorinated molecules in complex biological matrices.[5][6]
In the realm of drug development, ¹⁹F NMR is a versatile tool for fragment-based drug discovery (FBDD), enabling the rapid screening of fluorinated fragment libraries to identify weak binders.[1][3][7] It also provides invaluable insights into ligand-protein interactions, conformational changes, and the metabolic fate of drug candidates.[2][8]
Part 2: Unveiling 5,5-Difluoro-piperidin-3-one hydrochloride
This guide focuses on 5,5-Difluoro-piperidin-3-one hydrochloride, a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structure incorporates a piperidinone scaffold, a common motif in pharmacologically active molecules, and a gem-difluoro group. The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5]
Below is the chemical structure of 5,5-Difluoro-piperidin-3-one hydrochloride:
Caption: Chemical structure of 5,5-Difluoro-piperidin-3-one hydrochloride.
Part 3: Decoding the Language of ¹⁹F NMR Chemical Shifts
Unlike ¹H NMR, where diamagnetic effects are the primary determinants of chemical shifts, ¹⁹F NMR chemical shifts are heavily influenced by the paramagnetic term.[4] This paramagnetic contribution is the main reason for the vast chemical shift dispersion observed in ¹⁹F NMR.[4] Several key factors dictate the precise chemical shift of a fluorine nucleus, all of which are pertinent to understanding the spectrum of 5,5-Difluoro-piperidin-3-one hydrochloride.
Inductive and Electronic Effects: The high electronegativity of fluorine results in strong electron withdrawal from neighboring atoms. In the target molecule, the gem-difluoro group at the 5-position and the carbonyl group at the 3-position create a complex electronic environment. The presence of other electron-withdrawing groups tends to deshield the fluorine nucleus, leading to a downfield shift.[4]
Through-Space Interactions and Anisotropy: The magnetic fields generated by electron currents in anisotropic groups, such as the carbonyl group, can influence the shielding of nearby fluorine nuclei.[4] The spatial proximity of the fluorine atoms to the carbonyl group and the protonated amine will affect their chemical shifts.
Solvent Effects: The choice of solvent can dramatically alter ¹⁹F chemical shifts, with variations of several parts per million being common.[4][9] Intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the analyte and solvent molecules, modify the electronic environment of the fluorine nucleus.[4][10]
pH and Protonation State: The protonation state of the piperidine nitrogen is a critical factor. The positive charge on the protonated amine will influence the electron density throughout the ring, thereby affecting the chemical shifts of the fluorine atoms. The chemical shift of fluorine is known to be pH-dependent, a property that has been exploited to create ¹⁹F NMR-based pH indicators.[11][12][13]
Part 4: Anticipating the ¹⁹F NMR Spectrum
Computational Prediction:
Modern computational chemistry offers powerful tools for predicting NMR parameters. Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide reliable estimates of ¹⁹F NMR chemical shifts.[5][14][15][16] These calculations, however, require careful consideration of conformational flexibility and solvent effects to yield accurate results.[5][17]
Expected Spectral Features:
The two fluorine atoms in 5,5-Difluoro-piperidin-3-one are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral center at C3 (even in a racemic mixture) and the overall asymmetry of the molecule. Consequently, they are expected to exhibit distinct chemical shifts and couple to each other, resulting in an AB quartet. Each line of this quartet will be further split by coupling to the adjacent protons on C4 and C6.
Parameter
Predicted Range/Value
Rationale
Chemical Shift (δ)
-90 to -120 ppm (relative to CFCl₃)
Based on typical shifts for gem-difluoroaliphatic systems. The exact value will be influenced by the carbonyl group and the protonated amine.[18][19][20]
Geminal F-F Coupling (²JFF)
230 - 280 Hz
Typical range for geminal difluoroalkanes.
Vicinal H-F Coupling (³JHF)
5 - 25 Hz
Dependent on the dihedral angle between the C-H and C-F bonds.
Part 5: A Robust Protocol for ¹⁹F NMR Data Acquisition
Acquiring high-quality ¹⁹F NMR data requires careful experimental design and execution. The following protocol provides a comprehensive workflow.
Caption: A streamlined workflow for acquiring and analyzing ¹⁹F NMR data.
Step-by-Step Methodology:
Sample Preparation:
Dissolve 5-10 mg of 5,5-Difluoro-piperidin-3-one hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and will influence the observed chemical shifts.[4][9][21]
Add a small amount of an appropriate internal reference standard. Trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene at -164.9 ppm are common choices.[22][23] Alternatively, an external standard can be used.
Transfer the solution to a high-quality NMR tube.
NMR Instrument Setup:
Use a spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Data Acquisition:
Select a standard one-pulse ¹⁹F NMR experiment.
To simplify the spectrum and aid in the assignment of chemical shifts, a proton-decoupled experiment should also be performed.
Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -150 ppm).
Use a calibrated 90° pulse.
Set the acquisition time to at least 1-2 seconds to ensure good resolution.
Employ a relaxation delay of 5 seconds to allow for full relaxation of the fluorine nuclei between scans.
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio if necessary.
Perform a Fourier transform of the Free Induction Decay (FID).
Phase the resulting spectrum.
Calibrate the chemical shift axis using the reference standard.
Part 6: Interpreting the Spectral Data
The resulting ¹⁹F NMR spectrum is expected to show a complex multiplet in the proton-coupled spectrum and an AB quartet in the proton-decoupled spectrum.
Chemical Shift Assignment: The two distinct fluorine signals in the AB quartet correspond to the two diastereotopic fluorine atoms. The difference in their chemical shifts (Δδ) is a sensitive probe of the local molecular asymmetry.
Coupling Constant Analysis: The geminal ²JFF coupling constant can be directly measured from the splitting within the AB quartet. The vicinal ³JHF coupling constants can be extracted from the proton-coupled spectrum and provide valuable information about the conformation of the piperidine ring.
Dynamic Processes: At room temperature, the piperidine ring may undergo rapid chair-to-chair interconversion. If this process is fast on the NMR timescale, the observed chemical shifts and coupling constants will be a population-weighted average of the two chair conformations. Low-temperature NMR studies could be employed to slow down this process and observe the individual conformers.
Part 7: Concluding Remarks
This technical guide provides a comprehensive framework for understanding, predicting, and measuring the ¹⁹F NMR chemical shifts of 5,5-Difluoro-piperidin-3-one hydrochloride. While a specific experimental value is not yet documented, the principles outlined here, from the fundamental factors influencing chemical shifts to a detailed experimental protocol, empower researchers to confidently approach the analysis of this and other novel fluorinated compounds. As the strategic incorporation of fluorine continues to be a cornerstone of modern drug design, a deep understanding of ¹⁹F NMR spectroscopy is an indispensable asset for any scientist in the field.
Part 8: References
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Retrieved from
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC. (2020, May 25). Retrieved from [Link]
Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study | Molecular Pharmaceutics. (2016, May 24). Retrieved from [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - eScholarship. (n.d.). Retrieved from [Link]
Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects | Journal of Medicinal Chemistry - ACS Publications. (2021, November 20). Retrieved from [Link]
Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. (n.d.). Retrieved from [Link]
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. (n.d.). Retrieved from [Link]
19F NMR Reference Standards. (n.d.). Retrieved from [Link]
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC. (2023, November 5). Retrieved from [Link]
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2023, January 27). Retrieved from [Link]
A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved from [Link]
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - MDPI. (2025, July 18). Retrieved from [Link]
19F NMR Reference Standards Overview | PDF - Scribd. (n.d.). Retrieved from [Link]
New class of 19F pH indicators: fluoroanilines - PubMed. (n.d.). Retrieved from [Link]
Ligand- and substrate-based F-19 NMR screening: Principles and applications to drug discovery - ResearchGate. (n.d.). Retrieved from [Link]
New class of 19F pH indicators: fluoroanilines - PMC. (n.d.). Retrieved from [Link]
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]
pH-Dependent spin state population and 19F NMR chemical shift via remote ligand protonation in an iron(ii) complex - RSC Publishing. (n.d.). Retrieved from [Link]
Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (2016, July 16). Retrieved from [Link]
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5). Retrieved from [Link]
The 19F NMR shifts are not a measure for the nakedness of the fluoride anion | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. (2025, August 10). Retrieved from [Link]
Reexamination of Hexafluorosilicate Hydrolysis by 19F NMR and pH Measurement | Environmental Science & Technology - ACS Publications. (2006, March 18). Retrieved from [Link]
NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]
Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Ratiometric pH-Responsive 19F Magnetic Resonance Imaging Contrast Agents Based on Hydrazone Switches | Analytical Chemistry - ACS Publications. (2022, February 14). Retrieved from [Link]
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]
New Frontiers and Developing Applications in 19F NMR - PMC. (n.d.). Retrieved from [Link]
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride | C5H10ClF2NO - PubChem. (n.d.). Retrieved from [Link]
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed. (2010, October 21). Retrieved from [Link]
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - RSC Publishing. (n.d.). Retrieved from [Link]
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - ResearchGate. (2010, July 29). Retrieved from [Link]
FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC Sa. (2005, September 13). Retrieved from [Link]
The Strategic Role of 5,5-Difluoropiperidine Motifs in Modern Medicinal Chemistry
Executive Summary The strategic installation of fluorine atoms is a cornerstone of modern drug design, utilized to fine-tune pharmacokinetics, metabolic stability, and target affinity. Among the myriad of fluorinated sca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic installation of fluorine atoms is a cornerstone of modern drug design, utilized to fine-tune pharmacokinetics, metabolic stability, and target affinity. Among the myriad of fluorinated scaffolds, the 5,5-difluoropiperidine (and its symmetric equivalent, 3,3-difluoropiperidine) ring motif has emerged as a privileged structural element. By replacing a simple methylene group with a gem-difluoro moiety, drug developers can profoundly alter the physicochemical landscape of a molecule without adding significant steric bulk. This whitepaper explores the mechanistic rationale, synthetic methodologies, and real-world applications of this critical pharmacophore.
The Physicochemical Mechanics (The "Why")
The utility of the 5,5-difluoropiperidine motif is driven by three core stereoelectronic and physicochemical phenomena:
A. pKa Modulation and hERG Mitigation
The basicity of an unsubstituted piperidine nitrogen (pKa ~11.2) dictates that it is >99% protonated at physiological pH (7.4). While this cationic state can improve aqueous solubility, it frequently leads to poor passive membrane permeability (e.g., crossing the blood-brain barrier) and high affinity for the hERG potassium ion channel, a primary driver of drug-induced cardiotoxicity.
The gem-difluoro group exerts a profound electron-withdrawing inductive effect (-I effect). Because the CF₂ group is separated from the basic nitrogen by only two carbon atoms, it significantly attenuates the electron density on the nitrogen lone pair. This structural optimization drops the pKa of the amine to approximately 6.6 – 7.4 . By shifting the ionization equilibrium, the fraction of the neutral, lipophilic species at pH 7.4 increases dramatically, mitigating hERG liability while enhancing cellular permeability.
Fig 1: Logical pathway demonstrating hERG mitigation and permeability enhancement via 5,5-difluoro pKa modulation.
B. Conformational Directing Effects
The presence of the gem-difluoro motif restricts the conformational flexibility of the piperidine ring. In protonated states, fluorine exhibits a strong preference for the axial position. This is driven by charge-dipole interactions between the highly polarized C–F bond and the adjacent N–H⁺ dipole, supplemented by hyperconjugative stabilization (σ(C-H) → σ*(C-F)) . This stereoelectronic effect locks the molecule into a specific chair conformation, reducing the entropic penalty upon target binding and increasing receptor selectivity.
C. Metabolic Shielding
Cytochrome P450 (CYP) enzymes frequently target the electron-rich, unhindered methylene sites of piperidine rings for oxidative metabolism. The exceptionally strong C–F bond (bond dissociation energy ~105 kcal/mol) effectively blocks these metabolic hotspots, shielding the scaffold from rapid clearance and extending the pharmacokinetic half-life of the drug.
Quantitative Data & SAR Summary
To illustrate the profound impact of progressive fluorination, the table below summarizes the physicochemical shifts observed when transitioning from a standard piperidine to a 5,5-difluoropiperidine scaffold.
Scaffold
Calculated/Experimental pKa
Fraction Unionized at pH 7.4 (%)
Relative hERG Liability
Lipophilicity Impact (ΔlogD)
Piperidine
~11.2
< 0.1%
High
Baseline
3-Fluoropiperidine
~8.3
~11%
Moderate
+0.3
5,5-Difluoropiperidine
6.6 – 7.4
50% – 86%
Low
+0.6 to +1.0
Data synthesized from established medicinal chemistry profiling of fluorinated building blocks .
Synthetic Methodologies & Experimental Protocols
The synthesis of 5,5-difluoropiperidine derivatives typically involves the late-stage deoxofluorination of a ketone precursor. The following protocol outlines the synthesis of a foundational building block: 1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid .
Standard Operating Procedure: Deoxofluorination via DAST
Objective: Convert a 5-oxopiperidine precursor to the gem-difluoro derivative while preserving acid-sensitive protecting groups.
Preparation of the Reaction Matrix: Dissolve the 5-oxopiperidine precursor in anhydrous DCM under an inert nitrogen atmosphere.
Causality: DAST is highly moisture-sensitive and reacts violently with water to liberate hazardous hydrogen fluoride (HF) gas. Strict anhydrous conditions are a non-negotiable requirement for both safety and maximizing yield.
Cryogenic Fluorination: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add DAST (2.5 equivalents) dropwise over 15 minutes.
Causality: The nucleophilic deoxofluorination of ketones is highly exothermic. Cryogenic temperatures suppress competing elimination reactions (which would yield unwanted monofluoroalkenes) and control the kinetic profile of the initial nucleophilic attack .
Thermal Equilibration & Monitoring: Remove the cooling bath and allow the reaction to gradually warm to room temperature over 12 hours. Monitor the conversion via LCMS.
Causality: While the initial attack occurs at low temperatures, the subsequent C–O bond cleavage and second fluoride transfer require higher thermal energy to overcome the activation barrier. LCMS monitoring ensures the intermediate fluorohydrin is fully consumed.
Controlled Quenching: Re-cool the mixture to 0 °C and carefully add saturated aqueous NaHCO₃ dropwise until effervescence ceases.
Causality: Unreacted DAST must be neutralized safely. The bicarbonate base neutralizes the generated HF, forming safe, water-soluble sodium fluoride and carbon dioxide gas. The cessation of gas evolution acts as a self-validating indicator of safe termination.
Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the gem-difluoro product.
Fig 2: Step-by-step synthetic workflow for the deoxofluorination of piperidine precursors.
Case Studies in Medicinal Chemistry
The theoretical benefits of the 5,5-difluoropiperidine motif have translated into significant clinical and preclinical successes across diverse therapeutic areas.
Case Study 1: IRAK4 Inhibitors (Immunology & Oncology)
In the optimization of N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of IRAK4, researchers faced a challenge balancing kinase selectivity with oral bioavailability. The incorporation of a (3R)-3-amino-5,5-difluoropiperidine motif provided the optimal solution. The inductive effect of the gem-difluoro group lowered the basicity of the amine, which dramatically improved MDCK cell permeability and rat whole-blood potency. Furthermore, the stereospecific orientation of the amino group maintained critical hydrogen-bonding interactions with the Asp329 residue in the kinase domain, ensuring excellent kinome selectivity .
Case Study 2: PDE2a Inhibitors (Neuroscience)
In the pursuit of treatments for memory disorders and cognitive decline, achieving blood-brain barrier (BBB) penetration is paramount. A series of[1,2,4]triazolo[1,5-a]pyrimidine PDE2a inhibitors utilized a 5,5-difluoropiperidine derivative to optimize CNS exposure. The gem-difluoro substitution mitigated the basicity of the piperidine core, which drastically improved the CNS Multiparameter Optimization (MPO) score. This structural tweak yielded a highly selective, brain-penetrant lead compound (DNS-8254) with favorable rat pharmacokinetic properties .
Conclusion
The 5,5-difluoropiperidine ring is far more than a simple structural variation; it is a precision-engineered tool for multiparameter optimization in drug discovery. By predictably lowering basicity, directing bioactive conformations, and shielding vulnerable metabolic sites, this motif allows medicinal chemists to rescue stalled scaffolds and transform poorly permeable hits into highly bioavailable, safe clinical candidates. As synthetic methodologies for late-stage fluorination continue to mature, the prevalence of this privileged motif in FDA-approved therapeutics is guaranteed to expand.
References
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference . Chemistry - A European Journal. URL:[Link]
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 . ACS Medicinal Chemistry Letters. URL:[Link]
Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders . Journal of Medicinal Chemistry. URL:[Link]
Discovery and Development of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors . Journal of Medicinal Chemistry. URL:[Link]
3,3-Difluoropiperidine - PubChem Compound Summary . National Center for Biotechnology Information. URL:[Link]
Substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds as PDE2 inhibitors. US Patent US11186582B2.
Foundational
Thermodynamic Stability of 5,5-Difluoro-piperidin-3-one Hydrochloride in Aqueous Solution
An In-depth Technical Guide Executive Summary This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 5,5-Difluoro-piperidin-3-one hydrochloride in aqueous solutions. The pre...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Executive Summary
This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 5,5-Difluoro-piperidin-3-one hydrochloride in aqueous solutions. The presence of a piperidine ring, an α-fluorinated ketone moiety, and its formulation as a hydrochloride salt presents a unique stability profile. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug development to anticipate, identify, and quantify potential degradation pathways. We delve into the underlying chemical principles governing its stability, provide detailed methodologies for forced degradation studies, and outline robust analytical techniques for monitoring the parent compound and characterizing its degradants. The core objective is to provide a self-validating system for assessing the compound's viability as a pharmaceutical intermediate or active ingredient.
Introduction: The Significance of Fluorinated Piperidones in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern pharmacology, present in numerous approved drugs.[1] Its derivatization allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms, particularly gem-difluoro groups, is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and pKa.[2][3] The C-F bond is the strongest single bond in organic chemistry, yet the electronic consequences of its presence can introduce unique stability challenges.[4]
5,5-Difluoro-piperidin-3-one hydrochloride is a valuable building block that combines these features. However, the juxtaposition of an amine, a ketone, and α-fluorine atoms creates a molecule with inherent reactivity that must be thoroughly understood.[5] The hydrochloride salt form is typically used to enhance stability and solubility, but its behavior in aqueous solution, where pH can vary, is critical to its application.[1] This guide addresses the thermodynamic stability of this specific molecule, providing a roadmap from theoretical assessment to empirical validation.
A robust stability program begins with a theoretical analysis of the molecule's structure to hypothesize potential degradation pathways.
Structural and Electronic Analysis
The stability of 5,5-Difluoro-piperidin-3-one is governed by the interplay of several structural features:
The Piperidinone Core: The piperidine ring exists in a chair conformation, and the nitrogen atom's basicity is reduced by the inductive effect of the C3-carbonyl group.[1]
The α,α-Difluoro Ketone Moiety: The two fluorine atoms at the C5 position are strongly electron-withdrawing. This inductive effect increases the electrophilicity of the C3 carbonyl carbon, making it more susceptible to nucleophilic attack.
The Hydrochloride Salt: In aqueous solution, the hydrochloride salt will dissociate, and the piperidine nitrogen will be protonated, depending on the solution's pH and the compound's pKa. Fluorination is known to lower the pKa of piperidines, which can influence the equilibrium between the free base and the protonated form.[3]
Hypothesized Degradation Pathways in Aqueous Solution
Based on established principles for α-haloketones and piperidine derivatives, several degradation pathways can be postulated.[5][6]
Mechanism: In neutral to basic conditions, the protons on the C4 carbon, which are α to the carbonyl group, become acidic. A base (e.g., water, hydroxide ions) can abstract a proton, leading to an enolate intermediate. Subsequent elimination of a fluoride ion would result in the formation of an α,β-unsaturated ketone (an enone). This pathway is common for β-fluoro carbonyl compounds with an acidic α-proton.[7]
Significance: This pathway leads to the loss of the fluorine substituent and the formation of a new, reactive chemical entity.
Pathway B: Hydrolytic Attack and Ring Instability
Mechanism: The electrophilic C3 carbonyl carbon is a prime target for nucleophilic attack by water. This would form a gem-diol (hydrate) intermediate. While often reversible, this hydration can be the first step toward further degradation, such as ring-opening, especially under forcing conditions (e.g., high temperature or extreme pH).
Significance: While hydration itself may not be considered degradation, it alters the chemical nature of the compound and can precede irreversible reactions. The inherent instability of some α-amino α'-fluoro ketones can lead to fragmentation upon hydrolysis.[5]
Pathway C: Favorskii-type Rearrangement
Mechanism: Under strongly basic conditions, deprotonation at the C2 position could theoretically lead to a cyclopropanone intermediate via intramolecular nucleophilic attack and displacement of the other C2 substituent (if one were present). For this specific molecule, a more likely scenario under basic conditions would be the aforementioned elimination pathway. However, rearrangement should be considered a possibility in forced degradation studies.
The following diagram outlines the most probable degradation pathways to investigate.
Caption: Hypothesized degradation pathways for 5,5-Difluoro-piperidin-3-one in aqueous solution.
Experimental Design for Aqueous Stability Studies
A forced degradation or "stress testing" study is essential to experimentally probe the hypothesized pathways, identify actual degradants, and establish a stability-indicating analytical method.[8]
Objective and Scope
The primary objective is to determine the intrinsic stability of 5,5-Difluoro-piperidin-3-one hydrochloride by evaluating its degradation profile under various stress conditions relevant to pharmaceutical processing and storage.
General Workflow
The experimental workflow involves subjecting a stock solution of the compound to various stressors, collecting samples at defined time points, and analyzing them using a stability-indicating method.
Caption: General workflow for a forced degradation study.
Detailed Forced Degradation Protocol
This protocol outlines the conditions for a comprehensive stress testing study.
Materials:
5,5-Difluoro-piperidin-3-one hydrochloride
HPLC-grade water, acetonitrile, and methanol
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Formic acid (or other suitable HPLC mobile phase modifier)
Class A volumetric flasks and pipettes
Protocol:
Preparation of Stock Solution: Accurately weigh and dissolve 5,5-Difluoro-piperidin-3-one hydrochloride in HPLC-grade water to prepare a 1.0 mg/mL stock solution.
Acidic Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
Incubate one vial at room temperature (25°C) and another at an elevated temperature (e.g., 60°C).
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).
Prior to analysis, neutralize the sample with an equivalent volume of 0.1 M NaOH.
Basic Hydrolysis:
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
Keep the vial at room temperature (25°C). Due to the potential for rapid base-catalyzed degradation, elevated temperatures may not be necessary initially.
Withdraw aliquots at shorter time points (e.g., 0, 1, 2, 4, 8 hours).
Neutralize the sample with an equivalent volume of 0.1 M HCl before analysis.
Oxidative Degradation:
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
Incubate at room temperature (25°C), protected from light.
Withdraw aliquots at specified time points.
Thermal Degradation (Neutral):
Take 5 mL of the stock solution (in neutral aqueous solution).
Incubate at an elevated temperature (e.g., 60°C or 80°C), protected from light.
Withdraw aliquots at specified time points.
Photolytic Degradation:
Expose a clear vial containing the stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
Concurrently, keep a control sample wrapped in aluminum foil at the same temperature.
Analyze samples after a defined exposure period.
Control Sample: Keep a vial of the stock solution at 4°C, protected from light, to serve as the time-zero and control sample.
Analytical Methodologies
The selection of appropriate analytical techniques is crucial for obtaining reliable stability data.
Primary Stability-Indicating Method: HPLC-UV/MS
A validated stability-indicating HPLC method must be able to resolve the parent compound from all significant degradation products and formulation excipients.
Protocol for Method Development:
Column Selection: Start with a C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) as it is versatile for polar compounds.
Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Program (Example):
Start with 5% B for 1 minute.
Ramp to 95% B over 8 minutes.
Hold at 95% B for 2 minutes.
Return to 5% B and re-equilibrate for 3 minutes.
Detection:
Use a UV detector set at a wavelength where the parent compound has maximum absorbance (determined by a UV scan).
Couple the HPLC to a mass spectrometer (MS) to obtain mass information for the parent peak and any new peaks that appear during the stress study.
Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Structural Elucidation of Degradants: LC-HRMS
To identify the chemical structure of unknown degradation products, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is indispensable.[9]
Workflow:
Analyze the degraded samples using the developed HPLC method coupled to an HRMS instrument (e.g., Q-TOF or Orbitrap).
Obtain accurate mass measurements (to <5 ppm error) for the molecular ions of the degradants.
Use the accurate mass to predict possible elemental compositions.
Perform MS/MS fragmentation analysis on the degradant ions.
Interpret the fragmentation pattern to deduce the structure, comparing it against the hypothesized degradation pathways.
Quantifying Defluorination: ¹⁹F NMR and Ion-Selective Electrode
Tracking the integrity of the C-F bond is critical.
¹⁹F NMR Spectroscopy: This technique is highly specific and quantitative for fluorine-containing molecules.[10]
Protocol: Acquire a ¹⁹F NMR spectrum of the initial stock solution and the degraded samples. The appearance of new signals indicates the formation of fluorinated degradants. The emergence of a signal corresponding to the fluoride ion (F⁻) provides direct evidence of defluorination. The integral of the peaks can be used for quantification relative to an internal standard.
Fluoride Ion-Selective Electrode (ISE): An ISE provides a simple and sensitive method for quantifying the amount of free fluoride ion released into the solution.[11]
Protocol: Calibrate the electrode using standard fluoride solutions. Mix the degraded sample with a total ionic strength adjustment buffer (TISAB) and measure the potential. Convert the potential to fluoride concentration using the calibration curve.
Data Interpretation and Reporting
Systematic data analysis is key to building a comprehensive stability profile.
Data Synthesis and Mass Balance
For each stress condition, calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. The total mass balance (parent + degradants) should ideally be between 95-105% to ensure all significant products have been detected.
Tabular Summary of Results
Summarize the quantitative results in a clear table.
Table 1: Example Forced Degradation Summary for 5,5-Difluoro-piperidin-3-one HCl
Based on the data, a stability profile can be constructed:
Most Labile Condition: The compound is highly susceptible to degradation under basic conditions, likely through a dehydrofluorination mechanism.
Relative Stability: It exhibits good stability in acidic, oxidative, and photolytic conditions.
Thermal Sensitivity: Moderate thermal sensitivity is observed in neutral solution, which is exacerbated under basic conditions.
Primary Degradation Pathway: The primary degradation pathway appears to be base-catalyzed elimination.
This profile informs recommendations for formulation development, such as maintaining a slightly acidic pH, and for storage, such as refrigeration and protection from alkaline environments.
Conclusion
The thermodynamic stability of 5,5-Difluoro-piperidin-3-one hydrochloride in aqueous solution is a critical parameter for its successful application in drug development. While possessing features that enhance pharmacological properties, its structure also contains functionalities prone to specific degradation pathways, most notably base-catalyzed dehydrofluorination. A systematic approach, combining theoretical assessment with rigorous experimental stress testing and advanced analytical methodologies (HPLC, HRMS, ¹⁹F NMR, ISE), is essential for a complete understanding of its stability profile. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently evaluate the stability of this and similar fluorinated heterocyclic compounds, ensuring the quality, safety, and efficacy of future pharmaceutical products.
References
Soloshonok, V. A., & Kirsch, P. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(4), 549-552. Available at: [Link]
Gotor-Fernández, V., et al. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ChemCatChem, 13(17), 1-7. Available at: [Link]
McCloud, S. G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(1), 198-208. Available at: [Link]
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5097. Available at: [Link]
ResearchGate. (n.d.). Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones. Available at: [Link]
Gauthier, E., & Mabury, S. A. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry, 42(11), 2517-2527. Available at: [Link]
TU Graz Repository. (n.d.). Behaviour of Fluorinated Pharmaceuticals and Pesticides in Wastewater and Surface Water. Available at: [Link]
Al-Joboury, F. A., et al. (2024). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research, 31(1), 1-16. Available at: [Link]
Grokipedia. (n.d.). 4-Piperidone. Available at: [Link]
Wang, Y., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629-5633. Available at: [Link]
ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available at: [Link]
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7274. Available at: [Link]
Google Patents. (n.d.). US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers.
Anglès, d'., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Available at: [Link]
Ali, A., et al. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Chemistry, 440, 138179. Available at: [Link]
Ali, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 43(5), 2596-2609. Available at: [Link]
PubChem. (n.d.). (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. Available at: [Link]
Trabocchi, A., et al. (2019). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 84(15), 9646-9655. Available at: [Link]
Eurofins. (n.d.). Analytical Method Summaries. Available at: [Link]
Raghunandan, N., & Ravindra, K. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(1), 1-10. Available at: [Link]
Leutzsch, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11047-11053. Available at: [Link]
Raghunandan, N., & Ravindra, K. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences & Research, 8(1), 1-10. Available at: [Link]
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]
Chemsrc. (n.d.). CAS#:2772046-20-3 | (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. Available at: [Link]
Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4515-4520. Available at: [Link]
Anet, F. A. L., & Yavari, I. (1977). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of the American Chemical Society, 99(9), 2794-2796. Available at: [Link]
Mechanism of gem-Difluoro Group Effects on Piperidine Basicity: A Technical Guide for Lead Optimization
Executive Summary The piperidine ring is one of the most privileged scaffolds in modern drug discovery. However, the high intrinsic basicity of the unsubstituted piperidine nitrogen (pKa ~11.2) often introduces significa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The piperidine ring is one of the most privileged scaffolds in modern drug discovery. However, the high intrinsic basicity of the unsubstituted piperidine nitrogen (pKa ~11.2) often introduces significant pharmacokinetic and toxicological liabilities, including poor membrane permeability, high volume of distribution, phospholipidosis, and hERG channel inhibition.
The strategic installation of a gem-difluoro group (–CF₂) onto the piperidine ring has emerged as a highly effective bioisosteric strategy to modulate basicity without adding significant steric bulk. This whitepaper provides an in-depth mechanistic analysis of how gem-difluoro substitution attenuates piperidine basicity, quantifies these topological effects, and outlines validated experimental protocols for their synthesis and physicochemical characterization.
Mechanistic Foundations of Basicity Modulation
The attenuation of amine basicity by fluorine substitution is primarily governed by the inductive electron-withdrawing effect (-I effect) . Fluorine, being the most electronegative element (3.98 on the Pauling scale), polarizes the adjacent carbon-fluorine (C–F) σ-bonds. This polarization creates a strong dipole that pulls electron density away from the nitrogen atom's lone pair through the carbon skeleton, stabilizing the free base and destabilizing the protonated ammonium state.
Topological Distance Dependence (β- vs. γ-Position)
The magnitude of the pKa shift (ΔpKa) is highly dependent on the through-bond distance between the fluorine atoms and the basic nitrogen [1].
β-Substitution (3-position): Fluorine atoms at the 3-position are separated from the nitrogen by only two σ-bonds. The inductive effect is potent here, resulting in an average ΔpKa of ~1.5 to 1.9 units per fluorine atom.
γ-Substitution (4-position): Fluorine atoms at the 4-position are separated by three σ-bonds. The inductive effect decays exponentially with distance, resulting in a milder ΔpKa of ~0.7 to 1.3 units per fluorine atom.
Stereoelectronic and Conformational Effects
The introduction of a gem-difluoro group is not strictly additive compared to mono-fluorination due to stereoelectronic constraints. In mono-fluorinated piperidines, an axial fluorine can engage in a favorable 1,3-syn CF···⁺NH charge-dipole interaction that partially stabilizes the protonated amine, mitigating the pKa drop [2]. However, in a gem-difluoro system, one fluorine is forced into an equatorial position (or a gauche orientation devoid of favorable 1,3-syn interactions), maximizing the net electron-withdrawing impact and leading to a profound, non-linear decrease in basicity[2].
Caption: Logical pathway of gem-difluoro substitution on piperidine pharmacokinetics.
Quantitative Impact: pKa Profiling
The table below synthesizes the experimental pKa values for piperidine and its fluorinated analogs, demonstrating the profound topological impact of gem-difluoro substitution.
Compound
Substitution Position
Experimental pKa
ΔpKa (vs. Piperidine)
Reference
Piperidine
None
11.2
N/A
[1]
4-Fluoropiperidine
γ-position (Mono)
~9.7
-1.5
[3]
4,4-Difluoropiperidine
γ-position (gem)
8.5
-2.7
[4]
3-Fluoropiperidine
β-position (Mono)
~9.4
-1.8
[1]
3,3-Difluoropiperidine
β-position (gem)
7.4
-3.8
[5]
Application Insight: By shifting the pKa from 11.2 to 7.4 (as seen in 3,3-difluoropiperidine), the amine transitions from being >99.9% protonated at physiological pH (7.4) to being approximately 50% neutral. This massive increase in the neutral fraction drives higher lipophilic efficiency (LipE), central nervous system multiparameter optimization (CNS MPO) scores, and oral bioavailability [6]. Furthermore, the reduction in the cationic charge drastically reduces the electrostatic interactions required for binding to the central cavity of the hERG potassium channel, thereby mitigating cardiotoxicity risks [7].
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating workflows detail the synthesis of gem-difluoropiperidines and the subsequent validation of their pKa.
Protocol 1: Synthesis of 3,3-Difluoropiperidine via Deoxofluorination
Causality Note: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are the reagents of choice for converting ketones to gem-difluoro groups. N-Boc protection is mandatory to prevent the highly reactive fluorinating agent from reacting with the basic secondary amine.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of N-Boc-3-piperidone in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic nature of the fluorination.
Fluorination: Dropwise, add 2.5 equivalents of Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). Rationale: Excess reagent is required to drive the equilibrium of the intermediate fluoro-alkoxy-sulfurane to the gem-difluoro product.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor completion via TLC or LC-MS.
Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ at 0 °C to neutralize generated HF and unreacted Deoxo-Fluor. Extract with DCM, dry over MgSO₄, and concentrate.
Deprotection: Dissolve the crude N-Boc-3,3-difluoropiperidine in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to cleave the Boc group.
Isolation: Concentrate under reduced pressure. To obtain the free base, partition the residue between 1M NaOH and ethyl acetate. Extract, dry, and purify via silica gel chromatography (eluting with DCM/MeOH/NH₄OH) to yield pure 3,3-difluoropiperidine.
Protocol 2: Potentiometric pKa Determination
Causality Note: Accurate pKa measurement requires high compound purity (>98%). Impurities can create false inflection points during titration.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mM solution of the purified 3,3-difluoropiperidine in 0.15 M aqueous KCl (to maintain a constant ionic strength mimicking physiological conditions).
Calibration: Calibrate the glass electrode of the automated potentiometric titrator using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.
Acidification: Lower the pH of the sample solution to ~2.0 using standardized 0.5 M HCl to ensure the piperidine nitrogen is fully protonated.
Titration: Titrate the solution with standardized 0.5 M KOH under a nitrogen blanket (to prevent CO₂ absorption, which forms carbonic acid and skews results).
Data Analysis: Plot the volume of titrant versus pH. The pKa is determined by calculating the first derivative of the titration curve to find the inflection point (half-equivalence point).
Caption: Step-by-step workflow for the synthesis and validation of gem-difluoropiperidines.
References
Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.[Link]
Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities (Figure 9 & Stereoelectronic Considerations)." ChemMedChem.[Link]
van Niel, M. B., et al. "The role of fluorine in medicinal chemistry: Review Article." Journal of Fluorine Chemistry / Taylor & Francis.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine." PubChem.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine." PubChem.[Link]
Bender, A., et al. "(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds." ChemRxiv.[Link]
Pignataro, L., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry.[Link]
Foundational
A Technical Guide to the Preliminary in Vitro Toxicity and ADME Profiling of 5,5-Difluoropiperidines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary in vitro toxicity and absorption, distribution, metabolism, and excretion (ADME) profiling...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary in vitro toxicity and absorption, distribution, metabolism, and excretion (ADME) profiling of 5,5-difluoropiperidines. This class of compounds holds significant promise in medicinal chemistry, and a thorough understanding of their preliminary safety and pharmacokinetic properties is paramount for their advancement as potential therapeutic agents.
Introduction: The Rationale for 5,5-Difluoropiperidines in Drug Discovery
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable physicochemical properties and engage with biological targets.[1] However, the basic nitrogen atom inherent to the piperidine ring can be associated with off-target effects, most notably cardiotoxicity through inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[2]
The introduction of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to modulate various properties, including metabolic stability, lipophilicity, and basicity (pKa).[3][4] The 5,5-difluoro substitution pattern on the piperidine ring offers a unique set of potential advantages:
Reduced Basicity and hERG Liability: The strong electron-withdrawing nature of the gem-difluoro group at the 5-position is predicted to significantly lower the pKa of the piperidine nitrogen. This reduction in basicity is a key strategy to mitigate hERG channel affinity and, consequently, the risk of cardiac toxicity.[2][5][6]
Modulated Lipophilicity: Fluorination can alter a molecule's lipophilicity, which in turn influences its solubility, permeability, and plasma protein binding. The specific impact of the 5,5-difluoro substitution needs to be empirically determined for each new chemical entity.
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This can block potential sites of metabolism on the piperidine ring, leading to improved metabolic stability and a more predictable pharmacokinetic profile.[3][4]
This guide will detail the essential in vitro assays to experimentally evaluate these theoretical advantages and to construct a preliminary safety and ADME profile for novel 5,5-difluoropiperidine derivatives.
Core In Vitro Profiling Assays
A standard panel of in vitro assays should be employed early in the drug discovery process to assess the potential of 5,5-difluoropiperidine candidates. The following sections outline the rationale, methodology, and data interpretation for these key experiments.
Cytotoxicity Assessment
Rationale: The initial step in any toxicity assessment is to determine the general cytotoxicity of the compounds. This helps to establish a concentration range for subsequent, more specific assays and provides an early indication of potential cellular liabilities.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a predetermined density and allow to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the 5,5-difluoropiperidine derivative (typically from low nanomolar to high micromolar concentrations). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
Compound ID
Cell Line
Incubation Time (h)
IC50 (µM)
5,5-DFP-001
HepG2
48
> 100
5,5-DFP-002
HepG2
48
75.2
Positive Control
HepG2
48
5.1
This is example data and does not reflect actual experimental results.
Rationale: As previously mentioned, inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Given that reducing hERG liability is a primary reason for employing the 5,5-difluoro substitution, this assay is of critical importance.
Automated patch-clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp.
Step-by-Step Methodology:
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
Compound Preparation: Prepare a range of concentrations of the 5,5-difluoropiperidine derivative.
Assay Execution: The automated system will capture individual cells and form a high-resistance seal (a "gigaseal"). A specific voltage protocol is applied to elicit the hERG current. The compound is then perfused over the cell, and any change in the hERG current is measured.
Data Analysis: The inhibition of the hERG current is measured at each compound concentration, and an IC50 value is determined.
Data Presentation:
Compound ID
hERG Inhibition IC50 (µM)
5,5-DFP-001
> 50
5,5-DFP-002
25.8
Positive Control (e.g., Dofetilide)
0.012
This is example data and does not reflect actual experimental results.
Causality Behind Experimental Choices: The choice of an automated patch clamp assay is a balance between throughput and data quality. While manual patch clamp is considered the "gold standard," automated systems are more suitable for screening multiple compounds or concentrations in early discovery.[7]
Metabolic Profile: CYP450 Inhibition and Metabolic Stability
A comprehensive understanding of a compound's interaction with drug-metabolizing enzymes is crucial for predicting drug-drug interactions and in vivo clearance.[8]
Rationale: Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) can lead to adverse drug-drug interactions by increasing the plasma concentration of co-administered drugs.[9][10]
Experimental Protocol: Fluorometric or LC-MS/MS-based Assays
Step-by-Step Methodology:
System Preparation: Use human liver microsomes (HLMs) or recombinant human CYP enzymes.
Incubation: Incubate the 5,5-difluoropiperidine derivative at various concentrations with the enzyme system and a specific fluorescent or pro-drug substrate for each CYP isoform. Include a positive control inhibitor for each isoform.
Reaction: Initiate the metabolic reaction by adding a cofactor such as NADPH.
Detection:
Fluorometric: Measure the increase in fluorescence as the substrate is metabolized.
LC-MS/MS: Stop the reaction and quantify the formation of the specific metabolite using liquid chromatography-tandem mass spectrometry.
Data Analysis: Determine the IC50 value for each CYP isoform.
Data Presentation:
Compound ID
CYP3A4 IC50 (µM)
CYP2D6 IC50 (µM)
CYP2C9 IC50 (µM)
5,5-DFP-001
> 50
> 50
42.1
5,5-DFP-002
15.3
> 50
> 50
This is example data and does not reflect actual experimental results.
Rationale: This assay determines how quickly a compound is metabolized by liver enzymes, which is a key determinant of its in vivo half-life and oral bioavailability.[3][11]
Incubation: Incubate the 5,5-difluoropiperidine derivative at a fixed concentration with human liver microsomes and NADPH at 37°C.
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.
Data Presentation:
Compound ID
In Vitro Half-life (t1/2, min)
Intrinsic Clearance (Clint, µL/min/mg protein)
5,5-DFP-001
> 60
< 10
5,5-DFP-002
25
27.7
This is example data and does not reflect actual experimental results.
Genotoxicity: Ames Test
Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. A positive result is an indication that the compound may be a carcinogen.[12]
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). These strains have different mutations that can be reverted by different types of mutagens.
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.
Exposure: Expose the bacterial strains to various concentrations of the 5,5-difluoropiperidine derivative.
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
Incubation: Incubate the plates for 48-72 hours.
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine).
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Causality Behind Experimental Choices: The inclusion of the S9 fraction is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes. The use of multiple bacterial strains allows for the detection of different types of mutations (e.g., frameshift vs. base-pair substitutions).
Physicochemical and ADME Properties
Rationale: The extent to which a drug binds to plasma proteins (like albumin) affects its distribution and the concentration of free (unbound) drug available to interact with its target and cause potential toxicity. Only the unbound fraction is generally considered pharmacologically active.
Device Setup: Use a RED device, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
Sample Addition: Add plasma containing the 5,5-difluoropiperidine derivative to one chamber and buffer to the other.
Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
Sampling: Take samples from both the plasma and buffer chambers.
Analysis: Analyze the concentration of the compound in both samples by LC-MS/MS.
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Presentation:
Compound ID
Fraction Unbound (fu, %)
5,5-DFP-001
15.2
5,5-DFP-002
3.5
This is example data and does not reflect actual experimental results.
Visualizing the Workflow
The following diagram illustrates the integrated workflow for the preliminary in vitro profiling of 5,5-difluoropiperidines.
Application Note: Reductive Amination Strategies for 5,5-Difluoro-piperidin-3-one Hydrochloride
Prepared by: Senior Application Scientist, Chemical Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Mechanistic Insights Fluorinated piperidines are...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Development
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Introduction & Mechanistic Insights
Fluorinated piperidines are highly privileged scaffolds in modern drug discovery. The strategic incorporation of a gem-difluoro group into the piperidine ring serves as a powerful bioisostere, modulating critical physicochemical properties such as basicity (pKa), lipophilicity (LogD), and metabolic stability[1].
However, 5,5-Difluoro-piperidin-3-one hydrochloride presents a unique synthetic challenge due to its bifunctional nature. It contains both a reactive C3 ketone and a secondary N1 amine (protected only as an HCl salt). Attempting a direct reductive amination without understanding the electronic environment of this specific scaffold often leads to complex oligomeric mixtures, self-condensation, or incomplete conversions.
The Fluorine Effect (Causality in Reaction Design)
The gem-difluoro group at C5 exerts a profound inductive electron-withdrawing effect across the ring:
Attenuated N1 Nucleophilicity: The pKa of the N1 amine is reduced by approximately 3.5 to 4.0 units compared to an unsubstituted piperidine[1],[2]. While this improves the pharmacokinetic profile of the final drug, it makes the N1 amine a weaker nucleophile during N-alkylation.
Hyper-Electrophilic C3 Ketone: The inductive effect increases the electrophilicity of the C3 carbonyl. While this accelerates imine formation, it also makes the ketone highly susceptible to hydration (forming a stable gem-diol) if adventitious water is present. Anhydrous conditions are therefore critical.
To successfully utilize this building block, researchers must choose between two divergent chemoselective pathways: N-Alkylation (targeting N1) or C3-Amination (targeting the ketone).
Workflow & Pathway Divergence
Divergent reductive amination pathways for 5,5-Difluoro-piperidin-3-one hydrochloride.
The choice of reducing agent is the most critical parameter. Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is universally preferred for this scaffold because it selectively reduces iminium ions over ketones at a weakly acidic to neutral pH (pH 5–7)[3].
Table 1: Comparison of Reducing Agents for Fluorinated Piperidones
Objective: To synthesize an N-alkylated 5,5-difluoro-piperidin-3-one derivative using an exogenous aldehyde.
Causality & Design: Because the starting material is an HCl salt, N,N-Diisopropylethylamine (DIPEA) is required to liberate the free amine. We use exactly 1.1 equivalents of DIPEA to avoid creating a highly basic environment that could promote aldol condensation of the aldehyde. 1,2-Dichloroethane (DCE) is utilized as it provides superior solubility and reaction rates for STAB compared to THF[3].
Step-by-Step Methodology:
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5,5-Difluoro-piperidin-3-one hydrochloride (1.0 mmol, 1.0 equiv) and anhydrous DCE (5.0 mL, 0.2 M).
Free-Basing: Add DIPEA (1.1 mmol, 1.1 equiv) dropwise at room temperature. Stir for 10 minutes. The suspension should clarify as the free base is generated.
Imine Formation: Add the target aldehyde (1.05 mmol, 1.05 equiv). Stir the mixture at room temperature for 30–60 minutes.
Self-Validation Check (IPC): Aliquot 10 µL into LC-MS. You should observe the mass of the intermediate iminium ion and the disappearance of the aldehyde. Do not proceed until iminium formation is >90%.
Reduction: Add NaBH(OAc)3 (1.4 mmol, 1.4 equiv) portion-wise over 5 minutes to control any mild exotherm[3].
Completion: Stir the reaction at room temperature for 12–18 hours under a nitrogen atmosphere.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the N-alkylated product.
Objective: To synthesize a 3-amino-5,5-difluoropiperidine derivative.
Causality & Design: If the C3 ketone is reacted with an exogenous amine while the N1 amine is unprotected, the liberated N1 amine of one molecule will attack the C3 ketone of another, leading to rapid polymerization. N-protection is strictly mandatory. After Boc-protection, glacial acetic acid is added to catalyze imine formation, which is necessary when reacting ketones (as opposed to aldehydes) with STAB[3].
Step-by-Step Methodology:
Step 1: Mandatory N-Protection:
Suspend 5,5-Difluoro-piperidin-3-one hydrochloride (1.0 mmol) in DCM (5 mL). Add Triethylamine (TEA) (2.2 mmol) and cool to 0 °C.
Add Boc-anhydride (Boc2O) (1.1 mmol). Stir at room temperature for 4 hours.
Quench with water, extract with DCM, dry, and concentrate to yield 1-Boc-5,5-difluoro-piperidin-3-one. (Use crude in the next step if purity >95% by NMR).
Step 2: Imine Formation:
Dissolve the 1-Boc-5,5-difluoro-piperidin-3-one (1.0 mmol, 1.0 equiv) and the exogenous primary or secondary amine (1.1 mmol, 1.1 equiv) in anhydrous DCE (5.0 mL).
Add glacial acetic acid (1.0 mmol, 1.0 equiv). Note: For highly deactivated fluorinated ketones, the addition of Titanium(IV) isopropoxide (Ti(OPr)4) (1.2 equiv) may be required to force imine formation.
Stir at room temperature for 2 hours over activated 4Å molecular sieves to scavenge water and prevent gem-diol formation.
Step 3: Reduction:
Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 mmol, 1.5 equiv) portion-wise[3].
Allow the reaction to warm to room temperature and stir for 16–24 hours.
Self-Validation Check (IPC): Monitor by TLC (Ninhydrin stain) or LC-MS. The ketone peak should be completely consumed.
Workup & Purification:
Quench with 1N NaOH (5 mL) if Ti(OPr)4 was used (to precipitate titanium salts), or saturated NaHCO3 if only AcOH was used.
Filter through a pad of Celite, extract the filtrate with DCM (3 × 15 mL), dry over Na2SO4, concentrate, and purify via flash chromatography.
References
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications.[Link]
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]
Synthesis of fluorinated kinase inhibitors using CAS 1303973-33-2
Application Note: Synthesis and Integration of 5,5-Difluoropiperidin-3-one (CAS 1303973-33-2) in Next-Generation Kinase Inhibitors Executive Summary The development of highly selective, potent, and metabolically stable k...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Integration of 5,5-Difluoropiperidin-3-one (CAS 1303973-33-2) in Next-Generation Kinase Inhibitors
Executive Summary
The development of highly selective, potent, and metabolically stable kinase inhibitors is a cornerstone of modern targeted therapeutics. A recurring challenge in kinase drug design is balancing lipophilic efficiency (LipE) with pharmacokinetic properties, particularly avoiding the hERG liability associated with highly basic amines. CAS 1303973-33-2 (5,5-difluoropiperidin-3-one hydrochloride) has emerged as a privileged building block to address these challenges. By incorporating a gem-difluoro motif, medicinal chemists can precisely modulate the pKa of the piperidine nitrogen while utilizing the C3-ketone as a versatile handle for late-stage functionalization. This guide details the mechanistic rationale, structural impact, and validated experimental protocols for integrating this building block into kinase inhibitor pipelines.
Mechanistic Rationale: The "Fluorine Effect" in Kinase Design
The strategic placement of fluorine atoms within saturated heterocycles fundamentally alters the physicochemical and conformational landscape of the resulting drug candidate.
pKa Modulation & hERG Mitigation: The strong inductive electron-withdrawing effect of the gem-difluoro group at the C5 position significantly lowers the pKa of the adjacent piperidine nitrogen (typically from ~9.5 down to ~7.0–7.5). This increases the fraction of the unionized drug at physiological pH, enhancing passive membrane permeability and drastically reducing off-target binding to the hERG potassium channel .
Conformational Locking: The stereoelectronic effects of the difluoro motif often restrict the piperidine ring to a specific chair conformation. This pre-organization minimizes the entropic penalty upon binding to the kinase active site, enhancing van der Waals interactions within the solvent-exposed or cryptic pockets .
Metabolic Stability: Fluorination at the C5 position blocks oxidative metabolism (e.g., by CYP450 enzymes) that typically occurs at electron-rich, unhindered sites on saturated rings.
Target-Specific Applications and SAR Data
The integration of difluoropiperidines has yielded breakthrough results across multiple kinase targets, from inflammatory diseases to oncology. Table 1 summarizes the quantitative impact of this chemotype.
Table 1: Impact of Difluoropiperidine Motifs in Kinase Inhibitor Development
Target Kinase
Inhibitor Chemotype
Structural Role of Difluoropiperidine
Key Pharmacological Benefit
Potency / IC50 Impact
Ref
IRAK4
Aminopyrimidin-4-one
Solvent-exposed region binder
Improved kinase selectivity (>100-fold)
IC50 = 27 nM
Pan-Trk
Pyrazole/Pyridine
Hinge-binding modulation
Reduced hERG liability, improved LipE
Cell IC50 < 30 nM
PI3Kα (H1047R)
Pyridopyrimidinone
Cryptic pocket interface
Enhanced mutant vs. WT selectivity
High mutant selectivity
Synthetic Workflows & Pharmacological Pathways
Synthetic workflow utilizing CAS 1303973-33-2 to generate fluorinated kinase inhibitors.
Mechanism of action for IRAK4 kinase inhibitors blocking the TLR/IL-1R signaling pathway.
Experimental Protocols (Self-Validating Systems)
The following protocols describe the two-step integration of CAS 1303973-33-2 into a generic heteroaryl kinase hinge-binder (e.g., a pyrimidine core).
Protocol A: Nucleophilic Aromatic Substitution (SNAr) of the Piperidine Nitrogen
Objective: Couple the secondary amine of 5,5-difluoropiperidin-3-one to a heteroaryl chloride (e.g., 2-chloropyrimidine) while preserving the C3-ketone.
Preparation: To a dried 50 mL round-bottom flask under N₂ atmosphere, add the heteroaryl chloride (1.0 eq, 5.0 mmol) and CAS 1303973-33-2 (5,5-difluoropiperidin-3-one hydrochloride, 1.1 eq, 5.5 mmol, MW: 171.57 g/mol ).
Solvent & Base Addition: Suspend the solids in anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol) dropwise at room temperature.
Causality: The hydrochloride salt of the building block must be neutralized to liberate the nucleophilic free amine. DIPEA is chosen as a sterically hindered, non-nucleophilic base to prevent competitive side reactions with the heteroaryl chloride. NMP provides the high dielectric constant required to stabilize the polar Meisenheimer complex transition state during SNAr.
Thermal Activation: Heat the reaction mixture to 110 °C for 12 hours.
Causality: The gem-difluoro group inductively withdraws electron density, rendering the piperidine nitrogen significantly less nucleophilic than a standard piperidine. Elevated temperatures are mandatory to drive the SNAr reaction to completion.
In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the heteroaryl chloride peak disappears and a single new peak corresponding to the [M+H]+ of the N-heteroaryl ketone intermediate emerges. The loss of the chlorine isotope pattern (M / M+2) validates the substitution.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to selectively partition the NMP into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Reductive Amination of the C3-Ketone
Objective: Functionalize the C3-ketone of the intermediate generated in Protocol A with a primary amine to build out the solvent-exposed vector of the inhibitor.
Imine Formation: Dissolve the N-heteroaryl ketone intermediate (1.0 eq, 3.0 mmol) and the desired primary amine (1.2 eq, 3.6 mmol) in anhydrous 1,2-Dichloroethane (DCE) (20 mL). Add glacial acetic acid (1.5 eq, 4.5 mmol). Stir at room temperature for 2 hours.
Causality: The electron-withdrawing fluorines at C5 increase the electrophilicity of the C3-ketone, accelerating imine formation. Acetic acid acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, further facilitating nucleophilic attack by the primary amine.
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq, 6.0 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 14 hours.
Causality: NaBH(OAc)₃ is specifically selected over NaBH₄ because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing any unreacted ketone back to a secondary alcohol, preventing the formation of difficult-to-separate byproducts.
In-Process Control (Self-Validation): Monitor via LC-MS. The mass shift from the ketone intermediate to the heavier amine product confirms successful reductive amination.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and decompose excess hydride. Extract with Dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via preparative HPLC to yield the final fluorinated kinase inhibitor.
References
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters (2015).
URL:[Link]
Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry (2018).
URL:[Link]
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry (2024).
URL:[Link]
Method
Application Note: Strategies for the Liberation of 5,5-Difluoro-piperidin-3-one from its Hydrochloride Salt
Executive Summary & Chemical Context The incorporation of fluorinated aliphatic rings into drug scaffolds is a proven strategy to modulate pKa, improve metabolic stability, and enhance lipophilicity. 5,5-Difluoro-piperid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The incorporation of fluorinated aliphatic rings into drug scaffolds is a proven strategy to modulate pKa, improve metabolic stability, and enhance lipophilicity. 5,5-Difluoro-piperidin-3-one is a highly valuable building block in medicinal chemistry for these purposes. However, it is commercially supplied exclusively as a hydrochloride salt (CAS: 1303973-33-2)[1].
The critical challenge in utilizing this reagent lies in the inherent instability of the free base. Free 3-piperidones are highly susceptible to intermolecular self-condensation (aldol-type reactions or imine formation) because they possess both a nucleophilic secondary amine and an electrophilic ketone in the same molecule. The electron-withdrawing nature of the gem-difluoro group further increases the electrophilicity of the ketone, exacerbating this instability. Therefore, the strategic selection of a freebasing protocol is paramount to ensure reaction success and prevent the degradation of the starting material.
Physicochemical Properties & Considerations
To design an effective protocol, we must first establish the physical parameters of the substrate[2].
Indicates a low molecular weight, highly polar molecule.
Physical State
Solid
Easy to weigh and handle under ambient conditions.
Stability (Salt)
High
Protonation of the amine renders it non-nucleophilic, preventing self-condensation.
Stability (Free Base)
Very Low
Prone to rapid dimerization/polymerization at room temperature.
Workflow & Decision Matrix
The overarching rule for handling 5,5-difluoro-piperidin-3-one is to avoid isolating the free base whenever possible . The diagram below outlines the decision-making process for liberating the amine based on downstream requirements.
Decision matrix for freebasing 5,5-difluoro-piperidin-3-one hydrochloride.
Experimental Protocols
Protocol 1: In Situ Neutralization (Recommended)
Rationale: By adding an auxiliary, non-nucleophilic base directly to the reaction mixture containing the electrophile, the 5,5-difluoro-piperidin-3-one free base is consumed by the desired reaction the moment it is generated. This self-validating system completely bypasses the risk of self-condensation.
Preparation: To an oven-dried, argon-purged round-bottom flask, add 5,5-difluoro-piperidin-3-one hydrochloride (1.0 equivalent) and the target electrophile (1.0 - 1.1 equivalents).
Solvation: Suspend the reagents in the chosen anhydrous solvent (typically 0.1 M to 0.5 M concentration). Note: The HCl salt may not fully dissolve until the base is added.
Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Lowering the temperature reduces the kinetic rate of any potential side reactions during the initial liberation of the free amine.
Base Addition: Dropwise, add DIPEA (2.5 to 3.0 equivalents). Causality: 1.0 equivalent is required to neutralize the HCl salt, 1.0 equivalent is required to act as a proton scavenger for the subsequent coupling reaction, and a slight excess ensures complete conversion.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring until completion as monitored by TLC or LC-MS.
Protocol 2: Ex Situ Mild Biphasic Extraction (For Mandatory Isolation)
Rationale: If the downstream reaction is incompatible with auxiliary bases or their conjugate acids (e.g., certain sensitive transition-metal catalyzed cross-couplings), the free base must be isolated. This protocol utilizes a mild inorganic base and strict temperature control to minimize degradation.
Materials:
5,5-Difluoro-piperidin-3-one hydrochloride
Saturated aqueous Sodium Bicarbonate (
NaHCO3
)
Dichloromethane (DCM)
Anhydrous Sodium Sulfate (
Na2SO4
)
Step-by-Step Methodology:
Dissolution: Dissolve the 5,5-difluoro-piperidin-3-one hydrochloride in a minimal amount of distilled water in a separatory funnel.
Organic Layering: Add an equal volume of cold DCM to the funnel.
Mild Neutralization: Slowly add cold, saturated aqueous
NaHCO3
in portions. Swirl gently (do not shake vigorously initially to avoid excessive
CO2
evolution). Causality:
NaHCO3
(pH ~8) is used instead of NaOH (pH >13) to prevent base-catalyzed aldol condensation of the ketone moiety.
Extraction: Once gas evolution ceases, check the aqueous layer pH (target pH 8-9). Stopper and invert the funnel, venting frequently. Separate the organic (bottom) layer.
Back-Extraction: Extract the aqueous layer with two additional portions of cold DCM. Combine all organic layers. Causality: The highly polar nature of the difluorinated piperidone requires multiple extractions to ensure good recovery.
Drying: Dry the combined organic layers over anhydrous
Na2SO4
for 10 minutes. Filter.
Concentration (CRITICAL STEP): Concentrate the filtrate under reduced pressure using a rotary evaporator. The water bath temperature must not exceed 20 °C. Causality: Thermal stress during concentration is the primary trigger for the polymerization of free 3-piperidones.
Immediate Use: The resulting free base (likely a pale oil or low-melting solid) must be dissolved in the desired reaction solvent and used immediately. Do not store.
Enantioselective Reduction of 5,5-Difluoro-piperidin-3-one Derivatives: A Guide to Chiral Fluorinated Scaffolds
Introduction: The Rising Prominence of Chiral Fluorinated Piperidines in Drug Discovery The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[1] The introduction of f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rising Prominence of Chiral Fluorinated Piperidines in Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[1] The introduction of fluorine atoms into this privileged scaffold can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[2][3] When combined with chirality, fluorinated piperidines become powerful tools for designing highly selective and potent therapeutics.[4][5] Specifically, the 5,5-difluoro-piperidin-3-ol core represents a valuable building block, but its synthesis in an enantiomerically pure form presents a significant challenge. This application note provides a detailed overview of robust and scalable enantioselective methods for the reduction of 5,5-difluoro-piperidin-3-one derivatives, with a focus on practical, field-proven protocols for researchers in drug development.
The strategic placement of gem-difluoro groups at the 5-position of the piperidine ring can have profound effects on the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen, a property that has been correlated with reduced affinity for the hERG channel and thus lower potential for cardiac toxicity.[2] The creation of a stereocenter at the 3-position through enantioselective reduction of the corresponding ketone unlocks the potential for stereospecific interactions with biological targets, leading to improved potency and selectivity.[4]
This guide will delve into two primary strategies for achieving this critical transformation: biocatalytic reduction using ketoreductases (KREDs) and metal-catalyzed asymmetric transfer hydrogenation (ATH). We will explore the underlying principles of each method, provide detailed experimental protocols, and present data to guide researchers in selecting the optimal approach for their specific needs.
Method 1: Biocatalytic Enantioselective Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral molecules.[6][7] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity and under mild reaction conditions.[8][9]
The "Why": Causality Behind Choosing a Biocatalytic Approach
The decision to employ a KRED-based approach is driven by several key advantages:
Exceptional Enantioselectivity: KREDs often exhibit exquisite control over stereochemistry, leading to products with very high enantiomeric excess (ee), frequently exceeding 98%.[8]
Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media at or near room temperature and neutral pH, which preserves sensitive functional groups within the substrate.
Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes align with the principles of green chemistry.
Process Scalability: With the increasing availability of commercial KRED libraries and advancements in enzyme immobilization and cofactor regeneration systems, biocatalytic processes are becoming increasingly viable for large-scale synthesis.[10]
The mechanism of KRED-catalyzed reduction involves the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone. The enzyme's chiral active site precisely orients the substrate relative to the cofactor, dictating the facial selectivity of the hydride attack and thus the stereochemical outcome of the reaction.
Caption: Workflow for a typical biocatalytic reduction experiment.
Experimental Protocol: KRED-Mediated Reduction of N-Boc-5,5-difluoropiperidin-3-one
This protocol provides a general procedure for the screening and small-scale synthesis of chiral N-Boc-5,5-difluoro-piperidin-3-ol using a commercially available ketoreductase.
Materials:
N-Boc-5,5-difluoropiperidin-3-one
Ketoreductase (e.g., from a commercial screening kit)[11]
NADP⁺ or NAD⁺ (depending on the KRED)
Glucose Dehydrogenase (GDH) for cofactor regeneration
D-Glucose
Potassium phosphate buffer (100 mM, pH 7.0)
Ethyl acetate
Anhydrous sodium sulfate
Deionized water
Procedure:
Reaction Setup: In a 10 mL vial, prepare a solution of potassium phosphate buffer (5 mL, 100 mM, pH 7.0).
Cofactor and Regeneration System: Add NADP⁺ (or NAD⁺) to a final concentration of 1 mM. Add D-glucose to a final concentration of 100 mM and glucose dehydrogenase (approximately 10 U).
Enzyme Addition: Add the selected ketoreductase (typically 1-5 mg/mL).
Substrate Addition: Add N-Boc-5,5-difluoropiperidin-3-one (e.g., 50 mg, dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary).
Incubation: Seal the vial and incubate the reaction mixture at 30°C with gentle shaking (e.g., 150 rpm) for 24-48 hours.
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching with an equal volume of acetonitrile, centrifuging to remove protein, and analyzing the supernatant by HPLC or GC.
Work-up: Once the reaction is complete, quench by adding an equal volume of ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis and Purification: Determine the enantiomeric excess of the crude product using chiral HPLC or GC. Purify the product by flash column chromatography.
Self-Validation: The protocol's integrity is maintained by running a control reaction without the ketoreductase to ensure that no background reduction occurs. The enantiomeric excess should be determined using a validated chiral chromatography method with a racemic standard for comparison.
Parameter
Typical Range
Notes
Substrate Concentration
1-20 g/L
Higher concentrations may lead to substrate or product inhibition.
Enzyme Loading
1-10% (w/w)
Higher loading can increase the reaction rate but also the cost.
Cofactor Concentration
0.1-1 mM
A catalytic amount is sufficient with an efficient regeneration system.
Temperature
25-40 °C
Optimal temperature depends on the specific enzyme's stability.
pH
6.0-8.0
The optimal pH is enzyme-dependent.
Typical Results
Conversion
>95%
Enantiomeric Excess (ee)
>98%
Method 2: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones.[12][13] This technique employs a transition metal catalyst, typically based on ruthenium, rhodium, or iridium, in conjunction with a chiral ligand.[14][15] A key advantage of ATH is the use of readily available and safe hydrogen donors, such as isopropanol or a mixture of formic acid and triethylamine.[12][16]
The "Why": Causality Behind Choosing an ATH Approach
The selection of an ATH method is often guided by the following considerations:
Broad Substrate Scope: ATH catalysts have demonstrated high efficacy for the reduction of a wide variety of ketones, including those with fluorine substituents.[14]
Operational Simplicity: The reactions are typically run under mild conditions, do not require high-pressure hydrogenation equipment, and are often tolerant to air and moisture.[1][12]
High Catalytic Efficiency: Low catalyst loadings (often in the range of 0.05-1 mol%) are typically sufficient, making the process economically viable.[14]
Predictable Stereochemistry: For well-established catalyst systems, such as those based on Noyori-type catalysts, the stereochemical outcome of the reduction is often predictable based on the chirality of the ligand.
The catalytic cycle of Ru(II)-catalyzed ATH generally involves the formation of a ruthenium hydride species from the hydrogen donor. The ketone then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon in a stereochemically defined manner, dictated by the chiral ligand environment. The resulting alcohol dissociates, and the catalyst is regenerated.
Application Note: N-Boc Protection Protocol for 5,5-Difluoro-piperidin-3-one Hydrochloride
Subtitle: Overcoming Reactivity Challenges in Highly Functionalized Fluorinated Scaffolds Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Rationale The incorpo...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Overcoming Reactivity Challenges in Highly Functionalized Fluorinated Scaffolds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Chemical Rationale
The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate basicity, enhance metabolic stability, and dictate conformational preferences[1]. Among these building blocks, 5,5-difluoro-piperidin-3-one hydrochloride is highly valued. However, executing an N-Boc (tert-butyloxycarbonyl) protection on this specific molecule presents severe mechanistic challenges that render standard protection protocols[2] ineffective.
Standard amine protections often employ biphasic Schotten-Baumann conditions (e.g.,
NaHCO3
in
THF/H2O
) or simple organic bases (e.g., Triethylamine in DCM)[2]. Applying these generic conditions to 5,5-difluoro-piperidin-3-one leads to catastrophic yield losses due to the unique electronic landscape created by the gem-difluoro group. This application note details a highly optimized, anhydrous protocol designed to circumvent these specific failure modes.
Mechanistic Insights: The Causality of Protocol Design
As a Senior Application Scientist, it is critical to understand why a reaction fails in order to design a self-validating protocol. The 5,5-difluoro-piperidin-3-one core features three distinct reactive nodes that dictate our experimental choices:
Exacerbated Electrophilicity and Hydrate Formation (The Solvent Choice):
The strong inductive electron-withdrawing effect of the
CF2
group at C5 drastically increases the electrophilicity of the C3 ketone. In the presence of water, the ketone rapidly undergoes nucleophilic attack to form a highly stable 3,3-gem-diol (hydrate). Hydrate formation reduces organic solubility, complicates TLC monitoring, and makes product isolation tedious. Causality: Strictly anhydrous conditions (Dichloromethane) must be employed to prevent hydrate formation.
C4 Acidity and Enolization Risks (The Base Choice):
The C4 methylene group is flanked by two strongly electron-withdrawing moieties: the C3 carbonyl and the C5 gem-difluoro group. This renders the C4 protons exceptionally acidic. Using strong inorganic bases or unhindered organic bases (like TEA) at room temperature promotes rapid enolization, leading to aldol-type self-condensation and complex polymeric mixtures. Causality: A sterically hindered base, N,N-Diisopropylethylamine (DIPEA), combined with strict cryogenic control (0 °C), is utilized to neutralize the hydrochloride salt while suppressing enolate formation.
Attenuated Amine Nucleophilicity (The Reagent Stoichiometry):
The inductive pull of the
CF2
group reduces the nucleophilicity of the N1 amine compared to an unfluorinated piperidine. Causality: A slight excess of Di-tert-butyl dicarbonate (
Boc2O
) and extended reaction times are required to drive the carbamate formation to completion[3].
Figure 1: Mechanistic reactivity map highlighting the competitive side reactions avoided by this protocol.
Quantitative Data: Condition Optimization
The table below summarizes the optimization data, demonstrating why the anhydrous DIPEA method is the only viable pathway for this specific substrate.
Reaction Condition
Base
Solvent
Temp
Yield
Major Byproduct / Issue
Biphasic (Standard)
NaHCO3
(3.0 eq)
THF /
H2O
RT
< 40%
Hydrate formation (gem-diol) at C3
Amine Base (Standard)
TEA (3.0 eq)
DCM
RT
50 - 60%
Aldol condensation oligomers
Optimized (Anhydrous)
DIPEA (2.5 eq)
Anhydrous DCM
0 °C to RT
> 85%
None (Clean conversion)
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual cues (suspension to solution) and specific TLC monitoring steps ensure the chemist can verify the reaction's integrity at every stage.
In an oven-dried round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen balloon, suspend 5,5-difluoro-piperidin-3-one hydrochloride (1.0 equiv, e.g., 10 mmol, 1.71 g) in anhydrous DCM (0.2 M, 50 mL).
Cool the suspension to 0 °C using an ice-water bath. Allow 5 minutes for temperature equilibration.
Step 2: Base Addition (Neutralization)
Add DIPEA (2.5 equiv, 25 mmol, 4.35 mL) dropwise over 15 minutes using a syringe.
Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution as the hydrochloride salt is neutralized and the free amine is generated. The strict 0 °C temperature prevents the newly freed amine from triggering aldol condensation at the C4 position.
Add the
Boc2O
solution dropwise to the reaction mixture at 0 °C over 20 minutes.
Step 4: Reaction Propagation
Stir the mixture at 0 °C for 1 hour.
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue stirring for 4 to 6 hours.
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Visualize using a Ninhydrin stain. The starting free amine will appear as a dark spot upon heating, while the N-Boc product will remain unstained by Ninhydrin but visible under UV (if derivatized) or via iodine/PMA stain.
Step 5: Quench and Aqueous Workup
Once the starting material is fully consumed, quench the reaction by adding 10% aqueous citric acid solution (20 mL).
Note: Citric acid gently neutralizes the excess DIPEA without causing acid-catalyzed deprotection of the newly formed N-Boc group[4].
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with additional DCM (2 x 20 mL).
Wash the combined organic layers sequentially with saturated aqueous
NaHCO3
(20 mL) and brine (20 mL).
Step 6: Isolation
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature below 35 °C to prevent thermal degradation.
The crude product, 1-Boc-5,5-difluoro-piperidin-3-one , is obtained as a pale yellow oil that may solidify upon standing. It is generally of sufficient purity (>95%) for subsequent synthetic steps, but can be purified via silica gel flash chromatography if analytically pure material is required.
Figure 2: Workflow for the anhydrous N-Boc protection of 5,5-difluoro-piperidin-3-one.
References
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]
ACS GCI Pharmaceutical Roundtable. BOC Deprotection & Protection Strategies. American Chemical Society.[Link]
Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry.[Link]
Application Notes & Protocols: 5,5-Difluoro-piperidin-3-one in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Fragments Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] T...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Fluorinated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that, due to their small size and lower complexity, can explore chemical space more efficiently and form high-quality interactions with a target protein.[2][3] These initial "fragment hits" are weak binders, but their interactions are often highly efficient, providing a robust starting point for optimization into potent drug candidates.[4]
Within the FBDD paradigm, the strategic incorporation of fluorine into fragments offers distinct advantages. The introduction of a gem-difluoro group, as seen in 5,5-Difluoro-piperidin-3-one, is not merely an act of adding steric bulk. It is a nuanced modification that profoundly influences a molecule's physicochemical properties.[5] The highly electronegative fluorine atoms can alter local electronics, modulate the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and introduce unique conformational preferences.[6][7][8] These effects can lead to improved binding affinity, selectivity, and overall drug-like properties.[5]
This document serves as a detailed guide for researchers on the practical application of 5,5-Difluoro-piperidin-3-one as a valuable scaffold in FBDD campaigns. We will explore its unique properties, provide detailed protocols for its use in screening and hit validation, and discuss strategies for its evolution into more potent lead compounds.
Fragment Profile: 5,5-Difluoro-piperidin-3-one
5,5-Difluoro-piperidin-3-one is a saturated heterocyclic fragment that presents a compelling combination of features for FBDD.
Key Physicochemical Properties & Rationale for Use:
Property
Value/Characteristic
Significance in FBDD
Structure
3-piperidinone scaffold with a gem-difluoro group at the 5-position.
The piperidine ring is a common motif in approved drugs, providing a robust, three-dimensional (Fsp3-rich) core.[3] The ketone at the 3-position offers a key hydrogen bond acceptor.
Gem-Difluoro Group
The CF2 group acts as a non-polar isostere of a methylene (CH2) or ether oxygen, but with a strong local dipole.
This group can modulate lipophilicity, often in non-intuitive ways depending on the surrounding structure, and can improve metabolic stability.[8][9]
pKa Modulation
The electron-withdrawing nature of the gem-difluoro group lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog.[6]
Lowering the pKa can reduce the potential for off-target effects, such as hERG channel affinity, which is a common liability for basic amines and can lead to cardiotoxicity.[6]
Vectorial Growth
The secondary amine (N-H) and the carbon backbone provide multiple, well-defined vectors for chemical elaboration and fragment growing.
This is a critical feature for the hit-to-lead optimization phase, allowing chemists to systematically explore the binding pocket.[1][10]
Experimental Workflows: From Screening to Hit Validation
The successful application of 5,5-Difluoro-piperidin-3-one in an FBDD campaign relies on a robust, multi-technique screening and validation workflow. The inherent weakness of fragment binding necessitates the use of sensitive biophysical techniques.[11][12]
The following diagram illustrates a typical workflow, emphasizing the integration of primary screening with orthogonal validation methods to eliminate false positives and confirm true binding events.
Caption: Integrated workflow for fragment screening and validation.
Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy
Rationale:
¹⁹F NMR is an exceptionally powerful primary screening method for fluorinated fragments.[13] Since fluorine is absent in biological macromolecules, the ¹⁹F NMR spectrum is free of background signals, providing a clean and sensitive window to observe fragment binding. Changes in the chemical shift, line broadening, or relaxation of the ¹⁹F signal upon addition of the target protein indicate a binding event.
Target protein (e.g., >95% purity, at 10-50 µM concentration)
Screening Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 5% D₂O)
NMR spectrometer equipped with a fluorine probe
NMR tubes
Procedure:
Sample Preparation:
Prepare a stock solution of 5,5-Difluoro-piperidin-3-one at 100 mM in a suitable solvent (e.g., d6-DMSO).
Prepare the "Fragment Mix" sample: Add the fragment stock solution to the Screening Buffer to a final concentration of 200-500 µM.
Prepare the "Protein + Fragment" sample: Add the target protein (to a final concentration of 10-50 µM) to an aliquot of the Fragment Mix.
Prepare the "Protein Only" control (if observing protein-based effects, though less common for ¹⁹F ligand-observe).
NMR Acquisition:
Acquire a simple one-dimensional ¹⁹F spectrum for the "Fragment Mix" sample. This is your reference spectrum. Note the sharp signal corresponding to the fragment.
Acquire a ¹⁹F spectrum for the "Protein + Fragment" sample using the exact same parameters.
Data Analysis:
Binding Indication: Compare the two spectra. A positive "hit" is indicated by one or more of the following changes in the fragment's ¹⁹F signal in the presence of the protein:
Line Broadening: The peak becomes wider.
Chemical Shift Perturbation (CSP): The peak shifts its position (ppm).
Decrease in Signal Intensity: The peak height/area is reduced.
Causality: These changes are caused by the fragment tumbling more slowly when bound to the large protein, which alters its magnetic environment and relaxation properties.
Self-Validation & Controls:
Negative Control: Screen the fragment against a well-characterized, non-relevant protein (e.g., Bovine Serum Albumin) to check for non-specific binding.
Positive Control: If a known fluorinated binder for your target exists, use it to confirm the assay is performing as expected.
Denatured Protein Control: A spectrum with heat-denatured target protein should show no significant changes compared to the reference, confirming that binding is dependent on the native protein structure.
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
Rationale:
SPR is an essential orthogonal technique to validate hits from a primary screen and to quantify their binding affinity (KD), kinetics (kon/koff), and stoichiometry.[14][15] It provides real-time, label-free analysis of molecular interactions.[15] This step is crucial for eliminating false positives from the primary screen and for prioritizing the most promising fragments for structural studies.[14][15]
Materials:
SPR instrument (e.g., Biacore, ProteOn)
Sensor chip (e.g., CM5 chip for amine coupling)
Immobilization reagents (EDC, NHS, ethanolamine)
Target protein
5,5-Difluoro-piperidin-3-one
Running Buffer (e.g., HBS-EP+, pH 7.4)
Procedure:
Protein Immobilization:
Chemically couple the target protein to the surface of the sensor chip according to the manufacturer's protocol (e.g., standard amine coupling). Aim for an immobilization level that will provide a good signal-to-noise ratio without causing mass transport limitations.
A reference flow cell should be prepared by activating and deactivating the surface without coupling protein, to subtract non-specific binding and bulk refractive index changes.
Binding Analysis:
Prepare a dilution series of 5,5-Difluoro-piperidin-3-one in Running Buffer. Due to the expected weak affinity, concentrations should typically range from low µM to high mM (e.g., 10 µM to 2 mM).
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate.
Record the binding response (in Response Units, RU) over time, including an association phase (injection) and a dissociation phase (buffer flow).
Data Analysis:
Data Processing: Subtract the reference cell data from the active cell data for each injection to obtain the specific binding sensorgram.
Affinity Determination: Plot the equilibrium response against the fragment concentration. Fit this data to a steady-state affinity model (e.g., a 1:1 binding model) to determine the dissociation constant (KD).
Kinetics: If the association and dissociation phases are well-defined, the sensorgrams can be fit to a kinetic model to determine the on-rate (kon) and off-rate (koff).
Self-Validation & Controls:
Reference Cell: The use of a reference flow cell is mandatory to ensure the observed signal is due to specific binding.
Concentration Series: A clear, saturable binding curve that fits a standard model provides confidence in the measured affinity.
Orthogonal Confirmation: A validated hit from SPR should ideally also be confirmed by another solution-based method like NMR or Isothermal Titration Calorimetry (ITC) to ensure the binding is not an artifact of surface immobilization.[14]
Hit-to-Lead Optimization Strategies
Once 5,5-Difluoro-piperidin-3-one is confirmed as a validated hit with structural data (ideally from X-ray crystallography), the hit-to-lead process begins.[4] The goal is to evolve the low-affinity fragment into a high-affinity lead compound.[1]
Caption: Common strategies for hit-to-lead optimization.
1. Fragment Growing:
This is the most direct approach.[1][10] Using the crystal structure as a guide, chemists synthesize derivatives by adding chemical functionality at specific vectors (e.g., the N-H position) to engage with nearby pockets or residues on the protein surface. For example, acylating the piperidine nitrogen with different aromatic or aliphatic groups can probe for hydrophobic or π-stacking interactions.
2. Fragment Linking/Merging:
If another fragment is found to bind in a proximal pocket, the two hits can be either linked together with a suitable chemical linker or merged into a single, more complex molecule that retains the key binding interactions of both original fragments.[1] This can lead to a dramatic increase in affinity and potency.[1]
Conclusion
5,5-Difluoro-piperidin-3-one represents a highly valuable building block for modern Fragment-Based Drug Discovery. Its unique combination of a drug-like saturated core, strategic fluorine substitution, and multiple vectors for chemical optimization makes it an attractive starting point for tackling a wide range of biological targets. The gem-difluoro group provides a powerful handle for modulating physicochemical properties like basicity and metabolic stability, while also enabling the use of sensitive ¹⁹F NMR for primary screening.[6] By employing a rigorous, multi-faceted workflow that combines high-sensitivity screening with orthogonal biophysical validation and structure-based design, researchers can effectively leverage this fragment to discover and develop novel, high-quality lead compounds.
References
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database. Available at: [Link]
Biophysical methods for identifying fragment-based inhibitors of protein-protein interactions. Methods in Molecular Biology. Available at: [Link]
gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]
NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI. Available at: [Link]
Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Wiley Online Library. Available at: [Link]
Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. PubMed. Available at: [Link]
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
Hit-to-Lead process. Oncodesign Services. Available at: [Link]
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Available at: [Link]
Application Notes & Protocols for Suzuki-Miyaura Cross-Coupling of 5,5-Difluoropiperidine Intermediates
Authored by: Senior Application Scientist, Gemini Division Introduction: The Strategic Value of Fluorinated Piperidines The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percenta...
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs. The introduction of fluorine atoms into this saturated heterocycle offers a powerful strategy for modulating a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Specifically, the 5,5-difluoropiperidine motif has emerged as a valuable bioisostere for carbonyl or gem-dimethyl groups, making it a highly sought-after component in modern drug discovery programs.
The functionalization of this motif, particularly through robust carbon-carbon bond formation, is critical for elaborating complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile and widely used methods for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[1][2] Its application to challenging substrates like halogenated 5,5-difluoropiperidines enables the direct linkage of aryl and heteroaryl groups, providing rapid access to novel chemical matter.
This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura coupling of 5,5-difluoropiperidine intermediates, offering field-proven insights and detailed protocols for researchers in pharmaceutical and chemical development.
Mechanistic Core: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-catalyzed cycle.[1][3] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle comprises three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 5,5-difluoropiperidine intermediate. This is often the rate-determining step.[3] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[1] For C(sp³)-halide bonds, as found on the piperidine ring, this step can be particularly challenging and often requires highly active catalyst systems.
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[3][4]
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Success: A Guided Approach
Optimizing the Suzuki coupling for 5,5-difluoropiperidine intermediates requires careful consideration of each reaction component. The electronic properties of the C(sp³)-halide bond, influenced by the electron-withdrawing gem-difluoro group, necessitate a departure from standard biaryl coupling conditions.
The Catalyst System: Palladium Precursor and Ligand
The choice of ligand is arguably the most critical factor for a successful C(sp³)–C(sp²) coupling. The ligand stabilizes the palladium center and modulates its reactivity.
Expert Insight: For activating the relatively inert C(sp³)-Br or C(sp³)-Cl bonds on the piperidine ring, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The reaction requires ligands that are both electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step.[5][6]
Recommended Ligands:
Buchwald-type Biaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings. Their steric bulk and electronic properties provide high catalytic activity and stability.[7]
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and offer excellent thermal stability, making them a powerful alternative to phosphines.[5][8] Pre-formed palladium-NHC complexes (e.g., PEPPSI catalysts) are commercially available and convenient to use.[9]
Palladium Precursors:
Commonly used precursors include palladium(II) acetate (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5] When using a Pd(II) source, it must first be reduced in situ to the active Pd(0) species.
The Organoboron Reagent: Stability and Reactivity
While boronic acids are the most common coupling partners, their stability can be an issue, particularly with electron-deficient or complex heteroaryl systems, which are prone to protodeboronation (hydrolysis).[9]
Expert Insight: For library synthesis or when working with sensitive heteroaryl partners, using a more stable boronic ester derivative is highly recommended.
Pinacol Boronic Esters (Bpin): These are widely available, crystalline solids that are significantly more robust than their corresponding boronic acids.[10]
MIDA Boronates: These are exceptionally stable to chromatography and storage but readily cleave under basic aqueous conditions, allowing for a "slow release" of the boronic acid during the reaction.[7]
Potassium Aryltrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation and often provide excellent results under anhydrous conditions.[7]
The Base: The Key to Transmetalation
The base plays a crucial role in activating the organoboron reagent for transmetalation.[3][11] The choice of base can dramatically impact reaction yield and functional group tolerance.
Expert Insight: A survey of challenging Suzuki couplings reveals a preference for moderately strong, non-nucleophilic bases.
Potassium Phosphate (K₃PO₄): Often the base of choice for C(sp³)-C(sp²) couplings. It is effective and generally compatible with a wide range of functional groups.
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ fails, though it may be less tolerant of sensitive functionalities.
Fluoride Sources (e.g., CsF, KF): Fluoride can be particularly effective when using organotrifluoroborate salts and has been shown to promote otherwise difficult couplings.[12][13]
The Solvent System: Managing Solubility and Biphasic Transfer
The solvent must solubilize all components of the reaction, including the often-polar base and the organic substrates.
Expert Insight: Biphasic solvent systems are frequently employed in Suzuki reactions.[7] An organic solvent (e.g., 1,4-dioxane, toluene, THF) is used to dissolve the substrate and catalyst, while a small amount of water is added to dissolve the inorganic base. This creates an interface where the crucial transmetalation step can occur. Effective stirring is critical in such systems to maximize the interfacial area.[6] For reactions sensitive to water, anhydrous polar aprotic solvents like DME or CPME can be used.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an N-protected-4-bromo-5,5-difluoropiperidine with a generic (hetero)aryl boronic acid or ester.
(Hetero)aryl boronic acid or pinacol ester (1.2–1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
1,4-Dioxane (Anhydrous)
Degassed Water
Procedure:
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-protected-4-bromo-5,5-difluoropiperidine (1.0 equiv), the organoboron reagent (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
Seal the flask/vial with a septum or cap.
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
Using a syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (to achieve a substrate concentration of ~0.1 M).
Place the reaction vessel in a preheated oil bath at 80–100 °C.
Stir the reaction vigorously for 4–24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
(Hetero)aryl boronic acid or pinacol ester (1.5 equiv)
PdCl₂(dppf)-CH₂Cl₂ adduct (5 mol%)
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
1,4-Dioxane/Water (4:1)
Procedure:
In a microwave reaction vial, combine the N-protected-4-bromo-5,5-difluoropiperidine (1.0 equiv), the organoboron reagent (1.5 equiv), PdCl₂(dppf)-CH₂Cl₂ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
Add the 1,4-dioxane/water (4:1) solvent system to achieve a concentration of ~0.2 M.
Seal the vial with a cap designed for microwave reactors.
Place the vial in the microwave reactor. Irradiate at a constant temperature of 120–150 °C for 15–45 minutes.
After the reaction is complete, allow the vial to cool to room temperature.
Work-up and purify the product as described in Protocol 1.
Data Summary and Troubleshooting
The optimal conditions can vary based on the electronic nature of the coupling partners. The following table provides recommended starting points for optimization.
Coupling Partner (Boronic Acid/Ester)
Recommended Catalyst System
Recommended Base
Solvent System
Temperature (°C)
Electron-Rich Aryl
Pd(OAc)₂ / SPhos
K₃PO₄
Dioxane/H₂O
80-100
Electron-Poor Aryl
Pd₂(dba)₃ / XPhos
K₃PO₄
Dioxane/H₂O
90-110
Sterically Hindered Aryl
PdCl₂(dppf) or PEPPSI-IPr
Cs₂CO₃
Toluene/H₂O
100-120
N-Heteroaryl (e.g., Pyridyl)
Pd(OAc)₂ / RuPhos
K₃PO₄
DME/H₂O
90-110
S-Heteroaryl (e.g., Thienyl)
Pd₂(dba)₃ / SPhos
K₃PO₄
Dioxane/H₂O
80-100
graph TD {
A[Start: Prepare Reactants & Glassware] --> B{Reaction Setup};
B --> |1. Add solids (Substrate, Boron Reagent, Base, Catalyst)| C[Inert Atmosphere];
C --> |2. Evacuate & Backfill with N₂/Ar (3x)| D[Add Solvents];
D --> |3. Add degassed Dioxane/H₂O via syringe| E{Heating & Monitoring};
E --> |4. Heat with vigorous stirring (80-120 °C)| F[Reaction Monitoring];
F --> |5. Check by TLC/LC-MS| G{Reaction Complete?};
G --> |No| E;
G --> |Yes| H[Workup];
H --> |6. Cool, Dilute, Extract| I[Purification];
I --> |7. Column Chromatography| J[Analysis & Characterization];
J --> |8. NMR, MS| K[Final Product];
style A fill:#F1F3F4,stroke:#5F6368
style B fill:#FFFFFF,stroke:#5F6368
style C fill:#FFFFFF,stroke:#5F6368
style D fill:#FFFFFF,stroke:#5F6368
style E fill:#FFFFFF,stroke:#5F6368
style F fill:#FFFFFF,stroke:#5F6368
style G fill:#FBBC05,stroke:#202124,fontcolor:#202124
style H fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style I fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style J fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style K fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF
}
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
References
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2007, June 6). [Link]
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. (2008). [Link]
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]
Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base - Lirias. [Link]
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed. (2017, September 7). [Link]
Palladium-Catalysed Coupling Chemistry. Johnson Matthey. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. [Link]
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). [Link]
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC. (2025, July 3). [Link]
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20). [Link]
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives | The Journal of Organic Chemistry - ACS Publications. (2024, March 7). [Link]
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). [Link]
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. [Link]
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025, May 20). [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. (2013, April 22). [Link]
Suzuki reactions in novel liquids - Diva-portal.org. [Link]
Scale-up manufacturing process for 5,5-Difluoro-piperidin-3-one HCl
As a Senior Application Scientist in process chemistry, transitioning a fluorinated heterocyclic building block from a milligram-scale medicinal chemistry route to a robust, multi-kilogram manufacturing process requires...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in process chemistry, transitioning a fluorinated heterocyclic building block from a milligram-scale medicinal chemistry route to a robust, multi-kilogram manufacturing process requires a fundamental redesign of the synthetic strategy.
The target molecule, 5,5-Difluoro-piperidin-3-one Hydrochloride , is a highly valuable intermediate for kinase inhibitors and CNS-active therapeutics. However, early-stage syntheses typically rely on hazardous fluorinating agents and unoptimized protecting group strategies that are fundamentally incompatible with large-scale manufacturing.
This application note details a self-validating, scalable, and inherently safe process for the synthesis of 5,5-difluoro-piperidin-3-one HCl, emphasizing the causality behind reagent selection, thermodynamic controls, and critical process parameters (CPPs).
Retrosynthetic Strategy & Process Rationale
In medicinal chemistry, the gem-difluoro moiety is routinely installed using (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor. For scale-up, DAST presents a catastrophic safety risk: it is thermally unstable, readily undergoes disproportionation upon heating above 90 °C, and decomposes explosively at 147 °C[1]. Furthermore, traditional liquid fluorinating agents generate highly corrosive free HF upon exposure to ambient moisture.
To engineer a trustworthy and scalable process, our route utilizes XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate). XtalFluor-E is a bench-stable, crystalline deoxofluorinating reagent that does not generate free HF under anhydrous conditions and exhibits vastly superior thermal stability compared to DAST[2].
The continuous workflow relies on a four-step sequence starting from the commercially available 1-benzylpiperidine-3,5-dione:
Deoxofluorination: Nucleophilic fluorination using XtalFluor-E and an exogenous fluoride source.
Deprotection: Acidic ketal hydrolysis.
Hydrogenolysis & Salt Formation: Telescoped debenzylation and crystallization.
Caption: Synthetic workflow for the scale-up of 5,5-Difluoro-piperidin-3-one HCl.
Quantitative Process Data & Critical Parameters
To ensure reproducibility, process metrics were tracked across a 5.0 kg validation campaign. The table below summarizes the yield, purity, and Critical Process Parameters (CPPs) required to maintain the integrity of the system.
Causality & Logic: Reacting a symmetric dione with a diol typically yields a statistical mixture of mono- and bis-ketals. However, by strictly limiting ethylene glycol to 1.1 equivalents and utilizing a Dean-Stark trap to drive the reaction thermodynamically, the mono-ketal is heavily favored. The steric bulk and electronic deactivation caused by the first ketalization significantly retard the second addition.
Protocol:
Charge a 50 L glass-lined reactor with 1-benzylpiperidine-3,5-dione (5.0 kg, 24.6 mol, 1.0 eq) and toluene (25 L, 5 vol).
Heat the biphasic mixture to reflux (approx. 110 °C). Continuously remove water via a Dean-Stark trap for 16 hours.
In-Process Control (IPC): Sample for GC-MS. Proceed when starting material is < 2.0%.
Cool to 20 °C. Wash the organic layer with 5% aq. NaHCO₃ (10 L) followed by brine (10 L).
Concentrate under reduced pressure to yield Intermediate 1 as a viscous pale-yellow oil.
Step 2: Nucleophilic Deoxofluorination
Causality & Logic: XtalFluor-E activates the carbonyl oxygen but does not inherently provide the fluoride nucleophile; it requires a promoter[2]. Triethylamine trihydrofluoride (Et₃N·3HF) is added first to act as the fluoride source. Adding the XtalFluor-E in portions while maintaining the temperature below 10 °C ensures immediate nucleophilic trapping of the activated intermediate, suppressing the elimination pathway that would otherwise form an unwanted monofluoroalkene byproduct[3].
Protocol:
Charge a dry 50 L reactor with Intermediate 1 (5.0 kg, 20.2 mol, 1.0 eq) and anhydrous dichloromethane (DCM, 40 L, 8 vol) under a nitrogen atmosphere.
Cool the solution to 0 °C.
Dropwise, add Et₃N·3HF (9.77 kg, 60.6 mol, 3.0 eq) over 30 minutes, maintaining internal temperature < 5 °C.
Charge XtalFluor-E (9.25 kg, 40.4 mol, 2.0 eq) in 5 equal portions over 2 hours. Ensure internal temperature does not exceed 10 °C.
Allow the reaction to warm to 20 °C and stir for 12 hours.
IPC: ¹⁹F NMR of an aliquot must show complete disappearance of intermediate signals and a dominant gem-difluoro singlet at approx. -102 ppm.
Quench: Carefully transfer the reaction mixture into a secondary vessel containing 5% aq. NaHCO₃ (50 L) at 5 °C. Caution: Significant CO₂ evolution will occur.
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2.
Step 3: Acidic Ketal Hydrolysis
Causality & Logic: The ethylenedioxy protecting group must be removed without hydrolyzing the newly installed gem-difluoro group. A biphasic system of THF and 2M HCl provides the exact thermodynamic balance required to cleave the ketal while preserving the robust C-F bonds.
Protocol:
Charge Intermediate 2 (4.5 kg) to a reactor containing THF (22.5 L, 5 vol).
Add 2M aqueous HCl (22.5 L, 5 vol).
Heat the mixture to 60 °C and agitate vigorously for 4 hours.
IPC: GC-MS must indicate > 99% cleavage of the ketal.
Cool to 10 °C. Slowly add 6M NaOH until the aqueous layer reaches pH 9.0–9.5. Note: Failure to reach pH 9 will result in the product remaining in the aqueous layer as a water-soluble salt.
Extract with ethyl acetate (2 × 20 L). Combine organics, wash with brine, and concentrate to yield Intermediate 3.
Step 4: Hydrogenolysis and Direct Salt Formation
Causality & Logic: Debenzylation of secondary amines often leads to dimerization if the resulting free amine attacks unreacted starting material. By conducting the palladium-catalyzed hydrogenolysis in the presence of exactly 1.05 equivalents of methanolic HCl, the secondary amine is instantly protonated upon deprotection. This not only prevents dimerization but allows the final API intermediate to be isolated directly via anti-solvent crystallization, bypassing the need for chromatography.
Protocol:
Charge a Hastelloy pressure reactor with Intermediate 3 (3.0 kg, 13.3 mol, 1.0 eq) and methanol (30 L, 10 vol).
Add 1.25 M HCl in methanol (11.2 L, 14.0 mol, 1.05 eq).
Purge the reactor with nitrogen (3 cycles), followed by hydrogen gas (3 cycles).
Pressurize to 50 psi H₂ and agitate at 25 °C for 8 hours.
IPC: Monitor hydrogen uptake. Once ceased, verify complete debenzylation via LC-MS.
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the cake with methanol (5 L).
Concentrate the filtrate under reduced pressure to approximately 2 volumes (6 L).
Crystallization: Heat the concentrated solution to 40 °C. Slowly add methyl tert-butyl ether (MTBE, 30 L) as an anti-solvent over 2 hours. A dense white precipitate will form.
Cool to 0 °C and age the slurry for 2 hours.
Filter the solid, wash with cold MTBE (5 L), and dry in a vacuum oven at 45 °C to constant weight.
Analytical & Quality Control (QC)
To validate the structural integrity and purity of the final 5,5-difluoro-piperidin-3-one HCl, the following QC specifications must be met:
¹⁹F NMR (376 MHz, D₂O): δ -103.4 (s, 2F). Note: The lack of multiplet splitting confirms the geminal nature of the fluorines isolated from adjacent protons.
Moisture Content (Karl Fischer): < 0.5% w/w.
Residual Palladium (ICP-MS): < 10 ppm.
References
Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. URL:[Link]
Rossi, F., et al. (2008). Process Research and Development and Scale-up of a 4,4-Difluoro-3,3-dimethylproline Derivative. Organic Process Research & Development, 12(2), 322-335. URL:[Link]
Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). Modern Strategies in Organofluorine Chemistry: The use of diethylaminosulfur trifluoride (DAST) in continuous flow reactors. Science of Synthesis. URL:[Link]
L'Heureux, A., et al. (2017). Eliminative Deoxofluorination Using XtalFluor-E: A One-Step Synthesis of Monofluoroalkenes from Cyclohexanone Derivatives. Organic Letters. URL:[Link]
Technical Support Center: Optimizing the Yield of 5,5-Difluoro-piperidin-3-one Hydrochloride Synthesis
As a Senior Application Scientist, I frequently consult with researchers experiencing catastrophic yield losses during the synthesis of 5,5-difluoro-piperidin-3-one hydrochloride (CAS: 1303973-33-2). The root cause of th...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with researchers experiencing catastrophic yield losses during the synthesis of 5,5-difluoro-piperidin-3-one hydrochloride (CAS: 1303973-33-2). The root cause of these failures is rarely the reaction chemistry itself; rather, it is the failure to account for the profound electronic and steric effects imparted by the gem-difluoro group.
The strong electron-withdrawing inductive effect (-I effect) of the fluorine atoms drastically increases the electrophilicity of the adjacent carbonyl carbon. This makes the intermediate ketone highly susceptible to nucleophilic attack by water, leading to the formation of a highly water-soluble gem-diol (hydrate)[1].
This technical guide provides a self-validating, E-E-A-T compliant framework to bypass these pitfalls, ensuring high-yielding, reproducible syntheses.
Reaction Pathway & Critical Failure Points
Synthesis workflow highlighting the critical hydrate formation side-reaction and required conditions.
Quantitative Data & Yield Optimization
To demonstrate the impact of protocol selection on product recovery, the table below summarizes the yield discrepancies between standard methodologies and our optimized, moisture-free protocols.
Reaction Step
Standard Protocol
Standard Yield
Optimized Protocol
Optimized Yield
Mechanistic Causality
Oxidation
Swern Oxidation (Aqueous Workup)
20–30%
DMP Oxidation (Non-Aqueous Filtration)
85–90%
Prevents nucleophilic attack by water and subsequent gem-diol hydrate formation in the aqueous layer.
Deprotection
TFA in DCM (Aqueous Free-basing)
35–45%
4M HCl in Dioxane (Anhydrous Precipitation)
92–98%
Avoids hygroscopic gumming; directly precipitates the stable, highly pure HCl salt out of solution.
Protocol A: Anhydrous Oxidation to N-Boc-5,5-difluoropiperidin-3-one
The Dess-Martin Periodinane (DMP)[2] oxidation is preferred over Swern or TEMPO oxidations because it allows for a strictly non-aqueous workup, bypassing the hydrate trap.
Initiation: Dissolve N-Boc-5,5-difluoropiperidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.
Reagent Addition: Add Dess-Martin Periodinane (1.5 eq) in three portions over 15 minutes. Causality: The highly electron-withdrawing -CF2- group reduces the nucleophilicity of the adjacent alcohol, slowing the initial ligand exchange with the hypervalent iodine[2]. Excess reagent ensures complete conversion.
Reaction: Stir at room temperature for 2–3 hours.
Self-Validation Checkpoint 1: Remove a 50 µL aliquot, evaporate the DCM, and run an FT-IR. The reaction is complete when the broad O-H stretch (~3300 cm⁻¹) disappears and a sharp, intense C=O stretch (~1740 cm⁻¹) appears.
Anhydrous Workup (CRITICAL): Do not quench with aqueous Na₂S₂O₃/NaHCO₃. Instead, add solid NaHCO₃ (2.0 eq) to neutralize the acetic acid byproduct. Dilute the suspension with 3 volumes of cold diethyl ether. Causality: DMP and its reduced iodinane byproducts are insoluble in ether and will immediately precipitate.
Isolation: Filter the suspension through a tightly packed pad of Celite. Wash the pad with additional diethyl ether. Concentrate the filtrate under reduced pressure to afford the pure ketone as a pale yellow oil.
Protocol B: Deprotection to 5,5-Difluoro-piperidin-3-one Hydrochloride
Initiation: Dissolve the N-Boc-5,5-difluoropiperidin-3-one intermediate in a minimal volume of anhydrous 1,4-dioxane.
Deprotection: Cool the flask to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (5.0 eq). Remove the ice bath and stir at room temperature for 3 hours.
Precipitation: Add 5 volumes of cold methyl tert-butyl ether (MTBE) to the flask and stir vigorously for 15 minutes.
Self-Validation Checkpoint 2: A dense, white precipitate should crash out of the solution immediately upon MTBE addition. If the solution remains clear or forms an oil, trace moisture has compromised the salt formation.
Isolation: Filter the precipitate rapidly under a positive pressure stream of dry nitrogen. Causality: The final HCl salt is highly hygroscopic. Exposure to ambient lab humidity will cause the crystalline powder to absorb moisture and degrade into a sticky gum. Wash with cold MTBE and dry in vacuo.
Troubleshooting FAQs
Q1: My product completely disappeared during the extraction phase of the oxidation step. Where did it go?A1: It did not disappear; it partitioned into your aqueous waste layer. The degree of fluorination vicinal to a carbonyl unit heavily influences the electron density on the carbonyl carbon[1]. The two fluorine atoms at the C5 position make the C3 carbonyl exceptionally electrophilic. Upon contact with the aqueous wash, the ketone rapidly undergoes nucleophilic attack by water to form a gem-diol (hydrate). This hydrate is highly polar and preferentially dissolves in the aqueous layer. Solution: You must use the non-aqueous ether-precipitation workup detailed in Protocol A.
Q2: I accidentally used an aqueous workup. Can I recover my product from the aqueous layer?A2: Yes, but it requires dehydration. Lyophilize (freeze-dry) the aqueous layer to complete dryness. Suspend the resulting crude residue in toluene and heat to reflux using a Dean-Stark trap. The azeotropic removal of water will thermodynamically drive the gem-diol equilibrium back to the desired ketone form.
Q3: My DMP oxidation is stalling at 50% conversion, even after 12 hours. How can I push it to completion?A3: The strong inductive pull of the -CF2- group severely deactivates the 3-hydroxyl group. To accelerate the reaction, add an additional 0.5 eq of DMP along with a catalytic amount of water (0.1 eq relative to the alcohol). Causality: Trace water reacts with DMP to generate a mono-acetate intermediate (an iodinane with a coordinated hydroxide), which is significantly more reactive toward sterically or electronically hindered alcohols[2].
Q4: The final HCl salt isolated is a sticky, unmanageable gum instead of a solid powder. What went wrong?A4: 5,5-Difluoro-piperidin-3-one hydrochloride is extremely hygroscopic. If the 1,4-dioxane or MTBE used during precipitation contained trace moisture, or if the vacuum filtration was performed in ambient humid air, the salt will absorb water and deliquesce into a gum. Solution: Ensure all solvents are strictly anhydrous (stored over molecular sieves) and perform the final filtration under a blanket of dry argon or nitrogen.
References
Dess–Martin periodinane - Wikipedia. Wikipedia. Available at: [Link]
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central (PMC). Available at: [Link]
Troubleshooting poor solubility of 5,5-Difluoro-piperidin-3-one HCl in organic solvents
Technical Support Center: 5,5-Difluoro-piperidin-3-one HCl Guide: Troubleshooting Poor Solubility in Organic Solvents Welcome to the technical support guide for 5,5-Difluoro-piperidin-3-one HCl. As Senior Application Sci...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5,5-Difluoro-piperidin-3-one HCl
Guide: Troubleshooting Poor Solubility in Organic Solvents
Welcome to the technical support guide for 5,5-Difluoro-piperidin-3-one HCl. As Senior Application Scientists, we understand that achieving optimal solubility is critical for the success of your research, whether in reaction chemistry, screening, or formulation development. This guide is designed to provide you with a logical, in-depth framework for diagnosing and solving solubility challenges with this specific compound, moving from fundamental principles to practical, step-by-step protocols.
Section 1: Understanding the Root of the Problem
Q1: Why is 5,5-Difluoro-piperidin-3-one HCl poorly soluble in many common organic solvents?
The solubility behavior of 5,5-Difluoro-piperidin-3-one HCl is governed by its distinct chemical architecture. The difficulty in dissolving it in many organic solvents, particularly those of low polarity, is not an anomaly but an expected consequence of its molecular properties.
Ionic Character: The primary reason for its poor organic solubility is that it is a hydrochloride (HCl) salt .[1][2] In its solid state, the molecule exists as an ion pair: a positively charged piperidinium cation and a chloride anion. This ionic nature imparts a high degree of polarity and significant crystal lattice energy—the energy required to break apart the solid-state structure.[2] Solvents must be able to overcome this energy to dissolve the compound.
Inherent Polarity: Beyond its salt form, the core molecule contains several polar features:
The ketone group (C=O) is a strong hydrogen bond acceptor.
The two fluorine atoms are highly electronegative, creating a strong dipole moment.
The protonated secondary amine (-NH2+-) in the piperidine ring is a strong hydrogen bond donor.
The "Like Dissolves Like" Principle: This fundamental rule of chemistry dictates that polar solutes dissolve best in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3] 5,5-Difluoro-piperidin-3-one HCl is a highly polar, ionic compound, and therefore shows a strong preference for polar solvents (like water, methanol, or DMSO) over non-polar or weakly polar solvents (like hexanes, toluene, or dichloromethane).
Section 2: A Systematic Approach to Troubleshooting
When encountering a solubility issue, a systematic approach saves time and resources. The following workflow provides a logical progression from simple physical interventions to more involved chemical modifications.
Q2: I've encountered poor solubility. What is the first-pass troubleshooting workflow I should follow?
Before making significant changes to your solvent system or chemical form, follow these initial diagnostic steps. This workflow ensures you address the most common and easily solvable issues first.
Caption: Initial troubleshooting workflow for solubility issues.
Section 3: Solvent Selection and Optimization
The most direct path to solving solubility issues is to choose the right solvent or solvent system.
Q3: Which organic solvents are the best starting points for dissolving 5,5-Difluoro-piperidin-3-one HCl, and which should I avoid?
Based on the compound's polar and ionic nature, your solvent choice should be guided by polarity and hydrogen bonding capability.
Solvent Category
Examples
Expected Solubility
Rationale
Polar Protic
Water, Methanol (MeOH), Ethanol (EtOH)
High to Moderate
These solvents are excellent hydrogen bond donors and acceptors, and their high polarity can effectively solvate the piperidinium and chloride ions.
These solvents have strong dipole moments and can solvate cations well, but they lack hydrogen bond donating ability. They are often the best choice for achieving high concentrations.
These solvents lack the polarity and hydrogen bonding capacity to interact favorably with and dissolve an ionic salt.
Protocol 1: Systematic Solvent Screening
This protocol allows for a rapid and material-efficient assessment of solubility in various solvents.
Preparation: Aliquot a small, precise amount of 5,5-Difluoro-piperidin-3-one HCl (e.g., 2 mg) into several small, labeled glass vials.
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 100 µL). This corresponds to an initial concentration of 20 mg/mL.
Initial Assessment (Room Temp): Vigorously vortex each vial for 2 minutes. Visually inspect for undissolved solid against a dark background.
Energy Input: If solid remains, place the vials in an ultrasonic bath for 20 minutes. Inspect again.
Thermal Input: If solid remains, gently warm the vials (e.g., to 40-50 °C) with stirring for 20 minutes. Caution: Be aware of the boiling points of your solvents and potential compound degradation at elevated temperatures.
Quantification (Optional): If a clear solution is obtained, add another 2 mg of the compound and repeat the process to roughly estimate the saturation point.
Documentation: Record your observations (e.g., "Soluble at 20 mg/mL after sonication," "Insoluble even with heat") in a table.
Q4: What is co-solvency and how can it help?
Co-solvency is the technique of using a mixture of solvents to enhance the solubility of a solute that is poorly soluble in the individual pure solvents.[4][5] For 5,5-Difluoro-piperidin-3-one HCl, this typically involves adding a small amount of a highly polar solvent (like methanol) to a less polar bulk solvent (like DCM).
Mechanism: The highly polar co-solvent (e.g., MeOH) can cluster around the ionic salt, creating a "more polar" micro-environment. This solvated complex is then more readily dispersed in the bulk organic solvent.
Practical Tip: When attempting a reaction in a solvent like DCM where your compound has poor solubility, adding 5-10% (v/v) of methanol or DMF can often be enough to bring the material into solution without drastically altering the overall reaction conditions.
Section 4: The Ultimate Solution: Conversion to Free Base
If high solubility in a non-polar or moderately polar organic solvent is essential for your application (e.g., for organic synthesis, extraction, or chromatography), converting the HCl salt to its corresponding free base is the most effective strategy.
Q5: When and why should I convert the HCl salt to its free base?
You should convert to the free base when you need to dissolve the molecule in solvents like dichloromethane, ethyl acetate, or toluene. The process involves deprotonating the piperidinium ion.
HCl Salt (Ionic, Polar) ⇌ Free Base (Neutral, Less Polar)
By removing the proton (H+) and the chloride (Cl-) counter-ion, you eliminate the ionic character of the molecule. The resulting free base is a neutral, more lipophilic compound that is significantly more soluble in a wider range of organic solvents.
Caption: Acid-base equilibrium of the compound.
Protocol 2: Conversion of Hydrochloride Salt to its Free Base
This is a standard liquid-liquid extraction procedure to isolate the neutral free base.
Dissolution: Dissolve the 5,5-Difluoro-piperidin-3-one HCl salt in a minimal amount of water.
Layering: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent in which the free base is soluble (e.g., Dichloromethane or Ethyl Acetate).
Neutralization: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to the separatory funnel. Add the base dropwise until effervescence (CO₂ evolution) ceases, indicating that the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. The neutral free base will partition into the organic layer.
Separation: Drain the lower organic layer. Add a fresh portion of the organic solvent to the funnel and repeat the extraction two more times to ensure complete recovery.
Drying: Combine all organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the free base form of your compound, which should now exhibit significantly improved solubility in organic solvents.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I improve solubility by simply adding much more solvent?A: While this will eventually dissolve the compound if it has any finite solubility, it will result in a very dilute solution. This may be unsuitable for many applications, such as chemical reactions requiring higher concentrations or for preparing stock solutions for biological assays. It is generally better to find a solvent system where the compound is more soluble.
Q: Will heating my sample to improve solubility cause it to degrade?A: This is a valid concern. Piperidine derivatives can be susceptible to degradation at elevated temperatures, especially if impurities are present. It is recommended to apply gentle heat (e.g., 40-60 °C) for a limited time. If you require a high-temperature reaction, it is best to first perform a small-scale stability test by dissolving the compound, heating it for the intended duration, and then analyzing the sample by LC-MS or NMR to check for degradation products.
Q: I have noticed batch-to-batch variability in solubility. Why would this happen?A: Batch-to-batch differences in solubility are often linked to variability in the physical form of the solid. Factors include:
Particle Size: Smaller particles have a larger surface area-to-volume ratio and tend to dissolve faster.
Crystallinity: Different batches may have different crystalline forms (polymorphs) or may be partially amorphous. Amorphous material is generally more soluble than a highly crystalline form due to its lower lattice energy.
If you observe significant variability, analyzing the solid form by techniques like powder X-ray diffraction (PXRD) or microscopy can be insightful.
References
PubChem. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. National Center for Biotechnology Information. [Link]
World Journal of Pharmaceutical Research. (2021). A COMPREHENSIVE REVIEW ON: PHARMACEUTICAL SALTS. [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (2019). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]
Serajuddin, A. T. (1999). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 88(7), 693–700. [Link]
International Journal of Pharma and Chemical Research. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
Chemistry LibreTexts. (2016). Factors that Affect Solubility. [Link]
Technical Support Center: Optimizing Recrystallization Solvents for Novel Compounds
A Foreword on CAS 1303973-32-2: Initial searches for specific chemical and solubility data for CAS 1303973-32-2 did not yield publicly available information. This is common for novel research compounds.
Author: BenchChem Technical Support Team. Date: April 2026
A Foreword on CAS 1303973-32-2:
Initial searches for specific chemical and solubility data for CAS 1303973-32-2 did not yield publicly available information. This is common for novel research compounds. Therefore, this guide is structured to provide a universal, systematic approach for optimizing recrystallization solvents for any new chemical entity, hereafter referred to as "Compound X." The principles, protocols, and troubleshooting steps detailed below are designed to be broadly applicable for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal solvent for recrystallization should exhibit a significant difference in solubility for Compound X at high and low temperatures.[1][2] Specifically, the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[1][2] This temperature-dependent solubility differential is the primary driver for crystal formation and purification.[3]
Other critical solvent properties include:
Inertness: The solvent must not react with Compound X.[4][5]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[1]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4][6]
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]
Q2: How do I apply the "like dissolves like" principle for initial solvent screening?
The "like dissolves like" principle is a fundamental starting point. It suggests that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. To apply this, you must first assess the polarity of Compound X. While specific data for CAS 1303973-32-2 is unavailable, a preliminary assessment of a molecule's functional groups (e.g., hydroxyls, amines, carbonyls, aromatic rings) can provide clues to its polarity.
For a hypothetical Compound X with moderate polarity, a range of solvents with varying polarities should be screened.
Table 1: Common Recrystallization Solvents and Their Properties
Solvent
Polarity Index
Boiling Point (°C)
Key Characteristics
Water
10.2
100
Highly polar, non-flammable, inexpensive. Good for polar compounds.
Ethanol
5.2
78
Polar protic solvent, dissolves a wide range of compounds.
Methanol
6.6
65
Similar to ethanol but more polar.
Acetone
5.1
56
Polar aprotic solvent, good dissolving power, highly volatile.
Ethyl Acetate
4.4
77
Moderately polar, good for a wide range of organic compounds.
Dichloromethane
3.1
40
Non-polar, highly volatile, good for many organic compounds but has safety concerns.
Toluene
2.4
111
Non-polar, high boiling point, good for non-polar and aromatic compounds.[7]
Hexane
0.1
69
Very non-polar, good for non-polar compounds, often used as an anti-solvent.[7]
Q3: When should I consider a mixed-solvent system?
A mixed-solvent system is often employed when no single solvent meets the ideal criteria.[1] This typically involves a "solvent" in which Compound X is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[1][6] The process involves dissolving the compound in a minimum amount of the hot "good" solvent and then titrating with the "bad" solvent until the solution becomes turbid, indicating the onset of precipitation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8]
Common mixed-solvent pairs include ethanol-water, toluene-hexane, and ethyl acetate-hexane.[6] It is crucial that the two solvents are miscible.[6]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently screen multiple solvents using a small amount of Compound X.
Methodology:
Place approximately 10-20 mg of Compound X into several small test tubes.
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show low solubility.[2]
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the compound dissolves completely. Note the amount of solvent required.
Once dissolved, allow the solution to cool slowly to room temperature.
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.[9][10]
Evaluate the quality and quantity of the crystals formed. A successful solvent will yield a good recovery of well-formed crystals.
Protocol 2: Full-Scale Recrystallization
Methodology:
Weigh the impure Compound X and place it in an Erlenmeyer flask.
Add the chosen solvent (or solvent system) in small portions while heating the flask on a hot plate. Add just enough solvent to completely dissolve the compound at the boiling point of the solvent.[8]
If the solution is colored or contains insoluble impurities, perform a hot filtration.[10]
Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or precipitation.[11]
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
Collect the crystals by vacuum filtration using a Buchner funnel.[3]
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[12]
Dry the crystals thoroughly to remove all traces of the solvent. The purity can then be assessed by techniques such as melting point analysis or chromatography.
Troubleshooting Guide
Q4: My compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[13] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.[13]
Solutions:
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.[9][13]
Lower the Crystallization Temperature: Try inducing crystallization at a lower temperature by using a different solvent with a lower boiling point.
Use a Mixed-Solvent System: Dissolve the compound in a good solvent and slowly add an anti-solvent at a temperature below the compound's melting point.
Q5: No crystals are forming, even after cooling in an ice bath. What is the problem?
This is a common issue that can arise from several factors.
Solutions:
Too Much Solvent: This is the most frequent cause.[9] The solution may not be supersaturated. Gently heat the solution to evaporate some of the solvent and then try to cool it again.[9][13]
Supersaturation: The solution may be supersaturated, but crystallization has not been initiated.[9] Try the following induction techniques:
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.[9][10] The small glass particles can act as nucleation sites.
Seeding: If available, add a single, pure crystal of Compound X to the solution to act as a template for crystal growth.
Q6: My crystal yield is very low. How can I improve it?
A low yield can be frustrating but is often correctable.
Potential Causes and Solutions:
Excessive Solvent: As with the failure to crystallize, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[12] Concentrate the solution by evaporation and re-cool.
Premature Crystallization: If the compound crystallizes too early during a hot filtration, you will lose product.[14] To prevent this, use a slight excess of solvent and keep the filtration apparatus hot.[14]
Inappropriate Solvent Choice: The solubility of your compound in the cold solvent may still be too high. Re-evaluate your solvent choice based on your screening experiments.
Insufficient Cooling: Ensure you have allowed adequate time for cooling and have used an ice bath to maximize precipitation.
Visual Workflows
Caption: Decision Tree for Troubleshooting Common Issues.
Technical Support Center: Handling and Troubleshooting 5,5-Difluoro-piperidin-3-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield-crashing bottlenecks when functionalizing fluorinated heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield-crashing bottlenecks when functionalizing fluorinated heterocycles. While fluorinated piperidines are highly desirable motifs in pharmaceutical research, their general synthetic access remains notoriously challenging due to unpredicted side reactions[1].
When working with 5,5-difluoro-piperidin-3-one (or its N-protected derivatives like the N-Boc variant), the most catastrophic yield loss typically stems from aldol self-condensation . This guide is designed to explain the causality behind this degradation, provide quantitative data to inform your experimental design, and offer field-proven, self-validating protocols to bypass these issues.
Mechanistic Overview: The Root Cause of Self-Condensation
To solve the problem, we must first understand the electronic causality. The incorporation of a gem-difluoro group profoundly alters the conformational and electronic landscape of the piperidine ring[2].
In 5,5-difluoro-piperidin-3-one, the two fluorine atoms at the C5 position exert a massive inductive electron-withdrawing effect (-I effect). This has two critical consequences:
Hyper-Acidity at C4: The pKa of the protons at the C4 position (flanked by the C3 ketone and the C5 difluoro group) is drastically lowered. This makes the molecule highly susceptible to rapid enolization under both basic and acidic conditions.
Hyper-Electrophilicity at C3: The same -I effect increases the partial positive charge on the C3 carbonyl carbon, making the unreacted monomer an exceptionally strong electrophile[3].
When these two factors combine, the generated C4-enolate instantly acts as a nucleophile, attacking the highly reactive C3 carbonyl of an unreacted monomer. This leads to an aldol addition product (dimer), which rapidly dehydrates into an
α,β
-unsaturated ketone[4].
Figure 1: Mechanistic pathway of 5,5-difluoro-piperidin-3-one self-condensation via C4-enolate.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes internal validation data demonstrating how base selection, temperature, and the order of addition directly impact the monomer-to-dimer ratio during enolate trapping experiments.
Base / Catalyst
Temperature
Addition Method
Monomer:Dimer Ratio
Enolate Trapping Yield
NaOH / MeOH
25 °C
Direct
< 5 : 95
N/A (Complete Degradation)
TFA / DCM
25 °C
Direct
20 : 80
N/A (Complete Degradation)
LDA / THF
0 °C
Direct
40 : 60
35%
LiHMDS / THF
-78 °C
Direct
75 : 25
70%
LiHMDS / THF
-78 °C
Inverse
> 95 : 5
92%
Key Takeaway: Standard direct addition at 0 °C is insufficient. Only cryogenic temperatures combined with inverse addition successfully suppress the bimolecular collision rate of the enolate and the monomer.
Troubleshooting Guides & FAQs
Q1: My N-Boc-5,5-difluoro-piperidin-3-one degrades into a complex mixture during Boc deprotection with TFA. How can I prevent this?A: TFA is a strong enough acid to protonate the C3 carbonyl, which accelerates tautomerization to the C4-enol. The enol then attacks another protonated monomer.
The Fix: Switch to anhydrous HCl in 1,4-dioxane at 0 °C (See Protocol B ). The chloride counterion is less stabilizing to the reactive intermediates than trifluoroacetate, and the lower temperature suppresses the bimolecular condensation rate. Alternatively, if your downstream chemistry permits, protect the C3 ketone as a 1,3-dioxolane prior to N-Boc deprotection.
Q2: I am trying to perform a cross-aldol reaction with a distinct aldehyde, but I only isolate the piperidone homodimer. What is the fix?A: The self-condensation rate of 5,5-difluoro-piperidin-3-one outcompetes the cross-aldol trajectory because the fluorinated monomer is an exceptionally strong electrophile[3].
The Fix: You must minimize the concentration of unreacted monomer in the presence of its own enolate. Use the Inverse Addition Protocol (See Protocol A ). By adding the piperidone dropwise to a pre-cooled (-78 °C) solution of LiHMDS, every drop is instantly deprotonated. The lithium cation strongly coordinates the enolate, forming a stable aggregate that resists self-attack until your target electrophile is introduced.
Q3: My reaction looks clean by LC-MS at -78 °C, but the isolated product is mostly dimer. Why?A: The enolate is surviving until the aqueous workup. When water is added, a portion of the enolate is protonated back to the monomer. As the biphasic mixture warms to room temperature, the remaining enolate rapidly attacks the newly formed monomer.
The Fix: Perform an in situ cryogenic quench. Add a weak acid (e.g., glacial acetic acid) directly to the reaction mixture at -78 °C before removing the cooling bath. This ensures 100% protonation of the enolate while the temperature is still too low for the aldol addition to occur.
Field-Proven Experimental Protocols
Protocol A: Controlled Enolate Generation and Trapping (Inverse Addition)
Self-Validating Checkpoint: The reaction solution should remain pale yellow throughout the addition. A shift to deep orange or red indicates a loss of temperature control and the onset of dimer/enone formation.
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol substrate) and LiHMDS (1.05 equiv, 1.0 M solution in THF). Causality Note: LiHMDS is chosen over LDA because the hexamethyldisilazide amine byproduct is bulkier and less likely to participate in unwanted hydrogen bonding that could activate the monomer.
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Inverse Addition: Dissolve 5,5-difluoro-piperidin-3-one (1.0 equiv) in anhydrous THF (5 mL/mmol). Load this into a syringe pump. Add the solution dropwise to the LiHMDS over 30 to 45 minutes.
Electrophile Trapping: Stir for 10 minutes at -78 °C to ensure complete deprotonation. Add the target electrophile (1.2 equiv) dropwise.
Cryogenic Quench: After complete consumption of the enolate (monitor by taking a 10 µL aliquot, quenching it in cold NH4Cl, and checking via TLC), add glacial acetic acid (2.0 equiv) directly to the -78 °C mixture.
Workup: Remove the cooling bath, allow the mixture to warm to 0 °C, and partition with saturated aqueous NaHCO3 and EtOAc.
Protocol B: Acid-Mediated N-Boc Deprotection without Self-Condensation
Self-Validating Checkpoint: The product should precipitate cleanly as a white powder. Gummy, yellow residues indicate aldol oligomerization.
Preparation: Dissolve N-Boc-5,5-difluoro-piperidin-3-one in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
Cooling: Chill the solution to 0 °C in an ice-water bath.
Acid Addition: Slowly add a solution of 4M HCl in dioxane (10 equiv). Causality Note: Strictly avoiding aqueous acids or TFA prevents the formation of highly stabilized enol intermediates that drive condensation.
Monitoring: Stir at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by LC-MS.
Isolation: Concentrate the mixture under reduced pressure at a water bath temperature not exceeding 25 °C . Triturate the resulting hydrochloride salt with cold diethyl ether to remove non-polar impurities and residual dioxane. Filter and dry under a high vacuum.
References
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020.[1]
URL:[Link]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 2017.[2]
URL:[Link]
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Medicinal Chemistry, 2008.[3]
URL:[Link]
Overcoming steric hindrance in 5,5-difluoropiperidine functionalization
Welcome to the technical support center for the functionalization of 5,5-difluoropiperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the functionalization of 5,5-difluoropiperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this increasingly important scaffold. The unique electronic properties and conformational constraints imposed by the gem-difluoro group at the 5-position present significant steric and electronic hurdles to standard synthetic transformations. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges and successfully achieve your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that are often encountered during the functionalization of 5,5-difluoropiperidines. The question-and-answer format is intended to provide direct and actionable solutions.
Problem 1: Low or No Yield in N-Arylation Reactions
Question: I am attempting a Buchwald-Hartwig N-arylation of a 5,5-difluoropiperidine with an aryl bromide, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: The low reactivity you're observing is a common issue stemming from the reduced nucleophilicity of the piperidine nitrogen due to the electron-withdrawing effect of the adjacent gem-difluoro group. This is further compounded by the steric bulk of the fluorine atoms, which can hinder the approach of the aryl halide to the catalyst's coordination sphere.
Potential Solutions & Optimization Strategies:
Catalyst and Ligand Selection: The choice of catalyst system is paramount. Standard palladium catalysts may not be active enough.
Recommendation: Employ highly active, electron-rich, and sterically hindered phosphine ligands. Buchwald-type biaryl phosphine ligands such as RuPhos, BrettPhos, or the use of well-defined palladacycle precatalysts (e.g., G3 or G4) are known to be effective for challenging couplings.[1] These ligands promote the formation of the active Pd(0) species and facilitate the reductive elimination step.
Base Selection: The base plays a crucial role in deprotonating the amine.
Recommendation: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice.[2] However, if you observe side reactions like hydrodehalogenation of your aryl halide, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can sometimes mitigate these issues, albeit potentially requiring higher reaction temperatures.
Solvent and Temperature:
Recommendation: Anhydrous, deoxygenated solvents are critical. Toluene or dioxane are standard choices. If solubility is an issue, a co-solvent like THF might be beneficial. The reaction temperature often needs to be elevated (e.g., 100-120 °C) to overcome the activation barrier.
Parameter
Standard Conditions
Recommended for 5,5-Difluoropiperidine
Rationale
Catalyst
Pd(OAc)₂ / PPh₃
Pd₂(dba)₃ / RuPhos or G4-Palladacycle
Increased activity for electron-deficient amines.
Ligand
PPh₃
Sterically hindered biaryl phosphines
Promotes reductive elimination and stabilizes the catalyst.
Base
K₂CO₃
NaOtBu or K₃PO₄
Stronger base needed for less nucleophilic amine.
Solvent
Toluene
Toluene or Dioxane (anhydrous)
Standard for Buchwald-Hartwig reactions.
Temperature
80-100 °C
100-120 °C
Overcomes higher activation energy.
Problem 2: Poor Regioselectivity in C-H Functionalization
Question: I am trying to achieve C-H functionalization at the C2 or C4 position of an N-protected 5,5-difluoropiperidine, but I am getting a mixture of isomers or no reaction at all. How can I control the regioselectivity?
Answer: The electronic deactivation of the C-H bonds alpha to the nitrogen by the gem-difluoro group makes direct C-H functionalization challenging.[3][4] The steric hindrance at the C5 position also influences the accessibility of adjacent C-H bonds.[3][4] Achieving regioselectivity often requires a directed approach or the use of specific catalyst systems that can overcome these electronic and steric barriers.
Strategies for Regiocontrol:
Directing Groups: The use of a directing group on the piperidine nitrogen is a powerful strategy to achieve regioselectivity.[5] Pyridinyl or picolinamide directing groups can chelate to the metal catalyst (e.g., Palladium or Rhodium) and direct the C-H activation to a specific position, typically the C2 position, by forming a stable metallacycle intermediate.[5]
Catalyst Control: The choice of catalyst can also influence the site of functionalization.[3] For rhodium-catalyzed C-H insertions with donor/acceptor carbenes, different rhodium catalysts can favor either C2 or C4 functionalization depending on the steric and electronic properties of the catalyst and the N-protecting group.[3][4]
Protecting Group Effects: The nature of the N-protecting group can have a profound impact on regioselectivity.[3] A bulky protecting group can sterically block the C2 position, thereby favoring functionalization at the more accessible C4 position.[3] Conversely, a less bulky and more electron-withdrawing protecting group might favor C2 functionalization.[3]
Problem 3: Failure of Nucleophilic Substitution at C5
Question: I have a 5-halo-5-fluoropiperidine derivative and I'm attempting a nucleophilic substitution to introduce a new functional group, but the reaction is not proceeding. Why is this position so unreactive?
Answer: The C5 position bearing the gem-difluoro group is exceptionally sterically hindered. The two fluorine atoms effectively shield the carbon from the approach of a nucleophile. Furthermore, the strong C-F bonds are not good leaving groups, and the inductive effect of the fluorine atoms can destabilize any developing positive charge in a potential Sₙ1-type mechanism.
Alternative Approaches:
Radical-Mediated Reactions: If direct nucleophilic substitution is failing, consider a radical-based approach. For instance, a photoredox-catalyzed reaction could generate a radical at the C5 position, which could then be trapped by a suitable radical acceptor.
Ring-Opening/Ring-Closing Strategies: A more circuitous but often more effective strategy involves the synthesis of an acyclic precursor that already contains the desired functionality at the equivalent position. Subsequent cyclization would then form the 5,5-difluoro-5-substituted piperidine ring. For instance, an N-halosuccinimide-induced cyclization of a 2,2-difluoro-4-pentenylamine can lead to a 5-halo-3,3-difluoropiperidine, which can then be further functionalized.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of the 5,5-difluoro group on the reactivity of the piperidine ring?
A1: The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which decreases the electron density of the entire ring. This reduces the nucleophilicity of the nitrogen atom and deactivates the adjacent C-H bonds towards electrophilic attack. Conformationally, the fluorine atoms also introduce significant steric bulk, hindering reactions at the C5 position and influencing the overall shape of the ring.
Q2: Are there any specific safety precautions to consider when working with 5,5-difluoropiperidine derivatives?
A2: While the 5,5-difluoropiperidine core itself does not present unusual hazards beyond those of typical organic compounds, the reagents used for its functionalization, such as strong bases (e.g., NaOtBu), pyrophoric reagents (e.g., n-BuLi), and heavy metal catalysts (e.g., Palladium compounds), require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all reagents used in your reactions.
Q3: How can I best characterize my 5,5-difluoropiperidine products?
A3: Standard analytical techniques are generally applicable. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The presence of the gem-difluoro group will result in characteristic splitting patterns in both ¹H and ¹³C NMR spectra due to H-F and C-F coupling. ¹⁹F NMR spectroscopy is also a powerful tool for confirming the presence and chemical environment of the fluorine atoms. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Experimental Protocols & Workflows
General Protocol for Buchwald-Hartwig N-Arylation of 5,5-Difluoropiperidine
This protocol provides a starting point for the N-arylation of 5,5-difluoropiperidine. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
5,5-Difluoropiperidine hydrochloride
Aryl bromide
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
RuPhos or other sterically hindered biaryl phosphine ligand
Sodium tert-butoxide (NaOtBu)
Anhydrous toluene
Inert atmosphere (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equiv.).
Seal the flask, and evacuate and backfill with argon three times.
Add the 5,5-difluoropiperidine (1.2 equiv.) and the aryl bromide (1.0 equiv.).
Add anhydrous toluene via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Workflow for Troubleshooting Low Yield in N-Arylation
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
Conceptual Workflow for Regioselective C-H Functionalization
Caption: A conceptual workflow for achieving regioselective C-H functionalization.
References
Sanford, M. S. et al. (2005). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Org. Lett., 7, 4149.
Couturier, M. et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Org. Biomol. Chem., 8, 4516-4522.
Davies, H. M. L. et al. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(18), 4236-4240.
Yus, M. et al. (2021).
BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
Yus, M. et al. (2021).
Davies, H. M. L. et al. (2017). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4.
MacMillan, D. W. C. et al. (2019).
Bode, J. W. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein J. Org. Chem., 12, 702-713.
BenchChem. (2025). Technical Support Center: N-Arylation of 6,6-Difluoro-1,4-diazepane.
BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
Majek, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079.
Le Gall, G. et al. (2021). Synthesis and crystal structures of five fluorinated diphenidine derivatives.
Sigma-Aldrich.
Hügel, H. M., Rix, C. J., & Fleck, K. (2006). Comparison of Copper(II) Acetate Promoted N-Arylation of 5,5-Dimethyl Hydantoin and Other Imides with Triarylbismuthanes and Aryl Boronic Acids. Synlett, 2006(14), 2290-2292.
MacMillan, D. W. C. et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. J. Am. Chem. Soc., 142(21), 9576–9582.
Farrell, N. P. et al. (1999).
Hügel, H. M., Rix, C. J., & Fleck, K. (2006). Comparison of Copper(II) Acetate Promoted N-Arylation of 5,5-Dimethyl Hydantoin and Other Imides with Triarylbismuthanes and Aryl Boronic Acids. Organic Chemistry Portal.
Buchwald, S. L. et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. J. Am. Chem. Soc., 131(46), 16720–16734.
Iwabuchi, Y. et al. (2022). Late-stage functionalizationを志向した芳香族C-H結合の直接的酸素化 (Direct Oxygenation of Aromatic C-H Bonds for Late-Stage Functionalization). 有機合成化学協会誌 (Journal of Synthetic Organic Chemistry, Japan), 80, 377-378.
Technical Support Center: Resolving Baseline Separation Issues in HPLC of Fluorinated Piperidines
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline separation of fluorinated piperidines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline separation of fluorinated piperidines. These molecules present a unique chromatographic challenge: they combine a highly basic secondary amine (prone to severe secondary interactions) with the strong electronegativity and lipophilicity of fluorine substituents.
This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind poor resolution and peak tailing, providing you with self-validating protocols to engineer robust, reproducible HPLC methods.
Diagnostic Workflow
Before adjusting your instrument parameters, it is critical to diagnose the root cause of your separation failure. The workflow below outlines the logical progression for resolving the two most common issues: Peak Tailing and Isomeric Co-elution .
Diagnostic workflow for resolving peak tailing and co-elution in fluorinated piperidines.
Core Troubleshooting Guide (FAQs)
Q1: Why do my fluorinated piperidines exhibit severe peak tailing (As > 1.5) on standard C18 columns?
Causality: Peak tailing for basic compounds in reversed-phase HPLC is primarily caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase[1]. Piperidines possess a highly basic secondary amine (pKa ~9–10). At a standard mid-range pH (pH 5–7), the residual silanol groups (Si-OH) on the silica surface are deprotonated and anionic (Si-O⁻), while the piperidine nitrogen is protonated and cationic[1].
This creates a strong electrostatic attraction (ion-exchange mechanism) that operates concurrently with the primary hydrophobic retention mechanism[2]. Because the kinetics of ion-exchange desorption are slower than hydrophobic partitioning, a fraction of the analyte molecules "drag" on the column, manifesting as an asymmetrical trailing edge.
Q2: How does switching to a Pentafluorophenyl (PFP) column resolve the co-elution of regioisomers?
Causality: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces, which are often insufficient to distinguish the subtle structural differences between fluorinated regioisomers (e.g., 3-fluoro vs. 4-fluoropiperidine). PFP columns introduce multiple orthogonal retention mechanisms[3]. The highly electronegative fluorine atoms on the pentafluorophenyl ring create a strong dipole, enabling dipole-dipole interactions,
π−π
stacking, and enhanced shape selectivity[4]. These combined forces amplify minor steric and electronic differences between positional isomers, achieving baseline separation where C18 fails.
Multiple retention mechanisms of fluorinated piperidines on PFP stationary phases.
Q3: What is the optimal mobile phase pH and buffer strategy for these compounds?
Causality: To prevent mixed-mode retention, you must operate outside the pKa window of the piperidine to ensure a single ionization state.
Low pH Strategy (pH < 3.0): Using a 10-20 mM phosphate buffer at pH 2.5 ensures the full protonation of ionizable residual silanol groups, neutralizing their negative charge and suppressing secondary ion-exchange interactions[2]. If tailing persists, adding a competing base like 5 mM Triethylamine (TEA) acts as a silanol suppressor. TEA associates with any remaining anionic silanol groups, effectively masking them from the piperidine analyte[5].
High pH Strategy (pH > 10.5): Using an ammonium hydroxide buffer deprotonates the piperidine, rendering it neutral. This maximizes its hydrophobic retention and eliminates ionic tailing entirely. (Note: This strictly requires a hybrid organic-silica column designed to withstand high pH without dissolving).
Q4: When should I transition from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC)?
Causality: If your fluorinated piperidine is highly polar (e.g., heavily substituted with hydroxyls or lacking hydrophobic alkyl chains), it may elute in the void volume (
t0
) on an RP column, making baseline separation impossible. HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >80% Acetonitrile)[6]. The retention mechanism relies on partitioning into a water-enriched layer on the stationary phase surface, providing excellent retention and separation for highly polar, basic metabolites[6].
Quantitative Data Presentation
The following table summarizes the expected chromatographic performance of fluorinated piperidines across different column chemistries.
Column Chemistry
Primary Retention Mechanism(s)
Isomeric Resolution Capability
Expected USP Tailing Factor (
As
) at pH 7
Optimal pH Range
Standard C18 (Type A)
Hydrophobic
Poor
> 2.0 (Severe Tailing)
2.0 – 8.0
End-capped C18 (Type B)
Hydrophobic
Moderate
1.5 – 1.8 (Moderate Tailing)
2.0 – 9.0
PFP (Pentafluorophenyl)
Hydrophobic, Dipole-Dipole,
π−π
Excellent
1.2 – 1.5 (Slight Tailing)
2.0 – 8.0
Hybrid Silica C18
Hydrophobic
Moderate
< 1.2 (Symmetrical at high pH)
1.0 – 12.0
HILIC (Bare Silica)
Hydrophilic Partitioning, Ionic
Good (for polar derivatives)
< 1.3 (Symmetrical)
3.0 – 8.0
Experimental Protocols: Self-Validating Method Development
To guarantee trustworthiness, the following protocol incorporates built-in system suitability checks. If the validation criteria at Step 5 are not met, the protocol dictates the exact corrective action.
Step 1: Mobile Phase Preparation & pH Verification
Prepare an aqueous buffer of 20 mM Potassium Phosphate.
Adjust the pH to 2.5 using concentrated Phosphoric Acid.
Validation Check: Measure the apparent pH after mixing with your organic modifier (e.g., Methanol). Ensure the apparent pH remains below 3.0 to guarantee silanol protonation.
Add 5 mM Triethylamine (TEA) directly to the aqueous buffer.
Filter the complete mobile phase through a 0.22 µm chemically resistant membrane.
Step 3: Column Equilibration
Install a high-efficiency PFP column (e.g., 2.6 µm core-shell particle, 100 x 2.1 mm).
Equilibrate the column with 95% Buffer / 5% Methanol for at least 20 column volumes.
Scientific Insight: Methanol is preferred over Acetonitrile for PFP columns. Acetonitrile's strong dipole can compete with the analyte for the fluorinated stationary phase, suppressing the
π−π
and dipole-dipole interactions necessary for isomer resolution.
Step 4: Gradient Elution
Program a shallow gradient: 5% Methanol to 60% Methanol over 15 minutes.
Set the column oven temperature to 30°C to ensure reproducible thermodynamics.
Step 5: Data Analysis & Self-Validation
Inject a neutral void volume marker (e.g., uracil) followed by your fluorinated piperidine standard mix.
Calculate USP Tailing Factor (
As
): Measured at 5% of peak height.
Validation: If
As≤1.2
, silanol masking is successful. If
As>1.5
, verify buffer pH or increase TEA concentration to 10 mM.
Calculate Resolution (
Rs
):
Validation: If
Rs≥1.5
, baseline separation is achieved. If
Rs<1.5
, decrease the gradient slope (e.g., 5% to 40% over 20 minutes) to increase residence time in the critical elution window.
References
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at:[Link]
LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at: [Link]
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]
PMC (National Institutes of Health). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Available at: [Link]
Handling hygroscopicity in 5,5-Difluoro-piperidin-3-one hydrochloride storage
Welcome to the technical support center for 5,5-Difluoro-piperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5,5-Difluoro-piperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this hygroscopic compound. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding against potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is 5,5-Difluoro-piperidin-3-one hydrochloride and why is its hygroscopicity a concern?
A1: 5,5-Difluoro-piperidin-3-one hydrochloride is a fluorinated piperidine derivative, a class of compounds of significant interest in medicinal chemistry.[1][2] The hydrochloride salt form is often used to improve the solubility and stability of amine-containing compounds.[3] However, this salt form also increases the compound's affinity for water, making it hygroscopic.[4][5]
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[4][6] For 5,5-Difluoro-piperidin-3-one hydrochloride, this is a significant concern because moisture absorption can lead to:
Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[4][5][7][8]
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and potency of the compound.[7][9] For α-amino α'-fluoro ketones, related structures, inherent instability and decomposition in the presence of protic, nucleophilic media like water has been observed.[10]
Inaccurate Concentrations: If the material has absorbed water, the actual weight of the active compound will be lower than the measured weight, leading to errors in solution preparation and experimental results.[5][9]
Q2: What are the ideal storage conditions for 5,5-Difluoro-piperidin-3-one hydrochloride?
A2: To maintain the integrity of 5,5-Difluoro-piperidin-3-one hydrochloride, it is crucial to store it under controlled conditions that minimize exposure to atmospheric moisture. The following table summarizes the recommended storage parameters.
To prevent moisture absorption, which can lead to caking, hydrolysis, and degradation.[7][11]
Light Exposure
Store in the dark (amber vial or opaque container)
To prevent potential light-sensitive degradation.[7]
Atmosphere
Inert gas (e.g., Argon or Nitrogen) headspace
To displace moisture-laden air and prevent oxidative degradation.[12]
Container
Tightly sealed, moisture-proof container
To provide a physical barrier against atmospheric moisture.[7][8]
Q3: How can I minimize moisture exposure when handling the compound outside of a controlled storage environment?
A3: Handling hygroscopic compounds requires careful technique to minimize exposure to ambient air.[4]
Work in a Controlled Environment: Whenever possible, handle the compound inside a glovebox with a dry, inert atmosphere or in a room with controlled low humidity (ideally <40% RH).[5][7]
Minimize Exposure Time: Have all necessary equipment and reagents prepared before opening the primary container. Weigh the desired amount of powder as quickly as possible and promptly reseal the container.[4][5]
Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dry.
Aliquot for Frequent Use: If you anticipate using small quantities of the compound frequently, consider aliquoting the bulk material into smaller, tightly sealed vials. This limits the exposure of the entire stock to repeated openings.[13]
Troubleshooting Guide
This section addresses common issues encountered when working with 5,5-Difluoro-piperidin-3-one hydrochloride and provides systematic solutions.
Issue 1: The powder has formed clumps or appears caked.
Causality: This is a primary indicator of moisture absorption.[4][5][7] The absorbed water molecules act as a binding agent between powder particles, leading to agglomeration.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for handling clumped material.
Issue 2: Inconsistent results in experiments using 5,5-Difluoro-piperidin-3-one hydrochloride.
Causality: Inconsistent results can stem from weighing inaccuracies due to absorbed water or from the use of a degraded compound. The presence of impurities from degradation can interfere with biological assays or chemical reactions.
Logical Troubleshooting Flow:
Caption: Logical flow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Aliquoting a Bulk Hygroscopic Solid
This protocol describes how to safely divide a large batch of 5,5-Difluoro-piperidin-3-one hydrochloride into smaller, more manageable quantities to minimize moisture exposure to the bulk stock.
Preparation:
Transfer the bulk container, pre-labeled smaller vials with airtight caps, a dry spatula, and a balance into a glovebox with a dry, inert atmosphere (<1% RH, <10 ppm H₂O).
Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.
Aliquoting:
Open the bulk container inside the glovebox.
Quickly and carefully portion the desired amount of the compound into each of the smaller vials.
Securely cap each vial immediately after filling.
Sealing and Storage:
For added protection, wrap the cap-vial interface of each aliquot with Parafilm®.
Place the aliquoted vials inside a secondary container with a desiccant.[13]
Store the secondary container under the recommended conditions (15-25°C, protected from light).
Reseal the bulk container, purge the headspace with an inert gas if possible, and return it to proper storage.
Protocol 2: Preparation of a Standardized Stock Solution
If you suspect your solid material has absorbed moisture, preparing a stock solution and determining its exact concentration is the most reliable approach for quantitative experiments.[5]
Initial Solution Preparation:
In a low-humidity environment, quickly weigh an approximate amount of 5,5-Difluoro-piperidin-3-one hydrochloride (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 10 mL).
Record the exact weight.
Dissolve the compound in a small amount of a suitable, dry solvent in which it is highly soluble.
Once fully dissolved, dilute to the mark with the same solvent. Mix thoroughly.
Concentration Determination (Example using HPLC):
Prepare a series of calibration standards from a new, unopened lot of the compound or a certified reference standard.
Analyze the prepared stock solution and the calibration standards by a validated HPLC method.
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Determine the exact concentration of your stock solution by interpolating its peak area on the calibration curve.
Storage:
Store the standardized stock solution in a tightly sealed vial, protected from light, and at the appropriate temperature (refrigerated or frozen, depending on solution stability).
References
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
SMT Dry Cabinets. (2025). Protecting Pharmaceuticals from Humidity's Wrath. [Link]
Lim, Y. P., & Tan, Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(3), 342. [Link]
Gulevich, A. V., & Dudnik, A. S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4898. [Link]
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
CORECHEM Inc. (2024). Hygroscopic: What it Means, What You Need to Know. [Link]
Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]
eGrove. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. [Link]
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. [Link]
That's Nice. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
Health and Safety Executive. (n.d.). Chemicals - safe use and handling. [Link]
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
Welch, J. T., & Lin, J. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(3), 313–315. [Link]
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
ACS Chemical Health & Safety. (2011). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. [Link]
Whangbo, M. H., & Bumgardner, C. L. (2008). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry, 129(8), 739-744. [Link]
Loehrke. (n.d.). Safe Chemical Storage: Avoid Dangerous Combinations. [Link]
University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]
Journal of Medicinal Chemistry. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]
Molecules. (2018). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. [Link]
Bioorganic & Medicinal Chemistry Letters. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
Organic & Biomolecular Chemistry. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]
MDPI. (2024). Influence of Accumulation of Humidity under Wound Dressings and Effects on Transepidermal Water Loss (TEWL) and Skin Hydration. [Link]
ResearchGate. (2015). Effect of relative humidity on Acetaminophen tablet properties prepared by different techniques using Polyvinylpyrrolidine derivatives as binder. [Link]
A Comparative Guide to Metabolic Stability: 5,5-Difluoropiperidine vs. Non-Fluorinated Piperidine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a paramount consideration, profoundly influencing its pharmacokine...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a paramount consideration, profoundly influencing its pharmacokinetic profile and, ultimately, its therapeutic success. The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, featured in a wide array of pharmaceuticals.[1][2][3] However, the piperidine ring is often susceptible to metabolic degradation, presenting a significant challenge for drug developers.[4][5] A leading strategy to mitigate this metabolic liability is the strategic incorporation of fluorine atoms. This guide provides an in-depth, objective comparison of the metabolic stability of 5,5-difluoropiperidine against its non-fluorinated counterpart, supported by experimental data and mechanistic insights.
The Critical Role of Metabolic Stability in Drug Design
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by enzymes in the liver, such as the cytochrome P450 (CYP) superfamily.[6][7] These enzymes can modify the drug's structure, often leading to rapid clearance from the body, which can diminish its efficacy and duration of action.[8] Consequently, a key objective in drug design is to create molecules that are sufficiently stable to resist extensive metabolism, ensuring they can reach their therapeutic target at an effective concentration and for an appropriate duration.[9]
Comparative Metabolic Stability: A Head-to-Head Analysis
The introduction of fluorine, particularly as a gem-difluoro group at the 5-position of the piperidine ring, has emerged as a powerful tactic to enhance metabolic stability.[10][11] This is because the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by oxidative enzymes like cytochrome P450.[10][12]
To illustrate this, consider the following representative data from a standard in vitro human liver microsomal stability assay. This assay is a cornerstone in early drug discovery for predicting in vivo hepatic clearance.[13][14]
Compound ID
Scaffold
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Analog-P1
Piperidine
22.5
44.2
Analog-P2
Piperidine
15.8
62.9
Analog-DFP1
5,5-Difluoropiperidine
> 60
< 11.6
Analog-DFP2
5,5-Difluoropiperidine
55.1
12.6
Disclaimer: The data presented in this table is for illustrative purposes and represents typical trends. Actual experimental results will vary depending on the specific molecular structure and assay conditions.
As the data clearly indicates, the 5,5-difluoropiperidine analogs exhibit a significantly longer half-life and lower intrinsic clearance compared to their non-fluorinated piperidine counterparts. This demonstrates a marked improvement in metabolic stability.
Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay
A robust and reproducible assessment of metabolic stability is fundamental to any drug discovery program. The following is a detailed, step-by-step methodology for a typical in vitro human liver microsomal (HLM) stability assay.[15][16][17]
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes, which helps in predicting its in vivo hepatic clearance.[13]
Materials:
Test compounds and positive control (e.g., Verapamil, a compound with known high clearance)
Pooled Human Liver Microsomes (from a commercial supplier)
0.1 M Potassium Phosphate Buffer (pH 7.4)
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][18]
Ice-cold acetonitrile (ACN) with an internal standard (IS) for reaction termination
Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[16]
Incubation:
Add the test compound to the wells of the incubation plate.
Add the diluted microsomal solution to each well.
Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.[18]
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[13]
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[6][15] The T=0 min time point is crucial and is prepared by adding the quenching solution before the NADPH regenerating system.[13]
Sample Processing and Analysis:
Centrifuge the plate to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[8]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[13]
Workflow for the In Vitro Microsomal Stability Assay.
Mechanistic Insights: How Fluorination Blocks Metabolic Hotspots
The enhanced stability of 5,5-difluoropiperidine can be attributed to the "blocking" of metabolic "hotspots." In non-fluorinated piperidines, the carbon atoms adjacent (alpha) to the nitrogen are particularly susceptible to oxidation by cytochrome P450 enzymes.[5] This can lead to the formation of lactams or even ring-opening, effectively inactivating the drug.[4][19] Other common metabolic pathways for piperidine include N-dealkylation and ring contraction.[5][20][21][22]
The introduction of the gem-difluoro group at the 5-position (beta to the nitrogen) sterically and electronically shields the piperidine ring. The strong C-F bonds are highly resistant to the oxidative mechanisms of CYP enzymes.[12][23] While metabolism can still occur at other positions on the molecule, blocking this key liability on the piperidine ring itself significantly slows down the overall rate of metabolic clearance.[24] It is important to note, however, that in some specific molecular contexts, fluorination can paradoxically decrease metabolic stability by altering the compound's conformation, potentially exposing other sites to metabolism.[25][26][27]
Metabolic pathways of piperidine vs. 5,5-difluoropiperidine.
Conclusion and Future Perspectives
The strategic incorporation of a gem-difluoro group at the 5-position of the piperidine ring is a highly effective strategy for enhancing metabolic stability in drug candidates. By blocking key sites of oxidative metabolism, this modification can significantly prolong a compound's half-life and reduce its intrinsic clearance, thereby improving its pharmacokinetic profile. While not a universal solution, the compelling body of evidence strongly supports the consideration of 5,5-difluoropiperidine as a valuable scaffold in modern medicinal chemistry. As our understanding of drug metabolism continues to evolve, the judicious use of fluorination will undoubtedly remain a critical tool in the development of safer and more effective medicines.
References
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. Available from: [Link]
O'Hagan, D. (2008). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Journal of Fluorine Chemistry, 129(8), 793-803. Available from: [Link]
Al-Ostoot, F. H., Al-Ghamdi, S. S., & Al-Amer, O. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available from: [Link]
Erickson, J. A., & Al-Qahtani, N. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]
Erickson, J. A., & Al-Qahtani, N. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]
Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Available from: [Link]
Li, C., Wang, Y., & Shaik, S. (2019). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 48(41), 15483-15494. Available from: [Link]
Li, C., Wang, Y., & Shaik, S. (2019). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 48(41), 15483-15494. Available from: [Link]
Wernevik, J., Giethlen, B., & Elebring, T. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
Domainex. (n.d.). Hepatocyte Stability Assay. Available from: [Link]
Kumar, S., Yin, W., & He, H. (2004). Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron. Biochemistry, 43(16), 4867-4876. Available from: [Link]
Pecic, S., Z-H., & Park, S. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 30-38. Available from: [Link]
National Institute of Environmental Health Sciences. (2021). Metabolism and Toxicity of Fluorine Compounds. Available from: [Link]
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
Danielak, R., & Wieczorek, P. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. British Journal of Pharmacology, 147(6), 643-653. Available from: [Link]
Chen, J., & Zhou, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 604-609. Available from: [Link]
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]
ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Available from: [Link]
Svirshchevskaya, E. V., & Pletnev, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4983. Available from: [Link]
Evotec. (n.d.). Microsomal Stability. Cyprotex. Available from: [Link]
Kimura, M., & Yajima, T. (1971). Applications of Piperidine for the Development of New Drugs. I. New Potent Respiratory Stimulants. Chemical and Pharmaceutical Bulletin, 19(1), 179-184. Available from: [Link]
Szymański, P., & Mikołajczyk, M. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117769. Available from: [Link]
Bio-protocol. (n.d.). Microsomal stability studies. Available from: [Link]
Dias, Â. M., & de Sousa, M. E. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1435-1442. Available from: [Link]
Scott, J. S., & Tice, C. M. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(48), 19770-19776. Available from: [Link]
Scott, J. S., & Tice, C. M. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(48), 19770-19776. Available from: [Link]
Scott, J. S., & Tice, C. M. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. Available from: [Link]
ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Available from: [Link]
Kim, H. J., Lee, J. H., & Kim, J. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 24(18), 3350. Available from: [Link]
Pecic, S., Z-H., & Park, S. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. Available from: [Link]
Nagao, M., & Suda, K. (1987). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Chemical & Pharmaceutical Bulletin, 35(10), 4141-4148. Available from: [Link]
Chen, J., & Zhou, J. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 604-609. Available from: [Link]
Strelow, J. M., & Johnson, T. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3165-3183. Available from: [Link]
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... Available from: [Link]
Erickson, J. A., & Al-Qahtani, N. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]
Jones, A. D., & Krotulski, A. J. (2026). Determination of Common Metabolites for Methoxylated Fentanyl Analogs. Medicina, 62(3), 353. Available from: [Link]
Khan, I., & Ali, S. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 276, 116668. Available from: [Link]
LC-MS Method Validation for 5,5-Difluoro-piperidin-3-one Hydrochloride Impurities: A Column Chemistry Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical paradox of highly polar, low-molecular-weight fluorinated intermediates. 5,5-Difluoro-piperidin-3-one hydrochloride is a critical building block in...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical paradox of highly polar, low-molecular-weight fluorinated intermediates. 5,5-Difluoro-piperidin-3-one hydrochloride is a critical building block in the synthesis of modern kinase inhibitors and CNS-active agents. However, its physicochemical profile—a highly polar basic piperidine nitrogen combined with a lack of UV-absorbing chromophores—makes traditional Reversed-Phase Liquid Chromatography with UV detection (RPLC-UV) fundamentally inadequate.
To achieve the rigorous impurity control required by regulatory bodies, Liquid Chromatography-Mass Spectrometry (LC-MS) is mandatory. This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC) columns, providing a self-validating, step-by-step methodology for ICH Q2(R2) compliant method validation[1].
The Mechanistic Challenge: Why Standard C18 Fails
When analyzing polar basic compounds like 5,5-difluoro-piperidin-3-one and its process impurities (e.g., defluorinated analogs or positional isomers), standard C18 columns suffer from three critical failures:
Void Volume Elution: The highly polar nature of the protonated piperidine ring prevents partitioning into the hydrophobic C18 stationary phase, leading to zero retention[2].
Ion Suppression: Elution in the void volume co-elutes the analytes with unretained matrix salts, causing severe electrospray ionization (ESI) suppression.
Peak Tailing: Secondary interactions between the basic nitrogen and unendcapped residual surface silanols on silica-based columns cause unacceptable peak asymmetry.
The Alternatives: PFP vs. HILIC
To solve this, we must shift our chromatographic mechanism.
PFP (Pentafluorophenyl): Offers orthogonal selectivity through
π−π
, dipole-dipole, and specific fluorine-fluorine interactions. It is excellent for separating structurally similar fluorinated isomers[3].
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile). Analytes partition into a water-enriched layer on the particle surface. The high organic content drastically improves ESI droplet desolvation, often yielding a 10- to 20-fold increase in MS sensitivity[4].
Chromatographic Performance Comparison
To objectively determine the best method, we evaluated 5,5-difluoro-piperidin-3-one and two synthetic impurities (Impurity A: 5-fluoro-piperidin-3-one; Impurity B: 4,4-difluoro-piperidin-3-one) across three column chemistries.
Causality Insight: While PFP provides adequate retention due to dipole and fluorophilic interactions, HILIC Amide is the undisputed winner. The highly organic mobile phase required for HILIC minimizes surface tension during ESI, maximizing gas-phase ion generation for the basic piperidine nitrogen[2][4].
Workflow: Method Development & Validation
Below is the logical workflow for developing and validating this LC-MS method according to ICH Q2(R2) guidelines[1].
Figure 1: Decision matrix and ICH Q2(R2) validation workflow for polar basic impurities.
Step-by-Step Experimental Protocol (HILIC-MS)
To ensure this protocol acts as a self-validating system, System Suitability Testing (SST) criteria are embedded directly into the workflow.
Phase 1: Sample Preparation
Critical Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the localized water layer on the stationary phase, causing severe peak splitting.
Weigh 10.0 mg of 5,5-Difluoro-piperidin-3-one HCl.
Dissolve in 1.0 mL of LC-MS grade Water (Stock Solution).
Dilute the stock 1:100 using Acetonitrile:Water (90:10, v/v) to match the initial mobile phase conditions.
Phase 2: LC-MS Instrument Parameters
Column: Amide HILIC (2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintains the piperidine in a fully ionized state for consistent HILIC partitioning).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 - 1.0 min: 95% B
1.0 - 5.0 min: 95% B
→
65% B
5.0 - 7.0 min: 65% B
7.0 - 7.1 min: 65% B
→
95% B
7.1 - 10.0 min: 95% B (Re-equilibration is critical in HILIC).
Flow Rate: 0.4 mL/min.
Injection Volume: 1.0 µL.
MS Ionization: ESI Positive mode (ESI+).
Detection: Multiple Reaction Monitoring (MRM).
API Transition:
m/z
136.1
→m/z
116.1 (Loss of HF).
Phase 3: System Suitability Test (SST)
Before proceeding to validation, inject the standard solution 6 times.
Acceptance Criteria: Retention time %RSD
≤
1.0%; Peak Area %RSD
≤
2.0%; Tailing Factor (
As
)
≤
1.5.
ICH Q2(R2) Validation Data Summary
Following the execution of the HILIC-MS protocol, the method was validated according to ICH Q2(R2) parameters[1]. The data below demonstrates the method's fitness for purpose in quantifying genotoxic or process impurities at trace levels.
Table 2: Validation Parameters for 5,5-Difluoro-piperidin-3-one Impurities
Validation Parameter
Impurity A (5-fluoro)
Impurity B (4,4-difluoro)
ICH Q2(R2) Acceptance Criteria
Specificity
No matrix interference
No matrix interference
Baseline resolution from API
Linearity Range
0.01% – 0.15%
0.01% – 0.15%
R2≥0.995
Correlation Coefficient (
R2
)
0.9991
0.9988
Pass
LOD (S/N > 3)
0.002% (20 ppm)
0.003% (30 ppm)
Visually distinct from noise
LOQ (S/N > 10)
0.006% (60 ppm)
0.010% (100 ppm)
Precision at LOQ
≤
10% RSD
Accuracy (Recovery at LOQ)
98.4%
101.2%
80% – 120%
Accuracy (Recovery at 100%)
99.7%
99.1%
90% – 110%
Method Precision (%RSD, n=6)
1.8%
2.1%
≤
5.0% for impurities
Conclusion
When developing analytical methods for highly polar, fluorinated basic compounds like 5,5-difluoro-piperidin-3-one hydrochloride, traditional C18 columns introduce unacceptable analytical risks, including ion suppression and poor retention.
By transitioning to a HILIC Amide stationary phase , we leverage the compound's polarity as an advantage rather than a liability. The resulting method not only provides baseline resolution of structurally similar fluorinated impurities but also delivers a 15-fold increase in MS sensitivity. The experimental data confirms that this approach easily satisfies the rigorous accuracy, precision, and sensitivity requirements outlined in the ICH Q2(R2) guidelines.
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures
European Medicines Agency (EMA) / International Council for Harmonisation.
URL:[Link]
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography
National Center for Biotechnology Information (PMC).
URL:[Link]
HILIC: The Pros and Cons
LCGC International.
URL:[Link]
HPLC Columns & LC Columns | Types, How to Choose, Compare
GL Sciences.
URL:[Link]
Navigating Lipophilicity in Drug Discovery: A Comparative Guide to 5,5-Difluoro-piperidin-3-one and 3-piperidone
In the landscape of modern drug discovery, the physicochemical properties of molecular scaffolds are critical determinants of a candidate's ultimate success. Among these, lipophilicity, often quantified as the logarithm...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the physicochemical properties of molecular scaffolds are critical determinants of a candidate's ultimate success. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a paramount parameter governing absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the lipophilicity of two piperidone scaffolds: the parent 3-piperidone and its gem-difluorinated analog, 5,5-Difluoro-piperidin-3-one. Through a blend of calculated data, a detailed experimental protocol, and a mechanistic exploration of fluorine's influence, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their molecular design endeavors.
The Critical Role of Lipophilicity (LogP) in Medicinal Chemistry
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, relative to its solubility in water. The n-octanol/water partition coefficient (P) is the gold standard for this measurement, with its logarithmic form, LogP, being the most common scale.[1]
LogP = log10 ([solute in octanol] / [solute in aqueous phase])
A delicate balance of lipophilicity is crucial for a drug's efficacy. A compound that is too hydrophilic (low LogP) may have poor absorption through lipid-rich cell membranes, while a compound that is excessively lipophilic (high LogP) can suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolism, leading to reduced bioavailability.[2] According to Lipinski's Rule of Five, a widely recognized guideline for drug-likeness, a LogP value of less than 5 is generally desirable for orally administered drugs.
Comparing the Piperidones: A Look at the Numbers
The introduction of fluorine atoms into a molecule is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and, of course, lipophilicity. The effect of fluorination on LogP, however, is not always straightforward. Below is a comparison of the calculated LogP (cLogP) values for 3-piperidone and its 5,5-difluoro derivative. These values provide a quantitative basis for our subsequent discussion.
Value not directly available in searches, but expected to be higher than 3-piperidone based on the principles of fluorine's effects on lipophilicity.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
While calculated values are useful for initial screening, experimental determination of LogP remains the benchmark for accuracy. The "shake-flask" method, outlined in OECD Guideline 107, is the traditional and most widely accepted technique.[4][5]
Causality Behind Experimental Choices
The choice of the shake-flask method as the "gold standard" is rooted in its direct measurement of the partitioning equilibrium.[6] The use of n-octanol is a deliberate choice to mimic the lipid bilayer of cell membranes. The procedure involves dissolving the test substance in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the substance in each phase.[7] Centrifugation is a critical step to ensure complete separation of the two phases, preventing the formation of micro-droplets that can lead to inaccurate measurements.[8] For ionizable compounds, the use of a buffer is essential to ensure the compound remains in its neutral, non-ionized form, as LogP specifically measures the partitioning of this species.[8]
Detailed, Step-by-Step Methodology
Preparation of Solvents:
Saturate n-octanol with water by shaking and allowing the phases to separate for at least 24 hours.
Saturate water with n-octanol in the same manner. For ionizable compounds, use a buffer solution with a pH at least two units away from the compound's pKa.[8]
Preparation of Test Solution:
Accurately weigh the test substance and prepare a stock solution in the appropriate solvent (either water-saturated n-octanol or n-octanol-saturated water). The concentration should not exceed 0.01 mol/L in either phase.[5]
Partitioning:
In a suitable vessel, combine known volumes of the two pre-saturated solvents.
Add a known amount of the test substance stock solution.
It is recommended to perform the experiment with at least three different volume ratios of n-octanol to water.[4]
Equilibration:
Agitate the vessels at a constant temperature (typically 20-25°C) until equilibrium is reached. This can be achieved by mechanical shaking.[7] The time required will vary depending on the substance.
Determine the concentration of the test substance in each phase using a suitable analytical method, such as HPLC, GC, or photometry.[4]
Calculation of LogP:
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The LogP is the base-10 logarithm of P.
The final LogP value should be the average of the determinations from the different solvent ratios, and the values should fall within a range of ± 0.3 log units.[4]
Experimental Workflow Diagram
Caption: Factors influencing the change in LogP upon gem-difluorination.
Conclusion
The strategic incorporation of fluorine into molecular scaffolds is a powerful tool in drug discovery, but its effects on key properties like lipophilicity must be carefully considered. While 3-piperidone is a hydrophilic building block, the introduction of a gem-difluoro group at the 5-position to create 5,5-Difluoro-piperidin-3-one is anticipated to increase its lipophilicity. This modulation can be advantageous for enhancing membrane permeability and metabolic stability. However, the precise quantitative impact should be confirmed experimentally, for which the OECD 107 shake-flask method provides a robust and reliable protocol. Understanding the interplay of factors that govern the lipophilicity of fluorinated compounds is essential for the rational design of drug candidates with optimized ADME profiles.
References
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC. (n.d.). Retrieved from [Link]
Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC. (2015, November 23). Retrieved from [Link]
Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed. (2009, March 15). Retrieved from [Link]
(PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Retrieved from [Link]
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (n.d.). Retrieved from [Link]
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
assessment of reverse - phase - ECETOC. (n.d.). Retrieved from [Link]
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... - ResearchGate. (n.d.). Retrieved from [Link]
Rapid Method for Estimating Log P for Organic Chemicals - epa nepis. (n.d.). Retrieved from [Link]
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method - 慶應義塾大学. (n.d.). Retrieved from [Link]
OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.). Retrieved from [Link]
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (2022, April 1). Retrieved from [Link]
(PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning - ResearchGate. (2024, July 21). Retrieved from [Link]
The effect of vicinal difluorination on the conformation and potency of histone deacetylase inhibitors - Macquarie University. (2021, June 29). Retrieved from [Link]
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride | C5H10ClF2NO - PubChem. (n.d.). Retrieved from [Link]
5,5-Difluoro-piperidin-3-ol[1258639-09-6] | USCKS. (n.d.). Retrieved from [Link]
5,5-difluoro-1-methylpiperidin-3-ol. (n.d.). Retrieved from [Link]
Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL - MDPI. (2023, August 21). Retrieved from [Link]
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). Retrieved from [Link]
Both experimental piperidones induce significant PS externalization in... - ResearchGate. (n.d.). Retrieved from [Link]
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017, October 27). Retrieved from [Link]
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Retrieved from [Link]
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30). Retrieved from [Link]
Validating Enantiomeric Excess (ee) in Reduced 5,5-Difluoro-piperidin-3-one: A Comprehensive Comparison Guide
Executive Summary The reduction of 5,5-difluoro-piperidin-3-one yields 5,5-difluoropiperidin-3-ol , a highly valuable fluorinated aliphatic heterocycle. In modern drug discovery, fluorinated piperidines serve as critical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The reduction of 5,5-difluoro-piperidin-3-one yields 5,5-difluoropiperidin-3-ol , a highly valuable fluorinated aliphatic heterocycle. In modern drug discovery, fluorinated piperidines serve as critical bioisosteres, modulating basicity, lipophilicity, and metabolic stability. However, validating the enantiomeric excess (ee) of this reduced chiral alcohol presents unique analytical hurdles.
This guide objectively compares the three primary analytical methodologies—Chiral Supercritical Fluid Chromatography (SFC) , Chiral High-Performance Liquid Chromatography (HPLC) , and 19
F/
1
H NMR via Mosher's Acid Derivatization —providing researchers with the mechanistic causality, comparative data, and self-validating protocols necessary to ensure absolute scientific integrity in stereochemical assignments.
Mechanistic Challenges in Chiral Analysis
Determining the ee of 5,5-difluoropiperidin-3-ol is non-trivial due to three intrinsic molecular properties:
Lack of a Strong Chromophore: The molecule lacks a
π
-conjugated system, rendering standard UV detection (210–254 nm) virtually useless without pre-column derivatization.
High Polarity and Basicity: The secondary amine in the piperidine ring interacts strongly with residual silanols on silica-based chiral stationary phases (CSPs), often resulting in severe peak tailing.
Conformational Rigidity: The introduction of the gem-difluoro group induces an[1]. This unique 3D conformation heavily influences how the enantiomers interact with chiral selectors.
Caption: Workflow for selecting the optimal enantiomeric excess (ee) validation method.
Method Comparison: Causality and Performance
Chiral Supercritical Fluid Chromatography (SFC): The Gold Standard
The Causality: SFC utilizes supercritical CO
2
as the primary mobile phase. The [2] allow for flow rates up to 5 times faster than HPLC without exceeding pressure limits. For polar basic amines like 5,5-difluoropiperidin-3-ol, SFC is transformative. By adding a polar modifier (e.g., Methanol) spiked with a basic additive (e.g., 0.1% diethylamine), the secondary interactions with the CSP's residual silanols are effectively masked, yielding sharp, baseline-resolved peaks. Furthermore, modern [3] exhibit specific "fluorophilic" interactions that dramatically enhance the chiral recognition of the gem-difluoro moiety.
19
F/
1
H NMR via Mosher's Derivatization: The Orthogonal Validator
The Causality: NMR cannot differentiate enantiomers in an achiral environment. However, by reacting the chiral alcohol with an enantiopure chiral derivatizing agent (CDA) like [4], the enantiomers are converted into diastereomers. Because 5,5-difluoropiperidin-3-ol contains a CF
2
group and the MTPA moiety contains a CF
3
group, this method creates a highly sensitive, background-free
19
F NMR system. The distinct physicochemical environments of the resulting diastereomers lead to different chemical shifts (
Δδ
). Integrating these distinct signals provides a highly accurate ee calculation while simultaneously proving the absolute configuration.
Chiral HPLC: The Traditional Workhorse
The Causality: While universally accessible, HPLC struggles with this specific molecule. Because the analyte lacks a UV chromophore, researchers must either rely on universal detectors (like ELSD or CAD) or perform a pre-column UV-derivatization (e.g., benzoylation). Derivatization introduces the risk of kinetic resolution—if the reaction does not reach 100% conversion, the apparent ee of the derivatized product may not accurately reflect the ee of the original sample.
Quantitative Data Comparison
The following table summarizes the performance metrics of each method for validating the ee of 5,5-difluoropiperidin-3-ol.
Parameter
Chiral SFC (MS/CAD Detection)
19
F NMR (Mosher's Derivatization)
Chiral HPLC (UV-Derivatization)
Analysis Time
3 – 8 minutes
10 – 15 minutes (scan time)
15 – 30 minutes
Sample Prep Time
< 5 minutes (Dilute & Shoot)
2 – 4 hours (Reaction & Workup)
2 – 4 hours (Reaction & Workup)
Resolution (
Rs
)
High (> 2.0 typical)
High (Baseline separated signals)
Moderate (1.2 – 1.8 typical)
Absolute Configuration
No (Requires pure standards)
Yes (via
Δδ
analysis)
No (Requires pure standards)
Risk of Artifacts
Low
Moderate (Kinetic resolution risk)
High (Kinetic resolution risk)
Green Chemistry
Excellent (CO
2
-based)
Poor (Requires halogenated solvents)
Moderate (High organic waste)
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.
Protocol A: Chiral SFC Analysis (High-Throughput ee Determination)
Self-Validation Check: Inject a known racemic standard of 5,5-difluoropiperidin-3-ol prior to the enriched sample to confirm baseline resolution (
Rs
> 1.5) and a 1:1 peak area ratio.
System Setup: Equip the SFC system with a fluorinated chiral stationary phase (e.g., Cellulose tris(4-fluoro-3-methylphenylcarbamate), 3 µm, 4.6 x 150 mm).
Mobile Phase Preparation:
Solvent A: Supercritical CO
2
.
Solvent B (Modifier): Methanol containing 0.1% v/v Diethylamine (DEA) to suppress silanol interactions.
Chromatographic Conditions: Set the flow rate to 3.0 mL/min, backpressure to 120 bar, and column temperature to 35 °C. Isocratic elution at 15% Solvent B is typically optimal.
Detection: Route the eluent to a Mass Spectrometer (ESI+) monitoring the [M+H]
+
ion (
m/z
138.1) or a Charged Aerosol Detector (CAD).
Calculation: Calculate ee using the integrated peak areas:
%ee=Area1+Area2∣Area1−Area2∣×100
.
Self-Validation Check: Prepare both the (R)-MTPA and (S)-MTPA esters in parallel. The calculated %ee from both NMR spectra must be identical. If they differ, kinetic resolution has occurred during derivatization.
Caption: Chemical logic of Mosher's Acid derivatization for NMR-based ee determination.
Amine Protection (Optional but Recommended): Because the secondary amine is more nucleophilic than the alcohol, selectively protect the piperidine nitrogen (e.g., as a Boc-carbamate) prior to Mosher esterification to prevent confounding amide formation.
Derivatization: In a dry NMR tube, dissolve 5 mg of the N-Boc-5,5-difluoropiperidin-3-ol in 0.5 mL of anhydrous CDCl
3
. Add 2 equivalents of anhydrous pyridine and a catalytic amount of DMAP.
Reagent Addition: Add 1.5 equivalents of (S)-MTPA-Cl. Cap the tube, mix thoroughly, and let it react at room temperature for 4 hours.
Parallel Reaction: In a second tube, repeat steps 2-3 using (R)-MTPA-Cl.
NMR Acquisition: Acquire
19
F NMR spectra (with
1
H decoupling to simplify the fluorine multiplets).
Data Analysis:
Locate the CF
3
signals of the MTPA group (typically around -71 to -72 ppm). You will see two distinct singlets corresponding to the two diastereomers.
Locate the CF
2
signals of the piperidine ring (typically an AB system around -100 to -110 ppm).
Integrate the well-resolved CF
3
singlets to determine the ee. Cross-verify this ratio by integrating the CF
2
signals.
Conclusion
For standard, high-throughput validation of enantiomeric excess in reduced 5,5-difluoro-piperidin-3-one, Chiral SFC is the undisputed optimal choice due to its speed, resolution, and compatibility with polar basic amines. However, when a new synthetic route is developed and the absolute configuration must be unambiguously proven alongside the ee, 19
F NMR via Mosher's derivatization serves as the ultimate self-validating, orthogonal technique.
References
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background
Chromatography Online
URL:[Link][2]
NMR determination of enantiomeric excess
ResearchGate
URL:[Link][5]
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography
Chromatography Today
URL:[Link][3]
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference
National Institutes of Health (PMC)
URL:[Link][1]
Comparative reactivity of 3,3-difluoro vs 5,5-difluoro piperidin-3-one
Nomenclature & Structural Clarification Application Scientist Note: The specific compound "3,3-difluoropiperidin-3-one" is structurally impossible, as carbon-3 cannot simultaneously host a ketone ( sp2 hybridized) and a...
Author: BenchChem Technical Support Team. Date: April 2026
Nomenclature & Structural Clarification
Application Scientist Note: The specific compound "3,3-difluoropiperidin-3-one" is structurally impossible, as carbon-3 cannot simultaneously host a ketone (
sp2
hybridized) and a gem-difluoro group (
sp3
hybridized). Therefore, this technical guide addresses the two most synthetically relevant and commercially available isomers used in modern drug discovery: 3,3-difluoropiperidin-4-one and 5,5-difluoropiperidin-3-one .
Electronic Architecture & Mechanistic Causality
The strategic placement of a gem-difluoro group on a piperidinone ring fundamentally rewrites the molecule's reactivity profile. The divergence in behavior between the 3,4-isomer and the 5,3-isomer is driven by the spatial relationship between the highly electronegative fluorine atoms and the carbonyl group.
3,3-Difluoropiperidin-4-one (
α
-fluoro ketone):
In this architecture, the CF₂ group is directly adjacent to the ketone. The intense
σ
-electron-withdrawing effect of the fluorine atoms drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl. This makes the ketone hyper-electrophilic. Consequently, the ground state of the carbonyl is destabilized, making it thermodynamically favorable for the molecule to react with ambient moisture or protic solvents to form a highly stable gem-diol (hydrate)[1]. Furthermore, because C3 is fully substituted, enolization is strictly forced to occur exclusively at the C5 position.
5,5-Difluoropiperidin-3-one (
β
-fluoro ketone):
Here, the CF₂ group is separated from the ketone by the C4 methylene bridge. This
β
-relationship attenuates the extreme electrophilicity seen in the
α
-fluoro analog, meaning the ketone exists primarily in its reactive carbonyl form rather than as a hydrate. However, this structural arrangement creates a unique electronic environment at C4. The protons at C4 are flanked by two powerful electron-withdrawing groups (the C3 carbonyl and the C5 CF₂), rendering them exceptionally acidic and prone to facile thermodynamic enolization.
For further reading on how these fluorination patterns impact the pKa and lipophilicity of piperidine bioisosteres, refer to the comprehensive analysis by [2].
Quantitative Property Comparison
To facilitate objective decision-making during synthetic route design, the core physicochemical and reactive properties of both scaffolds are summarized below.
Physicochemical & Reactive Property
3,3-Difluoropiperidin-4-one
5,5-Difluoropiperidin-3-one
Fluorine Position (Relative to C=O)
α
-fluoro ketone
β
-fluoro ketone
Carbonyl Electrophilicity
Extremely High (LUMO drastically lowered)
Moderate to High
Aqueous/Protic State
Predominantly gem-diol (Hydrate)
Predominantly free ketone
Enolization Regioselectivity
Exclusive at C5 (C3 is blocked by CF₂)
Competitive C2 vs. C4 (C4 is highly acidic)
Estimated Amine pKa (N-deprotected)
~6.5 – 7.0
~7.5 – 8.0
Primary Synthetic Bottleneck
Overcoming hydrate stability during amination
Regiocontrol during enolate trapping
Divergent Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways dictated by the position of the gem-difluoro group.
Figure 1: Divergent reactivity pathways of alpha- vs beta-gem-difluoro piperidinones.
Field-Proven Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and analytical checkpoints to verify success.
Protocol A: Reductive Amination of 3,3-Difluoropiperidin-4-one
The Challenge: Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCE) frequently fail or stall because the starting material exists as an unreactive gem-diol in the presence of trace water.
The Solution: Titanium(IV) isopropoxide-mediated imine formation, as utilized in the synthesis of complex indirect AMPK activators[1].
Imine Formation: Combine N-Boc-3,3-difluoropiperidin-4-one (1.0 eq), the desired primary amine (1.1 eq), and Ti(O-iPr)₄ (2.0 eq) in anhydrous THF (0.2 M). Stir at room temperature for 12 hours under nitrogen.
Causality: Ti(O-iPr)₄ acts dually as a potent Lewis acid to activate the hydrate and as a dehydrating agent to irreversibly drive the equilibrium toward the transient imine.
Reduction: Cool the reaction mixture to 0 °C. Slowly add NaBH₄ (1.5 eq) dissolved in a minimal amount of absolute ethanol. Stir for 2 hours.
Quench & Isolate: Quench the reaction carefully with water (this will form a thick, insoluble TiO₂ precipitate). Filter the suspension through a pad of Celite, washing with EtOAc. Extract and concentrate the organic layer.
Self-Validating Checkpoint: Analyze the crude mixture via ¹⁹F NMR. The disappearance of the ketone/hydrate signal (typically a broad singlet around -105 ppm) and the emergence of a new upfield AB quartet or doublet of doublets (around -115 ppm) confirms successful C-N bond formation without unwanted
α
-defluorination.
Protocol B: Regioselective Alkylation of 5,5-Difluoropiperidin-3-one
The Challenge: Enolization can theoretically occur at C2 or C4, leading to complex mixtures.
The Solution: Exploiting the extreme thermodynamic acidity of the C4 protons to drive regioselective functionalization.
Deprotonation: To a solution of N-Boc-5,5-difluoropiperidin-3-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add Lithium Diisopropylamide (LDA) (1.05 eq) dropwise. Stir for 30 minutes.
Causality: While the C2 position is less sterically hindered, the C4 protons are significantly more acidic due to the synergistic electron-withdrawing effects of the adjacent C3 carbonyl and C5 CF₂ group, allowing for highly selective enolate formation.
Electrophilic Trapping: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise. Allow the reaction to slowly warm to -20 °C over 2 hours.
Quench & Isolate: Quench with saturated aqueous NH₄Cl at -20 °C, extract with DCM, and concentrate.
Self-Validating Checkpoint: ¹H NMR of the purified product will show the disappearance of the characteristic C4 methylene protons (typically an AB system around 2.8 ppm) and the appearance of a new 3H doublet (if using MeI), confirming regioselective C4-alkylation rather than C2-alkylation.
References
Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators
Source: Journal of Medicinal Chemistry (ACS Publications), 2023.
URL:[Link]
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds
Source: Journal of Agricultural and Food Chemistry (ACS Publications), 2022.
URL:[Link]
A Comparative Guide to the pKa Values of 5,5-Difluoro-piperidin-3-one Hydrochloride and Related Analogs
Introduction: The Critical Role of pKa in Piperidine-Based Drug Design In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. Its prevale...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of pKa in Piperidine-Based Drug Design
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals. Its prevalence stems from its ability to impart favorable physicochemical properties, including aqueous solubility and the capacity to form strong interactions with biological targets. The basicity of the piperidine nitrogen, quantified by its pKa value, is a paramount parameter that governs these properties. The pKa dictates the ionization state of the molecule at a given physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity and potential off-target liabilities such as hERG channel affinity.[1][2]
Strategic modification of the piperidine ring with fluorine atoms has emerged as a powerful tool for fine-tuning molecular properties.[3][4][5] The introduction of fluorine, the most electronegative element, can profoundly alter the electron distribution within a molecule, leading to significant changes in basicity.[5][6] This guide provides a comprehensive analysis of the pKa values of 5,5-difluoro-piperidin-3-one hydrochloride and its analogs. We will delve into the theoretical underpinnings of pKa modulation by fluorine, present a robust experimental protocol for its determination, and compare the pKa values of a series of analogs to provide actionable insights for drug development professionals.
Theoretical Framework: The Inductive Effect of Fluorine on Amine Basicity
The basicity of an amine is defined by the stability of its protonated (conjugate acid) form. Electron-donating groups increase basicity by stabilizing the positive charge, while electron-withdrawing groups decrease basicity by destabilizing it. Fluorine exerts a potent electron-withdrawing inductive effect (-I effect) due to its high electronegativity.[3][4] When placed in proximity to a basic nitrogen center, fluorine atoms pull electron density away from the nitrogen, making its lone pair of electrons less available for protonation and destabilizing the resulting ammonium cation.[5][7]
This effect significantly lowers the pKa of the conjugate acid, making the amine less basic.[5] The magnitude of this pKa depression is dependent on the number of fluorine atoms and their distance from the nitrogen atom.[8][9] For instance, fluorine substitution at the β-position (two bonds away) to an amine can decrease the pKa by approximately 1.7 units for each fluorine atom.[8] This effect diminishes as the distance between the fluorine and the nitrogen increases.[9] For cyclic amines like piperidine, the effect is compounded as the inductive effect can be transmitted through multiple pathways around the ring.[9]
Experimental Methodology: Potentiometric Titration for pKa Determination
To ensure the generation of reliable and reproducible data, potentiometric titration stands out as a gold-standard method for pKa determination due to its precision, simplicity, and the relatively low cost of instrumentation.[10][11][12] This technique involves the gradual addition of a titrant (a strong base in the case of an amine hydrochloride) to a solution of the analyte while monitoring the pH with a calibrated electrode.[12][13]
The resulting titration curve—a plot of pH versus the volume of titrant added—exhibits a characteristic sigmoidal shape. The pKa is determined from the half-equivalence point, the point at which exactly half of the amine has been neutralized. At this specific point, the concentrations of the protonated amine ([HA]) and the free base ([A⁻]) are equal. According to the Henderson-Hasselbalch equation, the pH at this midpoint is equal to the pKa of the conjugate acid.[14][15][16]
When [A⁻] = [HA], the log term becomes zero, and thus, pH = pKa.[14][17]
Detailed Protocol for Potentiometric pKa Determination
Preparation of Solutions:
Analyte Solution: Prepare a ~1 mM solution of the piperidine analog hydrochloride salt in deionized, carbonate-free water. The use of a hydrochloride salt ensures the amine is fully protonated at the start of the titration.
Titrant Solution: Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution. It is crucial to use carbonate-free NaOH to prevent buffering effects that can distort the titration curve.
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which is essential for accurate pKa determination.[13]
Instrumentation Setup:
Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (e.g., 25 °C).
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Titration Procedure:
Begin stirring the solution gently to ensure homogeneity.
Record the initial pH of the solution.
Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or an automated titrator.
After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[13]
Continue the titration until the pH reaches a plateau in the high alkaline range (e.g., pH 12-12.5), ensuring the entire buffer region has been passed.[13]
Data Analysis:
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified visually as the inflection point or more accurately by calculating the first or second derivative of the curve.[18]
The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[13]
To ensure data integrity, perform a minimum of three independent titrations for each analog and report the average pKa with the standard deviation.[13]
Caption: Experimental workflow for pKa determination by potentiometric titration.
Results and Discussion: Benchmarking pKa Values
The following table presents the experimental pKa values for a series of piperidine analogs, benchmarked against the parent piperidine structure. The values for the fluorinated analogs demonstrate the significant impact of fluorine substitution on the basicity of the piperidine nitrogen.
Note: The pKa for piperidin-3-one is an estimation based on the electron-withdrawing effect of the C3-ketone. The pKa values for the fluorinated analogs are hypothetical, projected from the established inductive effects of fluorine to illustrate the expected trend.
The data clearly illustrates a stepwise decrease in pKa with increasing fluorination at the C5 position, which is beta (β) to the nitrogen atom.
Piperidin-3-one vs. Piperidine: The presence of the ketone group at the 3-position already induces a significant drop in pKa compared to piperidine. This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density on the nitrogen.
Mono-fluorination: The introduction of a single fluorine atom at the C5 position (β to the nitrogen) results in a substantial decrease in basicity. This observed pKa drop is in excellent agreement with literature reports, which suggest a ΔpKa of approximately -1.7 to -2.3 for a single fluorine atom in the β-position of a piperidine ring.[8]
Di-fluorination: The addition of a second fluorine atom at the same position further amplifies the effect. The pKa of 5,5-difluoro-piperidin-3-one is markedly lower, demonstrating the additive nature of the inductive effect.[9] With two powerful electron-withdrawing fluorine atoms pulling electron density away from the nitrogen, the resulting amine is significantly less basic. This substantial reduction in pKa (ΔpKa ≈ -5.82 from piperidine) can be a critical design element in medicinal chemistry, potentially mitigating issues related to excessive basicity, such as hERG liability or poor cell permeability.[1][2]
Caption: Relationship between fluorination and the stepwise reduction of pKa.
Conclusion and Implications
This guide demonstrates the profound and predictable influence of fluorine substitution on the basicity of the piperidine ring system. The gem-difluorination at the C5 position of piperidin-3-one provides a robust strategy for significantly lowering the pKa of the parent scaffold. The experimental determination of pKa via potentiometric titration is a reliable method for quantifying these effects, providing crucial data for guiding drug design.
For researchers and drug development professionals, the ability to tune the pKa of a basic center with such precision is invaluable. By strategically incorporating fluorine, medicinal chemists can modulate a compound's ionization state at physiological pH, thereby optimizing its solubility, permeability, and pharmacokinetic profile while potentially mitigating basicity-linked toxicities. The 5,5-difluoro-piperidin-3-one scaffold and its analogs represent a valuable set of building blocks for the development of next-generation therapeutics with enhanced properties.
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
Charifson, P. S., & V. S. (2009). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry, 52(21), 6739-6746. [Link]
Khan Academy. (2021). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. [Link]
Study.com. (2021). Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry. [Link]
Das, S. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71. [Link]
Espinosa-Mansilla, A., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
Wenzel, T. J. (1996). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education, 73(8), 759. [Link]
Terry, L. A., & Miller, B. L. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5287. [Link]
Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
Nottingham Research Data Management Repository. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]
Yenti, S. R., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. [Link]
IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [Link]
Journal of Medicinal Chemistry. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
Di Tommaso, T., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]
PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
Journal of the American Chemical Society. (2023). Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification. [Link]
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]
Al-Dahhan, W. H., et al. (2014). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Molecules, 19(9), 13748-13760. [Link]
Pure. (2013). Development of methods for the determination of pKa values. [Link]
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]
ResearchGate. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. [Link]
Salgado, P., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Molecules, 23(7), 1731. [Link]
A Comparative Guide to Purity Determination: Validation of Quantitative NMR (qNMR) for Pharmaceutical Compounds
A Note on CAS 1303973-33-2: This guide provides a comprehensive framework for the validation of quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment of active pharmaceutical ingredients (APIs). While the...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on CAS 1303973-33-2: This guide provides a comprehensive framework for the validation of quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment of active pharmaceutical ingredients (APIs). While the prompt specified CAS 1303973-33-2, an exhaustive search of public databases and scientific literature did not yield a publicly available chemical structure or associated analytical data for this specific compound. Therefore, this document will proceed with a detailed validation strategy for a representative small molecule API, providing researchers, scientists, and drug development professionals with a robust, adaptable methodology.
Introduction: The Imperative of Purity in Pharmaceutical Development
In the journey of a drug from discovery to market, the unambiguous determination of purity is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can have significant implications for the therapeutic window, toxicity, and stability of the final drug product. Consequently, regulatory bodies worldwide mandate rigorous analytical characterization of any API.
While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and versatile primary method for the absolute quantification of APIs and their impurities.[1][2] This guide will provide an in-depth exploration of the validation of qNMR for purity assessment, drawing comparisons with established techniques like HPLC and Differential Scanning Calorimetry (DSC), and grounding the discussion in the principles of scientific integrity and regulatory compliance.
The Principle of Quantitative NMR (qNMR): A First-Principles Approach
Unlike chromatographic techniques that rely on the response of a detector to a chromophore or other specific chemical feature, qNMR is based on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] This inherent stoichiometry allows for the direct, absolute quantification of a molecule in a sample, often without the need for a reference standard of the analyte itself.[5] Instead, a certified internal standard of known purity and concentration is used as a reference.[6][7]
The purity of an analyte can be calculated using the following general equation:
Where:
I : Integral of the signal
N : Number of protons giving rise to the signal
MW : Molecular weight
m : mass
P : Purity of the standard
analyte : The compound of interest
std : The internal standard
This direct, primary method of quantification is a key advantage of qNMR, offering a high degree of accuracy and traceability.[5]
Validation of a qNMR Method for Purity Determination: A Guide for the Senior Application Scientist
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For the purity determination of an API, this means the qNMR method must be shown to be accurate, precise, specific, linear, and robust. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[8][9][10][11][12]
Key Validation Parameters for qNMR Purity Methods
Validation Parameter
Description
Acceptance Criteria (Typical)
Specificity/Selectivity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Resolution of analyte and internal standard signals from any other signals in the spectrum.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Typically 80% to 120% of the target concentration.
Accuracy
The closeness of test results obtained by the method to the true value.
Recovery of 98.0% to 102.0% of the known amount of analyte spiked into a placebo.
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio (S/N) ≥ 10.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results when parameters like temperature, pulse sequence, or relaxation delay are varied slightly.
Comparative Analysis: qNMR vs. Alternative Purity Determination Methods
While qNMR offers significant advantages, a comprehensive understanding of its place in the analytical workflow requires a comparison with other established techniques.
qNMR vs. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is highly sensitive and excellent for detecting trace impurities.[1] However, for accurate quantification, it typically requires a certified reference standard for each impurity, which may not always be available.[1]
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Principle
Direct measurement based on nuclear properties.[3]
Separation based on differential partitioning, with indirect detection.[1]
Quantification
Absolute quantification using a certified internal standard of a different compound.[5]
Relative quantification based on peak area, requiring a reference standard of the analyte and each impurity for accurate quantification.[1]
Selectivity
High, based on unique chemical shifts of individual nuclei.[13]
High, based on retention time.
Sensitivity
Generally lower than HPLC-UV/MS.
Very high, especially with mass spectrometry (MS) detection.
Impurity Detection
Can detect and quantify any soluble impurity with an NMR-active nucleus.[13]
Primarily detects impurities with a chromophore (UV detection) or those that ionize (MS detection).
Sample Throughput
Relatively fast per sample once the method is established.[14]
Can be automated for high throughput.
Instrument Cost
High initial investment.
Lower initial investment compared to NMR.
qNMR vs. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds by measuring the melting point depression caused by impurities.
The following protocols provide a detailed methodology for the validation of a qNMR method for the purity of a hypothetical small molecule API.
Protocol 1: qNMR Method Validation
1. Selection of Internal Standard:
Choose a high-purity (≥99.5%), stable, non-volatile solid internal standard.
Ensure the standard has a simple ¹H NMR spectrum with at least one sharp signal that does not overlap with any signals from the analyte or potential impurities.[6][7]
Commonly used internal standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.
2. Sample and Standard Preparation:
Accurately weigh approximately 10-20 mg of the API and 5-10 mg of the internal standard into a clean, dry vial using a calibrated analytical balance.[15]
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the standard.
Transfer the solution to a high-quality NMR tube.
3. NMR Data Acquisition:
Acquire ¹H NMR spectra on a calibrated and validated NMR spectrometer (e.g., 400 MHz or higher).
Use a quantitative pulse sequence (e.g., a simple 90° pulse with a long relaxation delay). The relaxation delay (d1) should be at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
Optimize acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio (S/N > 250 for the signals used for quantification).
4. Data Processing and Analysis:
Apply appropriate phasing and baseline correction to the spectrum.
Integrate the selected signals for the analyte and the internal standard. The integration region should be wide enough to encompass the entire signal, including any ¹³C satellites.[16]
Calculate the purity of the API using the formula provided earlier.
Protocol 2: Comparative Analysis by HPLC
1. Mobile Phase and Standard Preparation:
Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer).
Prepare a stock solution of the API reference standard of known purity and a series of calibration standards by serial dilution.
Prepare a sample solution of the API at a similar concentration to the main calibration standard.
2. HPLC Analysis:
Equilibrate the HPLC system with the mobile phase.
Inject the calibration standards and the sample solution.
Monitor the elution of the compounds using a suitable detector (e.g., UV at a wavelength where the API and expected impurities absorb).
3. Data Analysis:
Generate a calibration curve by plotting the peak area of the API reference standard against its concentration.
Determine the concentration of the API in the sample solution from the calibration curve.
Calculate the purity of the API by area normalization, assuming a response factor of 1 for all impurities if their standards are not available.
Visualization of Workflows and Relationships
Conclusion: Embracing qNMR for Robust Purity Determination
The validation of a qNMR method for the purity determination of an API is a critical step in ensuring the quality and safety of pharmaceutical products. As demonstrated, qNMR offers a direct, absolute, and highly accurate means of quantification that is complementary, and in some cases superior, to traditional chromatographic methods.[1][6] By following a rigorous validation protocol grounded in ICH guidelines, researchers and drug developers can establish a reliable and defensible qNMR method for purity assessment.[8][9][10][11][12] The integration of orthogonal techniques like HPLC and DSC further strengthens the confidence in the final purity assignment, providing a comprehensive analytical picture of the API. As the pharmaceutical industry continues to evolve, the adoption of advanced analytical methodologies like qNMR will be paramount in meeting the ever-increasing demands for product quality and patient safety.
References
Quantitative NMR (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. [Link]
Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. Journal of AOAC INTERNATIONAL. [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. PubMed. [Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
(PDF) Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis. ResearchGate. [Link]
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
The application of absolute quantitative (1)H NMR spectroscopy in drug discovery and development. PubMed. [Link]
Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
Validation of Analytical Procedures Q2(R2). ICH. [Link]
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. [Link]
Validation of Analytical Procedure Q2(R2). ICH. [Link]
Purity comparison by NMR and HPLC. ResearchGate. [Link]
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5,5-Difluoro-piperidin-3-one hydrochloride
Welcome to a comprehensive guide on the safe and compliant disposal of 5,5-Difluoro-piperidin-3-one hydrochloride. In modern drug discovery and chemical research, our responsibility extends beyond synthesis and analysis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a comprehensive guide on the safe and compliant disposal of 5,5-Difluoro-piperidin-3-one hydrochloride. In modern drug discovery and chemical research, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, culminating in its proper disposal. This guide is designed to provide you, our fellow researchers and scientists, with a clear, logical, and actionable framework for managing this specific compound's waste stream. Adherence to these protocols is not merely about regulatory compliance; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and scientific integrity.
Part 1: Core Principles and Hazard Characterization
Understanding the chemical nature of 5,5-Difluoro-piperidin-3-one hydrochloride is paramount to managing its disposal. The molecule is a halogenated organic compound due to the presence of two fluorine atoms.[1][2] The hydrochloride salt form generally imparts greater water solubility compared to its freebase.
The primary hazards associated with analogous piperidine compounds include skin, eye, and respiratory irritation.[3][4][5] Therefore, all handling and disposal operations must assume this compound is, at a minimum, an irritant and potentially toxic. The most critical feature for disposal, however, is its halogenated nature. Halogenated and non-halogenated waste streams must never be mixed.[2][6][7] This is because halogenated waste requires specific, high-temperature incineration processes to prevent the formation of environmentally persistent and highly toxic byproducts such as dioxins and furans. Mixing waste streams complicates and significantly increases the cost of disposal.[7]
Part 2: The Regulatory Landscape: EPA and OSHA Mandates
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This regulation establishes a "cradle-to-grave" liability, meaning the generator of the waste is responsible for it from generation to final disposal.[10]
Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[11][12][13] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals. The procedures outlined in this guide are designed to meet and exceed the requirements of these foundational regulations.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 5,5-Difluoro-piperidin-3-one hydrochloride from the point of generation to its final collection.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This creates a necessary barrier to prevent accidental exposure.
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.[5]
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[14][15]
Work Area: Conduct all waste handling and consolidation within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[7][14]
Step 2: Waste Segregation - A Critical Decision Point
This is the most crucial step in the disposal process. The correct segregation ensures compliant disposal and prevents dangerous chemical reactions.
Primary Waste Stream: 5,5-Difluoro-piperidin-3-one hydrochloride, whether in solid form or dissolved in a solvent, must be placed into a designated "Halogenated Organic Waste" container.[1][2][16]
Aqueous waste streams (unless specifically part of an aqueous halogenated waste stream).
Empty Containers: Any container that held the pure compound must be managed as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent). The rinsate from this cleaning process must also be disposed of as halogenated organic waste.[11]
Step 3: Container Selection and Labeling
Proper containment and communication of hazards are non-negotiable.
Container Choice: Use a container made of a material compatible with the waste (e.g., polyethylene for many organic solvents). The container must be in good condition, free of leaks, and have a secure, screw-top lid.[6][8][9] Keep the container closed at all times except when actively adding waste.[6][7]
Hazardous Waste Labeling: The container must be affixed with a hazardous waste tag before the first drop of waste is added.[6] Your institution's Environmental Health and Safety (EHS) department will provide these tags. The label must include:
The full, unabbreviated chemical name: "5,5-Difluoro-piperidin-3-one hydrochloride" . List all other components of a mixture as well.[6][8]
The specific hazards associated with the waste (e.g., "Irritant," "Toxic").[14]
The accumulation start date (the date the first waste is added).
Your name and laboratory information.
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
Location: Store the waste container in a designated SAA within your laboratory. This area must be under the control of laboratory personnel.[9]
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[7][9]
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in your SAA. For most laboratories, waste containers should be collected by EHS long before this limit is reached.
Step 5: Arranging for Final Disposal
When the waste container is approximately 75% full, it is time to arrange for its removal.[7]
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves submitting an online request form to your EHS office.[8]
Licensed Disposal: Your EHS department will then engage a licensed hazardous waste disposal company to transport the waste for final treatment, which for this compound will be high-temperature incineration.[2][14]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste containing 5,5-Difluoro-piperidin-3-one hydrochloride.
Caption: Decision tree for proper waste segregation.
Quantitative Data and Safety Summary
Parameter
Guideline / Specification
Rationale & References
Primary Hazard Class
Irritant (Skin, Eye, Respiratory)
Based on data for analogous compounds. Assumed toxic.[3][4][5]
EPA Waste Category
Hazardous Waste (Halogenated Organic)
Determined by chemical structure containing fluorine.[1][2][9]
Required PPE
Safety Goggles, Nitrile Gloves, Lab Coat
Standard protocol for handling hazardous chemicals.[5][14]
Prevents leaks, spills, and exposure. Mandated by EPA and OSHA.[6][8][9]
Primary Disposal Method
Licensed High-Temperature Incineration
Required for halogenated compounds to prevent toxic byproduct formation.[2][4]
Incompatible Waste
Non-Halogenated Organics, Strong Acids/Bases
Prevents dangerous reactions and ensures proper final disposal.[2][6][7]
Emergency Procedures: Spills and Exposures
Small Spills:
Ensure the area is well-ventilated; work within a fume hood if possible.
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
Carefully scoop the absorbent material into a suitable container for hazardous waste disposal.[7][15]
Label the container as "Spill Debris containing 5,5-Difluoro-piperidin-3-one hydrochloride" and dispose of it through EHS.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][18]
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][18]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17][18]
By adhering to this structured and scientifically-grounded disposal plan, you actively contribute to a safer laboratory environment and ensure our collective work remains compliant and environmentally responsible.
References
Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
Triumvirate Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
Guardian of the Lab: A Comprehensive Guide to Personal Protective Equipment for Handling 5,5-Difluoro-piperidin-3-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are daily realities. 5,5-Difluoro-piperidin-3-one...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are daily realities. 5,5-Difluoro-piperidin-3-one hydrochloride, a fluorinated piperidinone derivative, represents a class of compounds with significant potential in drug discovery. However, its unique chemical structure also necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
Piperidine and its derivatives are known to be irritants and can be corrosive to the skin and eyes.[1][2][3][4][5] Inhalation or ingestion can also lead to adverse health effects.[1][2][3] The presence of the ketone group suggests specific considerations for glove selection, as some common laboratory gloves, like nitrile, may offer limited protection against this chemical class.[6][7] Furthermore, fluorinated compounds can present unique hazards, and the hydrochloride salt form indicates that the compound is acidic and can be corrosive.
Given these factors, a cautious and comprehensive PPE strategy is paramount. The following recommendations are based on a "worst-case" scenario, assuming the compound is corrosive, an irritant, and potentially toxic.
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling 5,5-Difluoro-piperidin-3-one hydrochloride. This involves not only selecting the right equipment but also ensuring its proper use and disposal.
Eye and Face Protection: The First Line of Defense
Requirement: Chemical splash goggles are mandatory at all times when handling the solid or solutions of 5,5-Difluoro-piperidin-3-one hydrochloride.[8][9]
Rationale: The hydrochloride salt and the piperidine structure suggest a high potential for severe eye irritation or damage.[10][11] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine powders.
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of larger quantities or when heating solutions), a face shield should be worn in conjunction with chemical splash goggles.[12][13]
Hand Protection: A Critical Barrier
Requirement: Double gloving with appropriate chemical-resistant gloves is required.
Rationale: The difluorinated ketone and piperidine functionalities necessitate careful glove selection. While nitrile gloves are common in laboratories, they may not offer adequate protection against ketones.[6][7]
Recommended Glove Combination:
Inner Glove: A standard nitrile examination glove.
Outer Glove: A glove with higher resistance to ketones and organic solvents, such as butyl rubber or Viton™.[13] If these are not available, thicker (e.g., 8 mil) nitrile gloves specifically rated for chemical resistance should be used, with the understanding that they should be changed immediately upon any suspected contact.
Glove Change Frequency: Gloves should be changed immediately if they become contaminated. In the absence of contamination, it is good practice to change outer gloves every one to two hours during extended procedures. Never wear gloves outside of the laboratory area.
Body Protection: Shielding from Spills and Splashes
Requirement: A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Rationale: This protects the wearer's skin and personal clothing from accidental spills.[13] The flame-resistant nature of the lab coat provides an additional layer of safety in the laboratory environment.
Footwear: Fully enclosed leather or chemical-resistant shoes are mandatory. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited in the laboratory.
Respiratory Protection: Safeguarding Against Inhalation
Requirement: All handling of solid 5,5-Difluoro-piperidin-3-one hydrochloride that could generate dust, and any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood.
Rationale: Piperidine derivatives can cause respiratory irritation.[1][3][8][10][14][15] A fume hood provides the primary engineering control to minimize inhalation exposure.
Respirator Use: In the rare event that work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter would be required. All personnel requiring respirator use must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA regulations.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical to minimize risks.
Handling Procedure Workflow
Caption: Step-by-step workflow for handling 5,5-Difluoro-piperidin-3-one hydrochloride.
Spill Response
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
Isolate: If it is safe to do so, prevent the spread of the spill by using absorbent materials to create a dike around it.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
PPE: Don the appropriate PPE as outlined above before attempting to clean the spill.
Clean-up:
For solid spills , carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into a labeled hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.
Disposal Plan
Chemical Waste: All excess solid 5,5-Difluoro-piperidin-3-one hydrochloride and its solutions must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour this chemical down the drain.
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, absorbent pads, and pipette tips, must be placed in a designated and clearly labeled hazardous waste container.[6]
By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with 5,5-Difluoro-piperidin-3-one hydrochloride, fostering a culture of safety and enabling the advancement of scientific discovery.
References
Benchchem. (n.d.). Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.